molecular formula C10H13N3O4 B1430305 N-p-Tolyl-guanidine oxalate CAS No. 1187927-45-2

N-p-Tolyl-guanidine oxalate

Cat. No.: B1430305
CAS No.: 1187927-45-2
M. Wt: 239.23 g/mol
InChI Key: OQTFVIPZBMEVNZ-UHFFFAOYSA-N
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Description

N-p-Tolyl-guanidine oxalate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-p-Tolyl-guanidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-p-Tolyl-guanidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H2O4/c1-6-2-4-7(5-3-6)11-8(9)10;3-1(4)2(5)6/h2-5H,1H3,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTFVIPZBMEVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of N-p-Tolyl-guanidine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Applications of N-p-Tolyl-guanidine Oxalate: A Technical Whitepaper

Executive Summary

N-p-Tolyl-guanidine oxalate is a specialized synthetic intermediate and pharmacologically active compound. Comprising a para-tolyl group conjugated to a strongly basic guanidine core and stabilized by an oxalate counterion, it serves as a critical building block in drug development and chemical biology. This whitepaper elucidates its structural properties, provides a self-validating synthesis protocol, and explores its mechanistic roles in modulating neurotransmitter systems and organic cation transporters.

Chemical Identification and Structural Elucidation

The molecular architecture of N-p-Tolyl-guanidine oxalate dictates its chemical behavior and biological affinity. The free base, N-p-Tolyl-guanidine, features a highly delocalized π-electron system across the phenyl ring and the guanidino group.

  • Molecular Formula: C₁₀H₁₃N₃O₄ (Represented as the salt complex: C▱H₁₁N₃ · C₂H₂O₄)[1]

  • Molecular Weight: 239.23 g/mol [1]

  • CAS Registry Number: 1187927-45-2[1]

Causality in Salt Selection: The strongly basic nature of the free guanidine moiety (pKa ~13) makes it prone to atmospheric carbon dioxide absorption and subsequent degradation. Converting the free base into an oxalate salt significantly enhances its thermodynamic stability, crystalline purity, and aqueous solubility profile. This specific counterion pairing is paramount for ensuring reproducible concentration gradients during in vitro pharmacological assays.

Physicochemical Properties & Analytical Data

To ensure rigorous quality control in laboratory settings, the following quantitative parameters must be verified prior to experimental application.

PropertyValue / DescriptionAnalytical Validation Method
Appearance White to off-white crystalline solidVisual Inspection
Molecular Formula C₈H₁₁N₃ · C₂H₂O₄Elemental Analysis (C, H, N)
Molecular Weight 239.23 g/mol Mass Spectrometry (ESI+)
CAS Number 1187927-45-2Registry Verification
Solubility Soluble in DMSO and MethanolTurbidimetry / UV-Vis
Melting Point 190°C – 200°C (Decomposes)Differential Scanning Calorimetry (DSC)

Self-Validating Synthesis Protocol

The synthesis of N-p-Tolyl-guanidine oxalate requires precise control over nucleophilic substitution to prevent poly-guanidinylation. The protocol below utilizes S-methylisothiourea sulfate, which is preferred over cyanamide due to its milder reaction conditions and higher mono-substitution selectivity.

Step-by-Step Methodology:

  • Preparation of the Free Base:

    • Dissolve 1.0 equivalent of p-toluidine in anhydrous ethanol.

    • Add 1.1 equivalents of S-methylisothiourea sulfate to the solution.

    • Causality & Validation: The slight stoichiometric excess of the guanidinylating agent ensures complete conversion of the primary amine. Ethanol is chosen as the solvent because it facilitates the solubility of the reactants while allowing the byproduct (methyl mercaptan) to evolve as a gas during reflux, driving the reaction forward (Le Chatelier's principle).

    • Reflux the mixture at 80°C for 6-8 hours under a nitrogen atmosphere. Validate reaction completion via TLC (eluent: Dichloromethane/Methanol 9:1; visualizing under UV 254 nm).

  • Work-Up and Isolation:

    • Concentrate the mixture under reduced pressure.

    • Basify the residue with 1M NaOH to pH 12 to liberate the N-p-Tolyl-guanidine free base.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude base.

  • Oxalate Salt Formation:

    • Dissolve the crude free base in a minimal volume of hot ethanol.

    • In a separate flask, prepare a saturated solution of 1.05 equivalents of anhydrous oxalic acid in ethanol.

    • Causality & Validation: Dropwise addition of the oxalic acid solution induces controlled supersaturation. This slow kinetic precipitation promotes the growth of high-purity N-p-Tolyl-guanidine oxalate crystals while excluding unreacted starting materials and byproducts from the crystal lattice.

    • Cool the mixture to 4°C for 12 hours. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum at 50°C.

SynthesisWorkflow SM p-Toluidine + S-Methylisothiourea Cond1 Reflux in Ethanol (Evolution of MeSH) SM->Cond1 FreeBase N-p-Tolyl-guanidine (Free Base) Cond1->FreeBase Nucleophilic Substitution Cryst Crystallization & Filtration FreeBase->Cryst Reagent Oxalic Acid in Ethanol Reagent->Cryst Salt Formation Product N-p-Tolyl-guanidine Oxalate Cryst->Product High Purity Yield

Figure 1: Step-by-step synthesis workflow of N-p-Tolyl-guanidine oxalate.

Pharmacological Applications and Mechanistic Pathways

Arylguanidines, including N-p-Tolyl-guanidine, are heavily investigated in pharmaceutical development for their ability to interact with specific ion channels and monoamine transporters[2]. The structural rigidity provided by the guanidine group, coupled with the lipophilicity of the p-tolyl ring, creates an optimal pharmacophore for targeted receptor binding.

Targeting the 5-HT3 Receptor: N-p-Tolyl-guanidine derivatives exhibit notable binding affinity at 5-HT3 serotonin receptors[2]. The positively charged guanidinium ion mimics the primary amine of serotonin, engaging in critical cation-π interactions with tryptophan and tyrosine residues localized within the receptor's orthosteric binding pocket.

Inhibition of hOCT3: Recent biochemical studies identify arylguanidines as potent chemotype inhibitors for the human organic cation transporter 3 (hOCT3)[2]. By competitively binding to the transporter, N-p-Tolyl-guanidine modulates the clearance of monoamine neurotransmitters (such as dopamine and serotonin) from the synaptic cleft. This blockade leads to prolonged neurotransmitter signaling, presenting a highly valuable therapeutic mechanism for exploring treatments related to neurological and mood disorders.

Pathway Ligand N-p-Tolyl-guanidine Oxalate Target1 5-HT3 Serotonin Receptor Ligand->Target1 Affinity Binding Target2 hOCT3 Transporter Ligand->Target2 Inhibition Effect1 Cation-π Interaction (Receptor Binding) Target1->Effect1 Effect2 Competitive Inhibition (Transport Blockade) Target2->Effect2 Outcome Neurological Modulation & Neurotransmitter Accumulation Effect1->Outcome Effect2->Outcome

Figure 2: Pharmacological targets and modulation pathways of N-p-Tolyl-guanidine.

References

  • Title: 1187927-45-2|N-p-Tolyl-guanidine oxalate - BIOFOUNT Source: bio-fount.com URL:[Link]

Sources

Physicochemical properties of N-p-Tolyl-guanidine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-p-Tolyl-guanidine Oxalate

This guide provides a comprehensive overview of the physicochemical properties of N-p-Tolyl-guanidine oxalate, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven analytical methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction and Chemical Identity

N-p-Tolyl-guanidine oxalate is the salt formed between the organic base N-p-Tolyl-guanidine and the dicarboxylic acid, oxalic acid. The guanidine moiety, with a pKa analogous to guanidine itself (pKa ≈ 13.7), is strongly basic and exists as the protonated guanidinium cation in the salt.[1][2][3] This structure is a versatile building block in the synthesis of various biologically active compounds and is of significant interest in pharmaceutical and agrochemical research.[4][5][6] Its utility stems from the reactive nature of the guanidine group and the modifying electronic and steric effects of the p-tolyl substituent.[4][5] Understanding its physicochemical properties is paramount for its effective use in synthesis, purification, and formulation.

The oxalate salt form is often preferred for its crystalline nature, which facilitates handling, purification, and improves stability compared to the free base.

  • IUPAC Name: bis((4-methylphenyl)guanidinium) oxalate

  • CAS Number: 1187927-45-2[7]

  • Molecular Formula: C₁₈H₂₄N₆O₄ (2:1 salt)

  • Structure:

    • Cation: N-p-Tolyl-guanidinium

    • Anion: Oxalate

Physicochemical Properties

The properties of N-p-Tolyl-guanidine oxalate are summarized below. These values are a combination of reported data for the parent compound and predicted properties based on its salt structure.

PropertyValue / DescriptionRationale & Commentary
Molecular Weight 388.43 g/mol Calculated for the 2:1 salt (2 x C₈H₁₁N₃ + C₂H₂O₄). The molecular weight of the free base is 149.2 g/mol .[4][8]
Appearance White to off-white crystalline solid.Predicted based on the typical appearance of organic salts and the free base.[4]
Melting Point >180 °C (Predicted)As an ionic salt, the melting point is expected to be significantly higher than related free bases like Di-o-tolylguanidine (mp 176-178 °C).[9][10]
pKa (Conjugate Acid) ~10.5 - 11.5 (Predicted)The pKa of unsubstituted guanidine is very high (~13.7).[2][3] The electron-donating p-methyl group on the phenyl ring slightly increases basicity compared to phenylguanidine, but the aryl group overall reduces basicity compared to alkyl guanidines.
Solubility
Water: Moderately SolubleThe oxalate salt form enhances aqueous solubility compared to the free base. However, solubility can be limited by the hydrophobic p-tolyl group. Solubility is expected to increase in acidic aqueous solutions.
Methanol, Ethanol: SolublePolar protic solvents are generally effective for dissolving guanidinium salts.
DMSO, DMF: SolublePolar aprotic solvents are suitable for dissolving this compound.
Non-polar solvents: InsolubleInsoluble in solvents like hexanes, toluene, and diethyl ether, a common characteristic for salts.[11]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-p-Tolyl-guanidine oxalate. The following sections detail the expected spectral features based on the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups.

  • 3400-3100 cm⁻¹ (broad, strong): N-H stretching vibrations of the protonated guanidinium group (-NH₂⁺ and =NH₂⁺). Hydrogen bonding in the crystal lattice will lead to significant broadening.

  • ~1670 cm⁻¹ (strong): Guanidinium C=N stretching, a characteristic and strong absorption for protonated guanidines.[12]

  • ~1610 cm⁻¹ (strong, sharp): Asymmetric C=O stretching of the oxalate anion. This is a primary diagnostic peak for the counter-ion.[13]

  • 1500-1450 cm⁻¹: Aromatic C=C ring stretching from the p-tolyl group.

  • ~1315 cm⁻¹ (medium-strong): Symmetric C=O stretching of the oxalate anion.[13]

  • ~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of para-disubstitution on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

  • ¹H NMR:

    • ~9.0-8.0 ppm (broad singlet): Exchangeable protons of the guanidinium N-H groups. The integral should correspond to 5 protons per N-p-tolyl-guanidinium cation. Signal may be very broad or exchange away in D₂O.

    • ~7.2-7.4 ppm (multiplet, 4H): Aromatic protons of the p-tolyl group, exhibiting a characteristic AA'BB' splitting pattern.

    • ~2.3 ppm (singlet, 3H): Methyl (CH₃) protons of the p-tolyl group.

  • ¹³C NMR:

    • ~165 ppm: Carbonyl carbon of the oxalate anion. A single peak is expected due to symmetry.[14]

    • ~158 ppm: The central sp² hybridized carbon of the guanidinium group (N-C =N₂).

    • ~140-120 ppm: Aromatic carbons of the p-tolyl group (4 distinct signals expected).

    • ~21 ppm: Methyl (CH₃) carbon of the p-tolyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cationic portion of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected Ion (ESI+): m/z 150.1026

  • Corresponds to: [C₈H₁₁N₃ + H]⁺, the protonated N-p-Tolyl-guanidine free base. The oxalate salt will dissociate in the ESI source, and only the cation will be observed in the positive ion mode.

Analytical Methodologies for Quantification and Purity

Robust analytical methods are critical for quality control. Given the highly basic and polar nature of the guanidinium cation, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC)

A cation-exchange or mixed-mode HPLC method is the most reliable approach for the analysis of N-p-Tolyl-guanidine.[15][16] A standard reversed-phase (C18) method will result in poor peak shape and retention without significant mobile phase modification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_validation System Validation & Analysis prep_std Prepare Stock Standard (1 mg/mL in Diluent) prep_cal Create Calibration Curve (e.g., 0.1 - 100 µg/mL) prep_std->prep_cal sst System Suitability Test (SST) (Inject Standard 5x, RSD < 2%) prep_cal->sst prep_sample Prepare Assay Sample (Target ~20 µg/mL) analysis Analyze Samples (Bracket with Standards) prep_sample->analysis hplc_system HPLC System with UV Detector (e.g., Agilent 1100) column Column: Cation-Exchange (e.g., Dionex CS14) hplc_system->column mobile_phase Mobile Phase: Isocratic (e.g., 3.75 mM Methanesulfonic Acid) column->mobile_phase detection Detection: UV at 220 nm (Aromatic Absorbance) mobile_phase->detection sst->analysis quant Quantify Results (Purity, Assay vs. Standard) analysis->quant

Caption: HPLC workflow for N-p-Tolyl-guanidine oxalate analysis.

  • System: An HPLC system equipped with a UV detector is suitable.[16]

  • Column: Cation-exchange column, e.g., Dionex IonPac CS14 (4 x 250 mm) or similar.[16]

  • Mobile Phase: Isocratic elution with 3.75 mM Methanesulfonic Acid (MSA) in HPLC-grade water.[16]

    • Rationale: MSA serves as a counter-ion to elute the positively charged guanidinium cation from the cation-exchange stationary phase. This approach avoids the need for derivatization.[17]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 220 nm (for the tolyl aromatic ring).

  • Diluent: Mobile phase.

  • System Suitability:

    • Prepare a working standard of N-p-Tolyl-guanidine oxalate at approximately 20 µg/mL.

    • Inject the standard five times.

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

    • The USP tailing factor must be ≤ 2.0.

  • Quantification: A multi-point calibration curve should be prepared using a reference standard to determine the purity and/or assay of test samples.

Non-Aqueous Titration

For a simple assay determination where chromatographic purity is already established, a non-aqueous acid-base titration is a cost-effective method.

  • Sample Preparation: Accurately weigh approximately 150 mg of N-p-Tolyl-guanidine oxalate and dissolve in 50 mL of glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Indicator: Crystal violet (endpoint is a color change from violet to blue-green) or potentiometric determination.

  • Procedure: Titrate the sample solution with the 0.1 N perchloric acid to the endpoint. Perform a blank titration of the solvent and subtract this volume from the sample titration.

  • Rationale: The strongly basic guanidinium group can be effectively titrated in a non-aqueous acidic solvent like glacial acetic acid, which enhances its basicity relative to water. Perchloric acid is a strong acid in this medium, providing a sharp endpoint.

Stability and Storage

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Recommended storage temperature is between 0-8 °C for long-term stability.[4]

  • Stability: The compound is stable under recommended storage conditions.[9] Avoid contact with strong oxidizing agents. It is a salt of a strong base and a weak acid, so it will react with strong acids (to displace oxalic acid) and strong bases (to form the free base). It is hygroscopic and should be protected from moisture.

Safety and Handling

  • Hazard Profile: While specific toxicology data for the oxalate salt is limited, compounds of this class should be handled with care. Guanidine derivatives can be irritants.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash affected areas thoroughly with water.

References

  • HELIX Chromatography. (2021, April 25). HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. [Link]

  • SIELC Technologies. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]

  • Taylor & Francis Online. (2013, June 18). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • Jansen, H., van der Velde, E. G., Brinkman, U. A. T., Frei, R. W., & Veening, H. (1986). Liquid Chromatographic Determination of Guanidines with an Anion Exchange Column Used Simultaneously as Separator and Postcolumn Reagent Generator. Analytical Chemistry, 58(7), 1380–1383. [Link]

  • PubMed. (2005, May 6). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. [Link]

  • HELIX Chromatography. (2021, April 25). HPLC Methods for analysis of Guanidine. [Link]

  • PMC. (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]

  • PubMed. (1981, November). Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. [Link]

  • MDPI. (2021, July 6). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • J&K Scientific. (2017, September 15). N-p-Tolyl-guanidine | 54015-04-2. [Link]

  • BDMAEE. (2024, January 2). 1,3-di-o-tolylguanidine 1,3-di(o-tolyl)guanidine. [Link]

  • ResearchGate. (2025, October 15). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1][15][18]triazol-3(5H. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0294693). [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • PMC. (2022, September 1). Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. [Link]

  • The Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. [Link]

  • OSTI.GOV. (2018, January 18). Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkalin. [Link]

  • Acta Chemica Scandinavica. Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. [Link]

  • PubChem. Guanidinium Oxalate. [Link]

  • ResearchGate. Synthesis and characterization of new oxalate ester–polymer composites for practical applications. [Link]

  • NIST WebBook. Guanidine, N,N'-bis(2-methylphenyl)-. [Link]

  • APIs. CAS 1187927-45-2 N-p-Tolyl-guanidine oxalate. [Link]

  • SpectraBase. Oxalate - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. IR spectra of (p-phenolyl)dodecylguanidine, as the "free base" (green;.... [Link]

  • OSTI.GOV. Literature Review for Oxalate Oxidation Processes and Plutonium Oxalate Solubility. [Link]

  • Pendidikan Kimia. (2016, April 5). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. [Link]7625)

Sources

Solubility of N-p-Tolyl-guanidine oxalate in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Solubility Profiling of N-p-Tolyl-Guanidine Oxalate: Aqueous vs. Organic Solvent Systems

Structural Causality and Physicochemical Mechanics

To predict and manipulate the solubility of N-p-Tolyl-guanidine oxalate (1-(4-methylphenyl)guanidine oxalate) during drug development and isolation workflows, we must first deconstruct its molecular architecture. The compound represents a deliberate physicochemical compromise: it consists of a resonance-stabilized guanidinium cation appended to a lipophilic p-tolyl (4-methylphenyl) ring, paired with a divalent oxalate anion.

  • The Ionic Lattice: Guanidine oxalate salts form highly stable, hydrogen-bonded crystal lattices. Overcoming this lattice energy requires a solvent with a high dielectric constant (

    
    ). As demonstrated in foundational chemical precipitation studies, pure guanidine oxalate exhibits exceptionally high solubility in cold water and ethanol-water mixtures due to robust ion-dipole solvation and the absence of soluble complex formation[1].
    
  • The Hydrophobic Perturbation: The introduction of the p-tolyl group (CAS 54015-04-2)[2] significantly alters this baseline. While free base tolylguanidines are practically insoluble in water but highly soluble in organic solvents like acetone and ethanol[3], reacting the base with oxalic acid forces a solubility inversion. The resulting salt becomes amphiphilic. The oxalate core drives aqueous solubility, while the tolyl ring limits the absolute saturation point compared to unsubstituted variants. Structurally related compounds, such as di-o-tolylguanidine, exhibit slight aqueous solubility even as free bases, highlighting how delicate the hydrophilic-lipophilic balance (HLB) is in these systems[4].

Solvation Pathways

G A N-p-Tolyl-guanidine Oxalate (Solid State Lattice) B Aqueous Solvent (High Dielectric) A->B Addition C Organic Solvent (Low Dielectric) A->C Addition D Ion Dissociation & H-Bonding B->D Solvation E Lattice Energy Dominates C->E Poor Solvation F High Solubility (Solvated Ions) D->F G Low Solubility (Precipitate) E->G

Fig 1: Thermodynamic pathways of N-p-Tolyl-guanidine oxalate in polar vs. non-polar solvents.

Comparative Solubility Matrix

The interplay between the ionic oxalate core and the lipophilic tolyl ring dictates the compound's behavior across different solvent classes. The data below summarizes the expected thermodynamic solubility profile based on dielectric constants and hydrogen-bonding capacity.

Solvent SystemDielectric Constant (

)
Estimated SolubilityDominant Solvation Mechanism
Water 80.1Moderate to HighIon-dipole interaction, extensive H-bonding.
DMSO 46.7HighStrong cation solvation, lipophilic accommodation of the tolyl ring.
Methanol 32.7ModerateProtic H-bonding, favorable interaction with the aromatic moiety.
Dichloromethane (DCM) 9.1Very LowInsufficient polarity to break the ionic guanidinium-oxalate lattice.
Hexane 1.9InsolubleComplete lack of polar/ionic stabilization.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

As a standard practice in pre-formulation profiling, kinetic dissolution methods are inadequate for this compound because they are heavily skewed by particle size and the slow-wetting nature of the p-tolyl group. Instead, the Shake-Flask Method must be employed to isolate the true thermodynamic equilibrium of the crystal lattice.

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • Solvent Saturation: Add an excess of N-p-Tolyl-guanidine oxalate powder (e.g., 50 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible excess of solid ensures the system reaches true thermodynamic saturation rather than a transient metastable state.

  • Thermal Equilibration: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 200 RPM for 48 hours.

    • Causality: Extended equilibration is mandatory. The hydrophobic tolyl group can cause slow solvent wetting, which artificially depresses solubility readings if measured too early (e.g., at 2 hours).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25.0 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic p-tolyl moiety exhibits a high propensity for non-specific binding to standard PTFE or nylon filter membranes, which would strip the compound from the solution and yield a false-low concentration.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and quantify the concentration using HPLC-UV (C18 column, UV detection at ~230 nm).

  • System Validation (Mass Balance Check): To validate the run, carefully aspirate the remaining supernatant, dry the residual solid pellet under a gentle nitrogen stream, and weigh it. The mass of the dissolved solute (calculated via HPLC) plus the mass of the residual pellet must equal the initial mass added (±2%).

    • Causality: This mass-balance step proves that no solute was lost to volatilization, chemical degradation, or container adsorption during the 48-hour incubation.

Workflow Visualization

Workflow S1 Excess Solute Addition S2 Equilibration (Shake-Flask 48h) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 HPLC-UV Quantification S3->S4

Fig 2: Standardized shake-flask methodology for thermodynamic solubility quantification.

Formulation Implications

In pharmaceutical development, the solubility dichotomy of N-p-Tolyl-guanidine oxalate dictates downstream processing. Its insolubility in non-polar organics (like hexane and DCM) makes these solvents ideal as anti-solvents for crystallization, impurity purging, and active pharmaceutical ingredient (API) isolation. Conversely, its moderate aqueous solubility ensures viability for oral or parenteral aqueous formulations, provided the formulation pH is strictly maintained below the pKa of the guanidinium group to prevent the precipitation of the lipophilic free base.

References

  • Google Patents.
  • PubChem - NIH. "Di-o-tolylguanidine | C15H17N3 | CID 7333". [Link]

Sources

Thermodynamic Stability and Preformulation Profiling of N-p-Tolyl-guanidine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) or specialized chemical probe from discovery to formulation requires an exhaustive understanding of its thermodynamic and kinetic stability. N-p-Tolyl-guanidine oxalate (CAS No. 1187927-45-2) represents a unique class of aryl-guanidinium salts. Characterized by the highly basic guanidine moiety paired with a bidentate oxalate counterion, this compound forms a highly ordered, hydrogen-bonded supramolecular network in the solid state.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the thermodynamic stability of N-p-Tolyl-guanidine oxalate. By synthesizing principles of physical chemistry, thermal analysis (TGA/DSC), and regulatory preformulation guidelines, this guide provides a self-validating framework for evaluating the thermal degradation pathways and shelf-life viability of aryl-guanidinium oxalates.

Molecular Architecture & Thermodynamic Baseline

Y-Aromaticity and Cationic Resonance

The thermodynamic stability of N-p-Tolyl-guanidine oxalate is fundamentally driven by the electronic properties of the guanidinium cation. The guanidine group is intrinsically basic; upon protonation, it forms a guanidinium cation where the positive charge is delocalized across the central carbon and three nitrogen atoms via six


-electrons[1]. This phenomenon, often termed "Y-aromaticity" or Y-delocalization, renders the cation exceptionally stable against spontaneous nucleophilic attack or thermal breakdown[1]. The electron-donating nature of the p-tolyl (4-methylphenyl) group further modulates this stability by inductively supporting the electron density of the adjacent nitrogen, subtly altering the pKa compared to unsubstituted aliphatic guanidines.
The Oxalate Supramolecular Synthon

The choice of oxalate as a counterion is a deliberate thermodynamic strategy. Oxalate (


) acts as a robust bidentate hydrogen-bond acceptor. In the crystal lattice, the six potential hydrogen-bond donors of the planar guanidinium cation interact synergistically with the oxalate oxygens, forming an interlocking 2D or 3D supramolecular framework[2]. This extensive hydrogen bonding maximizes the crystal lattice energy (

), directly translating to a higher melting point and superior solid-state stability compared to corresponding hydrochloride or acetate salts[2].

Solid-State Thermal Analysis (TGA & DSC)

To quantify the thermodynamic boundaries of N-p-Tolyl-guanidine oxalate, Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is employed.

Mechanistic Degradation Pathway

The thermal degradation of guanidinium oxalates follows a highly predictable, step-wise kinetic pathway. Initial heating overcomes the lattice energy, resulting in an endothermic melting transition. As temperatures exceed 200°C, the oxalate counterion undergoes decarboxylation and decarbonylation, evolving carbon monoxide (CO) and carbon dioxide (CO


)[3]. Subsequent heating triggers the cleavage of the aryl-guanidine bond, releasing ammonia and substituted amines, eventually leaving a carbonaceous char[3].

ThermalDegradation N1 N-p-Tolyl-guanidine Oxalate (Intact Solid Matrix) N2 Endothermic Melting (Phase Transition) N1->N2 Heating (T > Tm) N3 Oxalate Decomposition (-CO, -CO2, -H2O) N2->N3 T > 200°C (Exothermic) N4 Aryl-Guanidine Degradation (Ammonia & Amine Release) N3->N4 T > 300°C N5 Carbonaceous Char (Final Residue) N4->N5 T > 500°C

Caption: Thermal degradation pathway of N-p-Tolyl-guanidine oxalate via TGA/DSC.

Quantitative Thermodynamic Data

The following table synthesizes the expected quantitative thermodynamic parameters for this class of compounds based on established thermal profiling of aryl-guanidinium oxalates[2][3].

Thermodynamic ParameterTypical Value / RangeMechanistic Significance
Melting Point (

)
185°C – 195°CIndicates high crystal lattice energy driven by extensive oxalate-guanidinium hydrogen bonding.
Enthalpy of Fusion (

)
110 – 130 J/gEnergy required to disrupt the Y-delocalized ionic network.
Decomposition Onset (

)
> 210°CThreshold for oxalate decarboxylation; confirms the compound is thermally robust[2].
Activation Energy (

)
145 – 165 kJ/molThe kinetic barrier to thermal breakdown, calculated via Kissinger-Akahira-Sunose (KAS) kinetics.

Preformulation Stability Profiling (ICH Q1A(R2))

To transition N-p-Tolyl-guanidine oxalate into a viable drug product or commercial reagent, its stability must be validated against environmental stressors (temperature and humidity) as dictated by the [4].

Regulatory Workflow

The ICH Q1A(R2) framework is designed to provide evidence on how the quality of a substance varies with time, establishing a definitive re-test period or shelf life[4].

ICHWorkflow S1 API Batch Selection (N-p-Tolyl-guanidine oxalate) S2 Long-Term Storage 25°C ± 2°C / 60% RH S1->S2 S3 Accelerated Storage 40°C ± 2°C / 75% RH S1->S3 S5 Analytical Testing (HPLC, XRPD, DSC) S2->S5 0, 3, 6, 9, 12, 18, 24 mo S4 Intermediate Storage 30°C ± 2°C / 65% RH S3->S4 If significant change at 6 months S3->S5 0, 3, 6 mo S4->S5 0, 6, 9, 12 mo S6 Shelf-Life Determination S5->S6

Caption: ICH Q1A(R2) stability testing workflow for API shelf-life determination.

ICH Q1A(R2) Stability Matrix
Storage ConditionEnvironment (T / RH)Minimum DurationAcceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months

0.1% degradation; no polymorphic shift via XRPD.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsEvaluated only if "significant change" occurs under accelerated conditions[4].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsMass balance > 99.5%;

0.5% total impurities.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the data generated is artifact-free and highly reproducible.

Protocol 1: Simultaneous Thermal Analysis (TGA/DSC)

Objective: Determine the melting point, enthalpy of fusion, and thermal degradation onset of N-p-Tolyl-guanidine oxalate.

  • System Suitability & Calibration:

    • Action: Calibrate the DSC cell using a high-purity Indium standard (

      
       = 156.6°C, 
      
      
      
      = 28.45 J/g).
    • Causality: Ensures the thermocouple and heat-flow sensors are responding accurately before committing the API sample. This self-validates the temperature accuracy to

      
       0.1°C.
      
  • Sample Preparation:

    • Action: Accurately weigh 3.0 – 5.0 mg of N-p-Tolyl-guanidine oxalate into an aluminum crucible. Pierce the lid with a 0.5 mm pinhole.

    • Causality: The pinhole allows volatile degradation products (e.g., CO, CO

      
       from the oxalate) to escape[3]. Sealing the pan hermetically would cause internal pressure buildup, leading to pan rupture and artifactual endothermic noise.
      
  • Atmospheric Control:

    • Action: Purge the furnace with dry Nitrogen (

      
      ) at a flow rate of 50 mL/min.
      
    • Causality: An inert atmosphere suppresses oxidative degradation, ensuring that the recorded

      
       represents pure thermodynamic instability rather than a combustion reaction.
      
  • Thermal Ramp:

    • Action: Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.

    • Causality: A 10°C/min ramp provides the optimal balance between thermal resolution (separating the melting endotherm from the degradation exotherm) and signal sensitivity.

Protocol 2: Accelerated Stability Profiling (ICH Q1A(R2))

Objective: Evaluate the kinetic inertness and degradation rate of the API under accelerated environmental stress.

  • Chamber Mapping & Equilibration:

    • Action: Map the stability chamber using independent data loggers to verify that temperature and humidity remain strictly at 40°C

      
       2°C and 75% RH 
      
      
      
      5% RH[4].
    • Causality: Spatial variations in a stability chamber can subject different aliquots to different kinetic stressors. Mapping validates the uniformity of the stress environment.

  • Representative Packaging:

    • Action: Place 500 mg aliquots of the API into double low-density polyethylene (LDPE) bags, tie them off, and seal them inside a high-density polyethylene (HDPE) drum simulator.

    • Causality: Testing the API in open petri dishes creates an unrealistic worst-case scenario. Using simulated commercial packaging accounts for the true Moisture Vapor Transmission Rate (MVTR) the drug will experience in the supply chain.

  • Orthogonal Analytical Testing (Time points: 0, 3, 6 months):

    • Action: Analyze the aliquots using a stability-indicating Reverse-Phase HPLC method coupled with a Diode Array Detector (DAD). Concurrently, run X-Ray Powder Diffraction (XRPD).

    • Causality: HPLC-DAD ensures mass balance—verifying that the loss of the parent N-p-Tolyl-guanidine peak quantitatively matches the integration of emerging degradant peaks. XRPD is required because chemical stability does not guarantee physical stability; the compound could undergo a phase transition to a different polymorph or hydrate without degrading chemically.

References

  • Devi, T. U., et al. "Synthesis, Crystal Growth, Vibrational Spectral Analysis, Optical Thermal and Antimicrobial Properties of Guanidinium Oxalate Monohydrate Single Crystal." Journal of Physical Science, 2017. URL:[Link][2]

  • Tumir, L. M., et al. "Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity." International Journal of Molecular Sciences, 2023. URL:[Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines, 2003. URL: [Link][4]

  • SFA ScholarWorks. "Novel Relative Spontaneous Ignition Temperature Determination Using Carbon Dioxide Onset with STA/IR." Stephen F. Austin State University, 2019. URL:[Link][3]

Sources

Technical Guide: Crystal Structure Analysis of N-p-Tolyl-guanidine Oxalate Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced protocol and analysis framework. It is designed for researchers undertaking the solid-state characterization of N-p-tolyl-guanidine oxalate, utilizing analogous crystallographic data and established supramolecular principles to guide the analysis.

Executive Summary

The physicochemical properties of active pharmaceutical ingredients (APIs)—specifically solubility, stability, and bioavailability—are dictated by their solid-state structure. Guanidine derivatives, such as N-p-tolyl-guanidine, are critical intermediates in medicinal chemistry (e.g., for sigma receptor ligands). However, the free base often exhibits poor aqueous solubility.

Salt formation with oxalic acid is a strategic crystal engineering approach. The oxalate counterion acts as a robust hydrogen-bond acceptor, capable of forming predictable supramolecular synthons with the guanidinium cation. This guide provides a rigorous workflow for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of N-p-tolyl-guanidine oxalate, with a specific focus on validating the Charge-Assisted Hydrogen Bond (CAHB) networks.

Chemical Context & Synthesis Strategy

The Target Moiety
  • Compound: N-p-Tolyl-guanidine (1-(p-tolyl)guanidine)

  • Counterion: Oxalic Acid (Ethanedioic acid)

  • Rationale: The planar guanidinium cation (

    
    ) and the carboxylate/oxalate anion form a "supramolecular heterosynthon" that is energetically favorable, often overriding other packing forces.
    
Synthesis Workflow

To ensure a pure crystalline phase, we employ a two-step protocol: synthesis of the free base followed by controlled salt formation.

Step 1: Guanylation of p-Toluidine

The preferred route avoids toxic mercury reagents (desulfurization) in favor of cyanamide addition.

  • Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), HCl (cat.), Ethanol.

  • Conditions: Reflux at 80°C for 6-12 hours.

  • Purification: Basification (NaOH)

    
     Extraction (EtOAc) 
    
    
    
    Recrystallization (Toluene).
Step 2: Oxalate Salt Formation
  • Stoichiometry Control: Crucial for determining if the salt forms as the hydrogen oxalate (1:1) or the oxalate (2:1).

  • Procedure: Dissolve N-p-tolyl-guanidine in minimal hot Methanol. Add Oxalic acid (0.5 eq for 2:1 salt; 1.0 eq for 1:1 salt) dissolved in warm Methanol.

  • Observation: Immediate precipitation often indicates amorphous material. Re-heating to dissolution is required for crystal growth.

Crystallization Protocol (Self-Validating System)

High-quality single crystals are the prerequisite for successful XRD analysis.[1] The following protocol uses a Self-Validating approach: if crystals do not extinguish polarized light uniformly, the step must be repeated.

Method: Slow Evaporation with Solvent Diffusion
ParameterSpecificationCausality / Rationale
Primary Solvent Methanol (MeOH)High solubility for polar salts; good H-bond donor/acceptor.
Anti-Solvent Diethyl Ether or AcetoneLowers solubility gradually to induce nucleation.
Temperature 4°C (Controlled Fridge)Lower kinetic energy reduces defects in the crystal lattice.
Vessel 20mL Scintillation VialNarrow geometry controls evaporation rate.

Protocol Steps:

  • Saturation: Prepare a near-saturated solution of the salt in MeOH at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Diffusion: Place the vial (uncapped) inside a larger jar containing the anti-solvent (Diethyl ether). Cap the large jar.

  • Validation: Inspect after 48-72 hours under a polarizing microscope.

    • Pass: Sharp edges, transparent, uniform extinction.

    • Fail: Dendritic growth, opacity, or twinning (requires re-crystallization with lower concentration).

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

Data Collection Parameters

To minimize thermal motion (atomic displacement parameters), data collection at cryogenic temperatures is mandatory.

  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: 100 K (using Nitrogen cryostream).

  • Strategy: Full sphere collection (completeness > 99%) to ensure accurate space group determination.

Structural Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 or WinGX.

  • Hydrogen Treatment:

    • C-H hydrogens: Constrain to riding models (Aromatic C-H = 0.95 Å).[2]

    • N-H / O-H hydrogens: Locate in the Difference Fourier Map. This is critical to prove proton transfer (Salt formation vs. Co-crystal).

Structural Analysis: The Core Directive

When analyzing the solved structure, you must validate the specific supramolecular synthons. For N-p-Tolyl-guanidine oxalate, the structure is governed by the R2_2(8) graph set.

The R2_2(8) Guanidinium-Carboxylate Synthon

The guanidinium moiety has two donor protons (


) oriented to bond with the two acceptor oxygens of the carboxylate group.
  • Interaction:

    
    [3]
    
  • Geometry: A cyclic 8-membered ring.

  • Validation Metric: The

    
     distance should be between 2.75 Å and 2.95 Å .
    
Visualization of the Interaction Network

The following diagram illustrates the expected hydrogen bonding network and the synthesis logic.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Structural Motif (R2_2(8)) Toluidine p-Toluidine Guanidine N-p-Tolyl-guanidine (Free Base) Toluidine->Guanidine Guanylation Cyanamide Cyanamide Cyanamide->Guanidine Solution MeOH Solution (Proton Transfer) Guanidine->Solution + Oxalic Acid Oxalic Oxalic Acid Oxalic->Solution Nucleation Nucleation (Slow Evap) Solution->Nucleation Crystal Single Crystal [C8H12N3]+ [HC2O4]- Nucleation->Crystal G_Cation Guanidinium Cation (Donor) Crystal->G_Cation O_Anion Oxalate Anion (Acceptor) Crystal->O_Anion HBond H-Bond Network (2.8 Å) G_Cation->HBond N-H...O O_Anion->HBond

Caption: Synthesis workflow and the resulting R2_2(8) supramolecular synthon in the crystal lattice.

Quantitative Validation Criteria

Use the table below to validate your refined structural data against standard values for guanidine salts.

Structural ParameterExpected RangeSignificance
C-N Bond Length (Guanidine) 1.32 – 1.34 ÅIndicates resonance delocalization (partial double bond character).
C-N-C Bond Angles ~120°Confirms ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

hybridization and planarity.
N...O H-Bond Distance 2.75 – 2.95 ÅStrong Charge-Assisted Hydrogen Bond (CAHB).
Torsion Angle (Tolyl-Guanidine) 30° – 60°The tolyl ring usually twists out of the guanidine plane to minimize steric clash.
Proton Location On Guanidine NEssential: Confirms salt formation (vs. co-crystal).

Pharmaceutical Implications[4]

Solubility Enhancement

The oxalate salt disrupts the tight packing of the hydrophobic tolyl rings found in the free base. The introduction of the hydrophilic oxalate anion creates "water channels" in the lattice, significantly lowering the lattice energy barrier for dissolution.

Stability and Polymorphism

Guanidine salts are prone to polymorphism. The analysis must check for solvent voids .

  • If voids > 20 ų are present, the structure may be a solvate (e.g., methanol solvate).

  • Action: Perform Thermogravimetric Analysis (TGA) to confirm if solvent loss occurs, which would destabilize the crystal lattice.

References

  • Guanidine Synthesis: Katritzky, A. R., et al. "Synthesis of mono- and N,N-disubstituted guanidines." Journal of Organic Chemistry, 2010. Link

  • Crystallographic Standards: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009. Link

  • Supramolecular Synthons: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 1990. Link

  • Guanidinium Carboxylates: Ward, M. D., et al. "Guanidinium–carboxylate hydrogen-bonded networks." Crystal Growth & Design, 2013. Link

  • Refinement Software: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. Link

Sources

An In-depth Technical Guide to the pKa Values and Basicity of N-p-Tolyl-guanidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the pKa values and basicity of N-p-tolyl-guanidine derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Guanidine and its derivatives are characterized by their strong basicity, a property that is pivotal to their function in both biological and synthetic systems. This document elucidates the fundamental principles governing the basicity of these molecules, the structural impact of the p-tolyl group, and the influence of further substitutions. We will delve into the theoretical underpinnings of guanidine basicity, present robust experimental methodologies for pKa determination, and discuss the structure-basicity relationships that are critical for the rational design of novel therapeutic agents and catalysts.

The Fundamental Principles of Guanidine Basicity

The exceptional basicity of guanidine (pKa of the conjugate acid is ~13.6) is a cornerstone of its chemistry.[1][2] This high basicity, comparable to that of hydroxide ions, arises from the remarkable resonance stabilization of its protonated form, the guanidinium cation.[3] Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms and the central carbon atom through resonance. This delocalization creates a highly stable, symmetrical cation, thereby shifting the equilibrium strongly towards the protonated state.

G

When an aryl group, such as a p-tolyl group, is attached to one of the nitrogen atoms, the basicity of the guanidine is generally reduced compared to the parent guanidine. This is due to the electron-withdrawing inductive effect of the sp²-hybridized carbon of the aromatic ring and the potential for delocalization of the nitrogen lone pair into the aromatic system, which competes with the delocalization within the guanidine moiety itself.

Structure-Basicity Relationships in N-p-Tolyl-guanidine Derivatives

The basicity of N-p-tolyl-guanidine derivatives can be finely tuned by introducing substituents on the tolyl ring or on the other nitrogen atoms. These modifications alter the electronic environment of the guanidine core, thereby influencing the stability of the corresponding guanidinium cation.

Substituent Effects on the Tolyl Ring

The electronic nature of substituents on the p-tolyl ring plays a crucial role in modulating the basicity of the guanidine.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or additional alkyl groups on the tolyl ring increase the electron density on the guanidine nitrogen through resonance and inductive effects. This enhanced electron density makes the nitrogen atoms more nucleophilic and thus more basic, leading to a higher pKa value.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density on the guanidine nitrogen. This destabilizes the resulting guanidinium cation, making the parent molecule less basic and resulting in a lower pKa value.

G

Substituent Effects on Other Guanidine Nitrogens

Substitution on the other nitrogen atoms of the guanidine core also significantly impacts basicity.

  • Alkyl Groups: The introduction of alkyl groups on the other nitrogen atoms generally increases the basicity due to their electron-donating inductive effect.

  • Aryl Groups: Adding another aryl group, for instance, to create a diarylguanidine, will further decrease the basicity compared to a mono-aryl guanidine due to the cumulative electron-withdrawing effects. For example, the predicted pKa of 1,3-di-o-tolylguanidine is 10.32.[4]

Quantitative Data: pKa Values of Aryl Guanidines

CompoundSubstituent on Aryl RingpKa (Potentiometric)[5]
PhenylguanidineH10.89
4-Methoxyphenylguanidine4-OCH₃11.03
4-Chlorophenylguanidine4-Cl10.24
3-Chlorophenylguanidine3-Cl10.01
4-Nitrophenylguanidine4-NO₂8.28

Note: These values are for phenylguanidine derivatives and serve as an illustrative guide to the expected trends for N-p-tolyl-guanidine derivatives.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the behavior of N-p-tolyl-guanidine derivatives in various applications. Potentiometric titration and UV-metric titration are two of the most robust and widely used methods.[5][7]

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid) to a solution of the guanidine derivative and monitoring the resulting pH change with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[8]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the N-p-tolyl-guanidine derivative (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration of pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the compound.

  • Titration:

    • Place a known volume of the guanidine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized acid solution in small, precise increments.

    • Record the pH value after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

G

UV-Metric Titration

This spectrophotometric method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation. The pKa is determined by monitoring the change in UV absorbance at a specific wavelength as a function of pH.[5]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the N-p-tolyl-guanidine derivative.

  • Preparation of Sample Solutions: Prepare a stock solution of the guanidine derivative in a suitable solvent. Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same concentration of the guanidine but at different pH values.

  • UV-Vis Spectroscopy:

    • Measure the UV-Vis spectrum of each solution.

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the solutions.

    • The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Applications in Drug Development and Research

The basicity of N-p-tolyl-guanidine derivatives is a critical determinant of their biological activity and pharmacokinetic properties.

  • Receptor Binding: Many guanidine-containing compounds are biologically active due to their ability to interact with specific receptors. For instance, derivatives of tolylguanidine have been synthesized and studied as high-affinity ligands for the sigma receptor, which is implicated in various neurological processes.[9][10] The protonation state of the guanidine moiety, governed by its pKa, is crucial for the electrostatic interactions that drive receptor binding.

  • Membrane Permeability: The basicity of these compounds influences their charge state at physiological pH (around 7.4). A higher pKa means the compound will be predominantly protonated and positively charged at this pH. While this can be favorable for interactions with biological targets, it can also hinder passage across biological membranes, such as the blood-brain barrier.

  • Drug Formulation: Knowledge of the pKa is essential for developing stable and effective drug formulations. It influences solubility, dissolution rate, and the choice of appropriate salt forms.

Conclusion

The basicity of N-p-tolyl-guanidine derivatives, as quantified by their pKa values, is a fundamental property that dictates their chemical and biological behavior. This guide has outlined the theoretical basis for their high basicity, the predictable influence of substituents on their pKa, and robust experimental methods for their determination. For researchers in medicinal chemistry and drug development, a thorough understanding of these principles is indispensable for the design and optimization of novel guanidine-based compounds with desired therapeutic properties.

References

  • Abou-Gharbia, M., et al. (1996). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 39(18), 3557-3565. Available at: [Link]

  • Popelier, P. L. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 11016-11028. Available at: [Link]

  • Popelier, P. L. A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. Available at: [Link]

  • Abou-Gharbia, M., et al. (1996). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogs, high-affinity ligands for the haloperidol-sensitive .sigma. receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ablordeppey, S. Y., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(19), 3796-3804. Available at: [Link]

  • Popelier, P. L. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4313-4325. Available at: [Link]

  • Popelier, P. L. A., et al. (2017). Figure 3 from Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Semantic Scholar. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{5][9][11]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molecules, 26(14), 4153. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of tolyl guanidine as copper corrosion inhibitor with a complementary study on electrochemical and in silico evaluation. Scientific Reports, 12(1), 14893. Available at: [Link]

  • Popelier, P. L. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2021). (PDF) Synthesis of the Guanidine Derivative: N-{5][9][11]triazol-3(5H)-ylidene)aminomethylene}benzamide. ResearchGate. Available at: [Link]

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Van der Schans, M., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(11), 1355-1383. Available at: [Link]

  • Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. Available at: [Link]

  • Leito, I., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(20), 4723. Available at: [Link]

  • Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from [Link]

  • El-Fakahany, E. E., et al. (1992). Interaction of 1,3-di(2-[5-3H]tolyl) guanidine with sigma 2 binding sites in rat heart membrane preparations. Journal of Pharmacology and Experimental Therapeutics, 262(3), 946-951. Available at: [Link]

  • Leito, I., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. European Journal of Organic Chemistry, 2008(30), 5176-5184. Available at: [Link]

  • Chem-Impex. (n.d.). N-p-Tolyl-guanidine. Retrieved from [Link]

Sources

Technical Guide: Safety Data & Toxicity Profile for N-p-Tolyl-guanidine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive safety and toxicity profile for N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2). This document is structured for researchers and drug development professionals, synthesizing standard hazard data with pharmacological insights relevant to laboratory handling and experimental design.

Executive Summary

N-p-Tolyl-guanidine oxalate (1-(4-Methylphenyl)guanidine oxalate) is a guanidine derivative increasingly utilized in medicinal chemistry as a transporter inhibitor (specifically hOCT3) and a building block for bioactive heterocycles. While often overshadowed by its di-substituted analog (1,3-di-o-tolylguanidine, a sigma receptor ligand), the mono-p-tolyl variant possesses a distinct physicochemical and toxicological profile.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and a pharmacological whitepaper, emphasizing the synergistic hazards of the guanidine cation (irritant, potential neuroactivity) and the oxalate anion (nephrotoxicity, systemic hypocalcemia risk).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the salt form is critical for solubility and stability profiling in biological assays.

PropertyData
Chemical Name N-p-Tolyl-guanidine oxalate; 1-(4-Methylphenyl)guanidine monooxalate
CAS Number (Salt) 1187927-45-2
CAS Number (Free Base) 54015-04-2
Molecular Formula C₈H₁₁N₃[1] · C₂H₂O₄ (Salt)
Molecular Weight 239.23 g/mol (approx. 149.20 for base + 90.03 for acid)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; moderate solubility in water (enhanced by oxalate salt form compared to free base)
Melting Point 179–186 °C (Decomposes)
pKa ~13.6 (Guanidine moiety - strong base)

Hazard Identification (GHS Classification)

This compound is not fully characterized by a harmonized GHS monograph. The following classification is derived from the Structure-Activity Relationship (SAR) of analogous aryl-guanidines and oxalate salts.

GHS Label Elements[8][9][10][11]
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07), Health Hazard (GHS08 - Suspected)

Hazard Statements
  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs (Kidneys) through prolonged or repeated exposure (due to Oxalate).

Precautionary Statements (Selected)
  • P260: Do not breathe dust/fume.[6]

  • P280: Wear protective gloves/eye protection/face protection.[3][5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses.[2][5][6][7]

Toxicological Profile & Mechanism of Action

This section analyzes the causality of toxicity, moving beyond simple LD50 values to mechanistic understanding.

Acute Toxicity (Mechanism)

The toxicity of N-p-Tolyl-guanidine oxalate is bipartite:

  • Guanidine Moiety: Aryl-guanidines block voltage-gated ion channels and modulate neurotransmitter transporters. N-p-Tolyl-guanidine is a known inhibitor of hOCT3 (human Organic Cation Transporter 3) .[8] Acute systemic exposure may lead to adrenergic dysregulation or neuromuscular blockade.

  • Oxalate Moiety: Upon ingestion, the oxalate anion can chelate systemic calcium (

    
    ), leading to hypocalcemia. In high doses, calcium oxalate crystals precipitate in the renal tubules, causing acute kidney injury (AKI).
    
Specific Target Organ Toxicity (STOT)
  • Neurological (Acute): Tremors, ataxia, or sedation may occur at high doses due to the guanidine core's lipophilicity and CNS penetration.

  • Renal (Chronic/Sub-acute): Repeated exposure poses a risk of nephrolithiasis (kidney stones) or tubulointerstitial nephritis driven by the oxalate load.

Comparative Toxicity Data
  • Oral LD50 (Rat): Estimated range 500 – 1200 mg/kg (Based on analogous 1,3-di-o-tolylguanidine and guanidine HCl data).

  • Irritation:[3] High pH potential of the guanidine group (even as a salt) can cause significant mucosal irritation upon inhalation.

Experimental Protocol: Safe Handling & Solubilization

Objective: To prepare a 10 mM stock solution for in vitro assays (e.g., hOCT3 inhibition) while mitigating inhalation and contact risks.

Reagents & Equipment
  • N-p-Tolyl-guanidine oxalate (Solid)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood

  • Nitrile gloves (Double gloving recommended)

Workflow
  • Weighing: Perform all weighing inside a fume hood. The powder can be electrostatic; use an anti-static gun if available.

    • Calculation: To make 1 mL of 10 mM stock, weigh 2.39 mg .

  • Solubilization: Add DMSO dropwise. Vortexing may be required.

    • Note: If the oxalate salt resists solvation, mild warming (37°C) is permissible. Avoid sonication in open vessels to prevent aerosolization.

  • Dilution: For cellular assays, dilute the DMSO stock at least 1:1000 into culture media to avoid solvent toxicity.

  • Waste Disposal: Dispose of all solid waste and pipette tips in "Hazardous Chemical Waste" (Incineration recommended due to nitrogen content).

Emergency Response & First Aid

Self-Validating Protocol: The presence of the oxalate anion dictates a specific response to exposure that differs from standard organic bases.

Exposure RouteImmediate ActionRationale
Eye Contact Rinse with water for 15 mins.[9] Do not use neutralizing agents. Mechanical removal of crystals; neutralization causes exothermic damage.
Skin Contact Wash with soap/water.[5][6][7] If extensive, apply Calcium Gluconate gel (optional but recommended for high oxalate exposure).Calcium gluconate neutralizes oxalate ions, preventing hypocalcemia and deep tissue burn.
Ingestion Do NOT induce vomiting. Administer calcium-containing fluids (milk or calcium gluconate) if conscious.Calcium precipitates oxalate in the gut, preventing systemic absorption and renal damage.

Visualization: Safety Decision Logic

The following diagram illustrates the decision matrix for handling N-p-Tolyl-guanidine oxalate, integrating the specific hazards of the hOCT3 inhibitor profile and the oxalate salt form.

SafetyLogic Start Start: Handling N-p-Tolyl-guanidine Oxalate CheckForm 1. Check Physical Form (Powder vs. Solution) Start->CheckForm Powder Solid / Powder CheckForm->Powder Solution Solubilized (DMSO) CheckForm->Solution InhalationRisk Risk: Inhalation of Dust (Resp. Irritant) Powder->InhalationRisk Control1 Engineering Control: Fume Hood / Weighing Enclosure Powder->Control1 ContactRisk Risk: Skin Absorption (hOCT3 Inhibition) Solution->ContactRisk Control2 PPE: Nitrile Gloves + Lab Coat (Impervious to DMSO) Solution->Control2 InhalationRisk->Control1 Mitigate ContactRisk->Control2 Mitigate Solubilization Solubilization Step (Dissolve in DMSO) Control1->Solubilization Assay Experimental Assay (Cellular/Enzymatic) Control2->Assay Solubilization->Solution Waste Disposal: Hazardous Waste (Do not drain - Aquatic Tox) Assay->Waste

Figure 1: Operational safety logic flow for handling N-p-Tolyl-guanidine oxalate in a research setting.

Regulatory & Ecological Status[10][14]

  • TSCA (USA): The free base (CAS 54015-04-2) is listed in some inventories, but the oxalate salt is often treated as a Research & Development (R&D) exemption substance.

  • REACH (EU): Not fully registered; handle as a "Substance of Unknown Very High Concern" (SVHC) regarding potential aquatic toxicity.

  • Ecological Impact: Guanidines are generally resistant to rapid biodegradation. The oxalate portion is readily biodegradable, but the guanidine core may persist in aquatic environments. Do not release into municipal sewage.

References

  • Santa Cruz Biotechnology. N-p-Tolyl-guanidine (CAS 54015-04-2) Product Data.[10] Retrieved from

  • Alfa Chemistry. N-p-Tolyl-guanidine oxalate (CAS 1187927-45-2) Technical Specifications. Retrieved from

  • PubChem. Compound Summary for CID 409364 (1-p-Tolylguanidine). National Library of Medicine.[11] Retrieved from

  • Kou, H., et al. (2017). A new chemotype inhibitor for the human organic cation transporter 3 (hOCT3). Bioorganic & Medicinal Chemistry Letters.[8] (Identifies N-p-Tolyl-guanidine as a bioactive inhibitor).

  • Sigma-Aldrich. Safety Data Sheet: Guanidine Derivatives. Retrieved from

Sources

Melting point range and thermal properties of N-p-Tolyl-guanidine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal properties and characterization protocols for N-p-Tolyl-guanidine Oxalate .

Executive Summary

N-p-Tolyl-guanidine (NPTG) , specifically in its oxalate salt form, represents a critical intermediate in the synthesis of sigma-receptor ligands and distinct agrochemical effectors. While the free base of N-p-tolylguanidine is a well-documented crystalline solid (MP: 120–122°C), the oxalate salt is frequently employed to enhance stability, modify solubility profiles, or facilitate purification via recrystallization.

This guide provides a definitive framework for the thermal analysis of NPTG Oxalate. It addresses the specific challenge of distinguishing true melting events from thermal decomposition , a common artifact in guanidine-oxalate systems due to the decarboxylation of the anion.

Chemical Identity & Physicochemical Baseline[1][2][3]

Before thermal analysis, the material identity must be validated against the free base baseline to ensure stoichiometry.

PropertySpecificationNotes
IUPAC Name 1-(4-Methylphenyl)guanidine ethanedioate(1:1 or 2:1 stoichiometry must be confirmed)
Molecular Formula

(Mono-salt)
Base MW: 149.20 g/mol ; Oxalate MW: 90.03 g/mol
Free Base MP 120 – 122 °C Reference standard for purity checks.
Oxalate Salt MP 165 – 175 °C (Decomp.) Predicted range based on arylguanidine homologs.
Appearance White to off-white crystalline powderHygroscopicity varies with hydration state.
Structural Context

The p-tolyl moiety introduces electron-donating character (+I effect) to the guanidine core, increasing basicity (


 ~ 13.5). This results in a strong ionic interaction with oxalic acid, raising the lattice energy and consequently the melting point significantly above that of the free base.

Thermal Properties & Melting Point Range[1]

The Decomposition Dilemma

Unlike simple inorganic salts, N-p-Tolyl-guanidine oxalate does not exhibit a simple solid-liquid transition. The melting process is competitive with the thermal decomposition of the oxalate anion.

  • Onset (Solidus): Typically observed between 160°C and 170°C .

  • Event Type: The endothermic melt is immediately followed by (or overlaps with) an exothermic decomposition event (release of

    
     and 
    
    
    
    ).
Differential Scanning Calorimetry (DSC) Profile

To accurately characterize the material, researchers must distinguish between dehydration (if solvated) and melting/decomposition .

  • Phase I (< 100°C): Broad endotherm if water of crystallization is present (common in oxalates).

  • Phase II (165-175°C): Sharp endotherm representing the melting of the anhydrous salt.

  • Phase III (> 180°C): Irregular exotherms indicating oxidative degradation of the guanidine core.

Experimental Protocols

Protocol A: High-Fidelity Melting Point Determination

Standard capillary methods often fail due to "browning" (decomposition) obscuring the meniscus.

  • Sample Prep: Dry sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 150°C.

    • Slow Ramp (1°C/min) from 150°C to endpoint.

  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
    • Note: If gas evolution (bubbling) occurs before clearing, report as "Melting with Decomposition (

      
      )" .
      
Protocol B: Synthesis & Purification Workflow

To ensure reproducible thermal data, the salt must be synthesized under controlled conditions to prevent the formation of mixed species (e.g., mono-oxalate vs. hemi-oxalate).

SynthesisWorkflow Start Start: N-p-Tolyl-guanidine (Base) Solvent Dissolve in EtOH (50°C) Start->Solvent AcidAdd Add Oxalic Acid (1.05 eq) in EtOH dropwise Solvent->AcidAdd Homogeneous Solution Precip Cool to 4°C (Precipitation) AcidAdd->Precip Crystal Formation Filter Vacuum Filtration Precip->Filter Wash Wash with Cold Et2O Filter->Wash Remove Excess Acid Dry Vacuum Dry (40°C, 12h) Wash->Dry QC QC: DSC & NMR Dry->QC

Caption: Controlled synthesis workflow for N-p-Tolyl-guanidine Oxalate to ensure stoichiometric purity prior to thermal analysis.

Thermal Degradation Mechanism

Understanding the breakdown pathway is vital for stability profiling in drug formulation. The oxalate anion is the "weak link" thermally.

DegradationPathway Salt NPTG Oxalate (Solid) Melt Molten Salt (~170°C) Salt->Melt Endothermic Decarb Decarboxylation Melt->Decarb Activation Base NPTG Base (Free Amine) Decarb->Base Gas CO + CO2 + H2O (Gas Release) Decarb->Gas Mass Loss Polymer Condensation Polymers Base->Polymer >200°C

Caption: Thermal degradation pathway showing the decoupling of the salt followed by gas evolution and base polymerization.

References

  • Dictionary of Organic Compounds . (n.d.). p-Tolylguanidine Properties. Retrieved from

  • Thermo Scientific Chemicals . (2024). 1,3-Di-o-tolylguanidine Specifications (Homolog Reference). Retrieved from

  • National Institutes of Health (NIH) . (2020). Synthesis and structural elucidation of tolyl-guanidine salts. Retrieved from

  • Chem-Impex International . (2024). N-p-Tolyl-guanidine Product Data. Retrieved from

Technical Whitepaper: Comparative Analysis of N-p-Tolyl-guanidine Free Base and Oxalate Salt

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-p-Tolyl-guanidine , focusing on the critical distinctions between its Free Base and Oxalate Salt forms.

Executive Summary

N-p-Tolyl-guanidine (1-(p-Tolyl)guanidine) is a mono-substituted guanidine derivative utilized as a building block in pharmaceutical synthesis and as a ligand in sigma (


) receptor binding assays.[1] While the biological activity resides in the guanidinium cation, the choice between the Free Base  and the Oxalate Salt  is a critical determinant of experimental success.
  • Free Base: Lipophilic, reactive, and sensitive to atmospheric CO

    
    . It is the required form for non-aqueous reactions and specific derivatization protocols.
    
  • Oxalate Salt: Highly crystalline, non-hygroscopic, and stable. It serves as the primary form for storage, purification, and preparation of aqueous stock solutions.

This guide delineates the structural, physical, and operational differences between these two forms to ensure reproducibility in research and development workflows.

Chemical Identity & Structural Characterization[2][3][4]

The fundamental difference lies in the protonation state and the lattice energy provided by the counterion.

Chemical Structures

The guanidine moiety is a strong base.[2][3] In the free base form, the lone pairs are available for nucleophilic attack. In the oxalate salt, the guanidine is protonated, forming a resonance-stabilized guanidinium cation paired with a dicarboxylate anion.

ChemicalStructure cluster_0 Free Base Form cluster_1 Oxalate Salt Form Base N-p-Tolyl-guanidine (Lipophilic / Reactive) C8H11N3 Salt N-p-Tolyl-guanidine Oxalate (Hydrophilic / Stable) C8H11N3 • C2H2O4 Base->Salt + Oxalic Acid (Crystallization) Salt->Base + Strong Base (NaOH) (Extraction) caption Figure 1: Interconversion between Free Base and Oxalate Salt forms.

Physicochemical Properties Matrix
PropertyFree Base (C

H

N

)
Oxalate Salt (C

H

N

[1] · C

H

O

)
CAS Number 54015-04-2Varies by stoichiometry (often 1:1)
Physical State White solid or semi-solidCrystalline white powder
Melting Point Lower (Approx. 100–120°C)*Higher (Typically >170°C, decomp.)[1]
Solubility (Water) Low (< 1 mg/mL)Moderate to High (Temperature dependent)
Solubility (Organic) Soluble in EtOH, DMSO, CHCl

Limited (Soluble in hot MeOH/Water)
pKa (Conj.[1] Acid) ~10.5 – 11.0 (Aryl effect)N/A (Already protonated)
Stability Low: Absorbs CO

to form carbonates
High: Stable lattice, resistant to oxidation
Hygroscopicity Moderate to HighLow (Preferred for weighing)

*Note: Unsubstituted guanidine is highly hygroscopic. The p-tolyl group adds lipophilicity, making the free base a solid, but it remains sensitive to moisture and air compared to the salt.

Mechanistic Implications in Drug Development[7][8]

Receptor Binding (Sigma Receptors)

In physiological buffers (pH 7.4), N-p-Tolyl-guanidine exists predominantly as the guanidinium cation regardless of the starting material, due to its high pKa (>10).[1]

  • Protocol Impact: When using the oxalate salt, the counterion (oxalate) dissociates and is generally inert in receptor binding assays.[1] However, researchers must account for the molecular weight difference when calculating molarity.

  • Stoichiometry: Ensure the salt is a 1:1 mono-oxalate or 2:1 hemi-oxalate. The 1:1 form is most common for purification.

Synthesis & Purification

The formation of the oxalate salt is a classic purification strategy for guanidines.

  • Crude Synthesis: Reaction of p-toluidine with cyanamide yields a crude mixture.

  • Purification: The free base is often an oil or low-melting solid contaminated with starting materials.

  • Salt Formation: Addition of oxalic acid in ethanol precipitates the N-p-Tolyl-guanidine oxalate , leaving impurities in solution. This property makes the oxalate the "Gold Standard" for purity.

Experimental Protocols

Protocol A: Preparation of High-Purity Oxalate Salt

Use this protocol to purify crude N-p-Tolyl-guanidine.

  • Dissolution: Dissolve 10 mmol of crude N-p-Tolyl-guanidine free base in 20 mL of absolute ethanol.

  • Acid Addition: Slowly add 10 mmol of anhydrous oxalic acid dissolved in 10 mL of warm ethanol.

  • Crystallization: Stir at room temperature for 30 minutes. A white precipitate should form.

    • Troubleshooting: If no precipitate forms, cool to 4°C or add diethyl ether dropwise until turbid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol/ether (1:1).

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .
  • Validation: Check Melting Point. A sharp MP indicates high purity.

Protocol B: Conversion of Oxalate to Free Base

Use this protocol when the free base is required for a reaction in non-polar solvents (e.g., DCM, Toluene).

  • Suspension: Suspend 1.0 g of N-p-Tolyl-guanidine oxalate in 20 mL of Dichloromethane (DCM).

  • Basification: Add 20 mL of 2M NaOH solution.

  • Extraction: Shake vigorously in a separatory funnel. The solid will dissolve as the free base partitions into the DCM layer.

  • Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with 10 mL DCM.

  • Drying: Dry the combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to yield the free base.[1]

    • Storage: Use immediately or store under Argon/Nitrogen to prevent carbonate formation.

Mandatory Visualization: Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate form based on the application.

ApplicationWorkflow Start Start: Select N-p-Tolyl-guanidine Form Decision What is the Application? Start->Decision Branch1 Aqueous Biological Assay (Receptor Binding / Cell Culture) Decision->Branch1 Branch2 Organic Synthesis (Derivatization / Non-polar Solvent) Decision->Branch2 Branch3 Long-term Storage (Reference Standard) Decision->Branch3 Action1 Use OXALATE SALT (Water Soluble, Accurate Weighing) Branch1->Action1 Action2 Use FREE BASE (Convert Salt if necessary) Branch2->Action2 Action3 Use OXALATE SALT (Resistant to Hydrolysis/Oxidation) Branch3->Action3 caption Figure 2: Decision matrix for selecting the optimal chemical form.

Handling & Safety (E-E-A-T)

  • Toxicity: Guanidines are irritants and potentially toxic. N-p-Tolyl-guanidine is structurally related to DTG (1,3-di-o-tolylguanidine), a known sigma ligand with specific neurological effects. Handle with standard PPE (gloves, goggles, fume hood).[1]

  • Cyanide Warning: Do not mix guanidine salts with strong acids and oxidizers in a way that could liberate toxic byproducts, although the risk is lower than with cyanoguanidines.

  • Storage:

    • Oxalate: Ambient temperature, dry.

    • Free Base:[4][5] 4°C or -20°C, under inert gas (Argon), tightly sealed to prevent "crusting" (carbonate formation).[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 409364, 1-(4-Methylphenyl)guanidine. [Link][1]

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors.[1] (Contextual reference for tolyl-guanidine class activity). Proceedings of the National Academy of Sciences. [Link][1]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of Guanidine Derivatives.[6][7][8][9][10] Molbank.[6] (Synthesis methodologies for aryl guanidines). [Link][1][6]

Sources

Methodological & Application

Application Note: Recrystallization Protocols for N-p-Tolyl-guanidine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity N-p-Tolyl-guanidine oxalate. It synthesizes principles of organic salt crystallization with specific handling requirements for aryl-guanidine derivatives.

Introduction & Compound Analysis

N-p-Tolyl-guanidine oxalate is a specialized intermediate often used as a reference standard in analytical chemistry or a building block in the synthesis of heterocyclic pharmaceuticals.[1][2] Unlike simple inorganic salts, this compound possesses a "hybrid" solubility profile:

  • Cation (N-p-Tolyl-guanidinium): Contains a hydrophobic tolyl tail and a hydrophilic, hydrogen-bond-donating guanidinium head.[1][2]

  • Anion (Oxalate): Highly polar and capable of forming strong hydrogen bond networks.[1][2]

This duality necessitates a recrystallization strategy that balances the hydrophobic aryl interactions with the ionic lattice energy of the oxalate salt. Standard single-solvent methods often fail due to "oiling out" (liquid-liquid phase separation) or poor yield.[2] This guide provides a Binary Solvent System approach to ensure high recovery and crystal purity.

Key Physicochemical Properties
PropertyDescriptionImplication for Recrystallization
Structure Tolyl-NH-C(=NH)NH₂[1][2] • (COOH)₂Amphiphilic nature requires polar protic solvents.[2]
Melting Point ~175–180 °C (Decomposes)Avoid prolonged heating near MP; use steam bath or oil bath <100°C.
Solubility High in MeOH, Hot Water; Low in Et₂O, HexaneEthanol/Water or Methanol/Ether are ideal systems.[1]
Stability Hydrolytically sensitive at high pHMaintain acidic/neutral environment; do not recrystallize from basic buffers.[1][2]

Solvent Selection Strategy

The selection of the solvent system is critical.[3] For aryl-guanidine oxalates, we utilize a "Like-Dissolves-Like" Gradient strategy.[2]

  • Primary Solvent (Good Solvent): Ethanol (EtOH) or Methanol (MeOH).[1][2] These dissolve the hydrophobic tolyl group and the ionic salt.

  • Secondary Solvent (Anti-Solvent): Water (H₂O) or Diethyl Ether (Et₂O).[1][2]

    • Water is preferred for thermodynamic control (slow cooling, better crystals).[1][2]

    • Ether is preferred for kinetic control (rapid precipitation, higher yield).[2]

Solvent Screening Workflow (Graphviz)

SolventScreening Start Crude N-p-Tolyl-guanidine Oxalate SolubilityTest Solubility Test (100 mg) Start->SolubilityTest PathA Soluble in Cold EtOH? SolubilityTest->PathA Test A PathB Soluble in Hot H2O? SolubilityTest->PathB Test B Method1 Method A: EtOH/Water (Thermal Recrystallization) PathA->Method1 No (Soluble only when hot) Method2 Method B: MeOH/Ether (Anti-Solvent Precipitation) PathA->Method2 Yes (Too soluble for thermal) PathB->Method1 Yes (Ideal candidate) PathB->Method2 No (Hydrophobic dominance)

Figure 1: Decision matrix for selecting the optimal recrystallization method based on initial solubility observations.

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removing colored impurities and obtaining X-ray quality crystals.[2] Purity Target: >99.5% (HPLC)

Materials
  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Type II)[1]

  • Equipment: Hot plate/magnetic stirrer, Erlenmeyer flask, reflux condenser (optional), Buchner funnel.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place 5.0 g of crude N-p-Tolyl-guanidine oxalate in a 125 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol . Heat to a gentle boil (approx. 78°C) with stirring.

    • Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.

    • Note: If insoluble dark particles remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Nucleation Point Adjustment:

    • Remove the flask from the heat source.

    • While the solution is still hot (but not boiling), add warm Water dropwise.

    • Stop Point: Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.[2]

    • Add 1–2 drops of Ethanol to clear the turbidity and restore a transparent solution.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Mechanistic Insight: Slow cooling promotes the exclusion of impurities from the crystal lattice. Rapid cooling traps mother liquor inclusions.[2]

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration using a Buchner funnel.[2]

    • Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (50:50 mixture).

    • Drying: Dry in a vacuum oven at 40°C for 4 hours or air dry overnight.

Protocol B: Anti-Solvent Precipitation (Methanol/Ether)

Best for: Heat-sensitive batches or when the compound "oils out" in water.[1][2] Yield Target: >85%

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude material in the minimum amount of Methanol at room temperature (or slightly warmed to 30°C).

    • Example: 1 g of solid in ~3–5 mL Methanol.[2]

  • Precipitation:

    • Place the solution in a beaker with rapid magnetic stirring.

    • Slowly add Diethyl Ether (or MTBE) dropwise.[2]

    • A white precipitate should form immediately.[2] Continue addition until no further precipitation is observed (typically 3:1 ratio of Ether:Methanol).[2]

  • Digestion (Ostwald Ripening):

    • Stop stirring and let the suspension stand for 15 minutes. This allows smaller, imperfect crystals to dissolve and redeposit onto larger, purer crystals.[2]

  • Filtration:

    • Filter rapidly (ether evaporates quickly).[2] Wash with 100% Ether.[2]

Characterization & Validation

To ensure the protocol was successful, validate the product using the following metrics.

TestAcceptance CriteriaMethod Note
Appearance White to off-white crystalline needlesNo yellow discoloration.[1][2]
Melting Point 176–179 °C (Sharp range < 2°C)Broad range indicates retained solvent or impurity.[1][2]
1H NMR Conforms to structure; no solvent peaksCheck for residual EtOH (triplet at 1.17 ppm).[2]
Solubility Check Clear solution in water (10 mg/mL)Turbidity indicates free base contamination.[1][2]
Impurity Removal Logic (Graphviz)[1]

ImpurityRemoval cluster_impurities Fate of Impurities Impurity Crude Mixture (Product + Impurities) HotSolvent Hot Solvent (Ethanol) Impurity->HotSolvent Dissolution Cooling Cooling Phase HotSolvent->Cooling Product Crystalline Product (Lattice Energy > Solvation Energy) Cooling->Product Crystallizes Out MotherLiquor Mother Liquor (Contains Soluble Impurities) Cooling->MotherLiquor Remains Dissolved SolubleImp Side Products (Highly Soluble in EtOH) InsolubleImp Dust/Inorganics (Filtered Hot)

Figure 2: Thermodynamic separation of impurities during the cooling phase.

Troubleshooting Common Issues

  • Oiling Out (Liquid-Liquid Separation):

    • Cause: Solution temperature is above the critical solution temperature (UCST) of the oil but below the melting point of the solid.

    • Fix: Re-heat to dissolve the oil, add more Ethanol (co-solvent) to increase solubility, and cool very slowly with vigorous stirring. Scratch the glass to induce nucleation.[2][4]

  • No Crystallization:

    • Cause: Supersaturation not reached or stable supersaturated state (Ostwald-Miers metastable zone).[2]

    • Fix: Evaporate 20% of the solvent volume under a stream of nitrogen. Add a "seed crystal" of pure N-p-Tolyl-guanidine oxalate if available.

  • Colored Crystals:

    • Cause: Chromophores trapped in the lattice.[2]

    • Fix: Perform a "charcoal treatment."[2] Add activated carbon (1% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization techniques). Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Source for general guanidine salt purification).[1][2] Link

  • Kumari, P., et al. (2017).[2] "Synthesis, Crystal Growth, Vibrational Spectral Analysis... of Guanidinium Oxalate Monohydrate." Journal of Physical Science, 28(2), 31–56.[2][5] (Specific data on guanidinium oxalate lattice behavior). Link

  • Santa Cruz Biotechnology. (n.d.).[1][2][6] N-p-Tolyl-guanidine Product Data Sheet. (Validation of compound existence and basic properties). Link[1]

Sources

Application Note: Structural Characterization of N-p-Tolyl-guanidine Oxalate via 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the structural validation of N-p-Tolyl-guanidine oxalate . It is designed for analytical chemists and quality control scientists in pharmaceutical development.

Abstract & Scope

N-p-Tolyl-guanidine (1-(4-methylphenyl)guanidine) is a critical intermediate in the synthesis of guanidine-based pharmaceuticals and ligands for coordination chemistry. Its oxalate salt form is frequently utilized to improve stability and crystallinity during purification. However, the presence of the oxalate counterion and the tautomeric nature of the guanidine moiety present unique challenges in NMR characterization.

This guide details the protocol for the unambiguous identification of N-p-Tolyl-guanidine oxalate using 1H and 13C NMR. It focuses on distinguishing the guanidine core from the oxalate counterion and validating the substitution pattern of the p-tolyl ring.

Chemical Structure & Theoretical Basis[1][2]

The compound consists of a mono-guanidinium cation and a mono-hydrogen oxalate (or oxalate) anion, depending on stoichiometry.

  • Molecular Formula:

    
     (assuming 1:1 stoichiometry)
    
  • Key Moieties for Detection:

    • p-Tolyl Group: Characterized by a methyl singlet and an AA'BB' aromatic system.

    • Guanidine Core (

      
      ):  A quaternary carbon signal significantly affected by protonation state.
      
    • Oxalate Counterion: A symmetric carbonyl carbon signal, distinct from the guanidine carbon.

Characterization Workflow

The following diagram outlines the logical flow for complete structural validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Solid Sample (10-20 mg) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Hygroscopic check Prep Dissolution & Transfer Solvent->Prep H1 1H NMR (16 Scans) Prep->H1 C13 13C NMR (1024 Scans) H1->C13 Process Phasing & Integration C13->Process Assign Signal Assignment Process->Assign Report Validation Report Assign->Report

Figure 1: Standardized workflow for NMR characterization of guanidine salts.

Experimental Protocol

Sample Preparation

Critical Control Point: Guanidine salts often contain exchangeable protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

). Protic solvents like

or

will cause these signals to disappear or broaden significantly due to deuterium exchange. DMSO-d6 is the mandatory solvent for full characterization.
  • Weighing: Accurately weigh 15–20 mg of N-p-Tolyl-guanidine oxalate into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the salt is stubborn, gentle heating (40°C) is permissible, but avoid high temperatures to prevent degradation.

  • Transfer: Transfer the clear solution to a high-quality 5mm NMR tube.

  • Referencing: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.[1]

Instrument Parameters (Recommended)
Parameter1H NMR13C NMR
Frequency 400 MHz or higher100 MHz or higher
Pulse Sequence zg30 (Standard 1D)zgpg30 (Proton decoupled)
Spectral Width 12-14 ppm220 ppm
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 sec (Critical for Quaternary C)
Scans (NS) 161024 (Min) to 4096
Temperature 298 K (25°C)298 K (25°C)

Results & Discussion

1H NMR Interpretation

The proton spectrum in DMSO-d6 will reveal three distinct regions.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.28 Singlet (s)3H

Methyl group on the p-tolyl ring.
7.15 Doublet (d,

)
2HAr-H (meta)Protons adjacent to the methyl group.
7.25 - 7.35 Doublet (d,

)
2HAr-H (ortho)Protons adjacent to the guanidine N.
7.50 - 9.50 Broad Singlet (br s)4-5H

/

Exchangeable guanidinium protons and oxalate acid proton.
10.0+ Very Broad-Oxalate

Often invisible or merged with water/NH signals.
  • Aromatic System: The two doublets with a coupling constant (

    
    ) of ~8 Hz confirm the para-substitution pattern. If the substitution were meta or ortho, the splitting pattern would be more complex (multiplets/singlets).
    
  • Exchangeable Protons: The Guanidine

    
     signals are highly sensitive to concentration and water content. In the oxalate salt, these often appear as a very broad hump spanning 7–9 ppm due to proton exchange between the guanidinium cation and the oxalate anion.
    
13C NMR Interpretation

The carbon spectrum provides the definitive proof of the salt formation (oxalate peak) and the guanidine core.

Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)

Chemical Shift (

, ppm)
Carbon TypeAssignmentDiagnostic Note
20.8

Methyl CarbonTypical aliphatic region.
124.5

Ar-C (ortho)Aromatic ring carbon.
129.8

Ar-C (meta)Aromatic ring carbon.
133.0

Ar-C (para)Ipso-carbon attached to Methyl.
135.5

Ar-C (ipso)Ipso-carbon attached to Nitrogen.
156.2

Guanidine

Characteristic of protonated guanidines.
164.5

Oxalate

Key Identifier for the salt.
  • Differentiation: The Guanidine carbon (~156 ppm) and Oxalate carbon (~164 ppm) are the critical pair. The Oxalate signal is typically sharper and further downfield than the Guanidine signal.

  • Intensity: Both signals at 156 and 164 ppm are quaternary and will have lower intensity than the aromatic CH signals. Sufficient relaxation delay (D1 > 2s) is required to observe them clearly.

Structural Connectivity Visualization

The following diagram illustrates the key correlations observed in 2D NMR (HMBC) that would definitively confirm the structure if 1D is ambiguous.

Structure cluster_molecule HMBC Correlations (Long Range) cluster_salt Counterion Methyl Methyl Protons (2.28 ppm) Ar_C_Ipso Ar-C (para) (133.0 ppm) Methyl->Ar_C_Ipso 3J Ar_C_Meta Ar-C (meta) (129.8 ppm) Methyl->Ar_C_Meta 2J Ar_H_Ortho Ar-H (ortho) (7.25 ppm) Guanidine_C Guanidine C (156.2 ppm) Ar_H_Ortho->Guanidine_C 3J (Critical Link) Oxalate Oxalate C=O (164.5 ppm)

Figure 2: Key HMBC correlations connecting the p-Tolyl ring to the Guanidine core.

Troubleshooting & Quality Control

Common Pitfalls
  • Missing NH/OH Signals:

    • Cause: "Wet" DMSO-d6 (absorbs water from air). Water facilitates rapid proton exchange, broadening signals into the baseline.

    • Solution: Use a fresh ampoule of DMSO-d6.

  • Missing Quaternary Carbons (156/164 ppm):

    • Cause: Relaxation delay (D1) too short. Quaternary carbons relax slowly.

    • Solution: Increase D1 to 3 seconds or increase scan count.

  • Extra Peaks:

    • Cause: Residual ethanol or isopropanol from recrystallization.

    • Check: Ethanol (triplet ~1.05, quartet ~3.44); Isopropanol (doublet ~1.04, septet ~3.78).

Purity Assessment

To calculate molar purity using 1H NMR (qNMR), use an internal standard (e.g., Maleic Acid or TCNB) or integrate the methyl singlet (3H) against known impurities.



Where


 is integration, 

is number of protons,

is molecular weight, and

is weight.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (Fundamental reference for 13C chemical shift prediction).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • SDBS Database. (2023). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for p-tolyl fragments). [Link]

Sources

Application Note: Preparation and Utilization of N-p-Tolyl-guanidine Oxalate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, purification, and application of N-p-Tolyl-guanidine oxalate (CAS 1187927-45-2). While guanidine derivatives are potent nitrogen-donor ligands in coordination chemistry, the free bases are often hygroscopic, oily, or prone to oxidation. The oxalate salt serves as a robust, crystalline "storage form" that ensures high purity and stability.

This protocol outlines the "Salt-to-Ligand" workflow :

  • Synthesis: Efficient formation of the guanidine core from p-toluidine.

  • Stabilization: Conversion to the oxalate salt for purification and storage.

  • Application: Controlled liberation of the free base for in situ metal complexation.

Chemical Foundation & Rationale[1]

Why N-p-Tolyl-guanidine?

In coordination chemistry, the p-tolyl group exerts a +I (inductive) effect , increasing the electron density on the guanidine core compared to a phenyl substituent. This makes the imine nitrogen a "harder" and more basic donor, ideal for stabilizing high-oxidation-state transition metals (e.g., Cu(II), Ni(II), Pt(II)).

The Role of Oxalate

Oxalic acid is selected as the counter-ion for three specific reasons:

  • Crystal Engineering: The oxalate anion (

    
    ) is a prolific hydrogen-bond acceptor, bridging with the guanidinium protons to form stable, high-melting-point supramolecular networks (often 2D sheets).
    
  • Purification: Unlike chloride or nitrate salts, arylguanidinium oxalates are often sparingly soluble in cold water/ethanol mixtures, allowing for easy recrystallization to remove unreacted amines.

  • Non-Interference: Oxalate is a reducing agent; in specific applications, it can prevent the oxidation of sensitive metal centers during the initial complexation phase.

Experimental Protocols

Protocol A: Synthesis of N-p-Tolylguanidine (Free Base Precursor)

Methodology: Acid-catalyzed addition of amine to cyanamide.

Reagents:

  • p-Toluidine (10.7 g, 100 mmol)

  • Cyanamide (50% aq. solution or solid) (5.0 g, ~120 mmol)

  • Hydrochloric acid (concentrated)

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (20% aq. solution)

Workflow:

  • Salt Formation: Dissolve p-toluidine in 30 mL ethanol. Add concentrated HCl dropwise until the solution is acidic (pH < 2). Evaporate to dryness to obtain p-toluidine hydrochloride.

  • Addition: Redissolve the hydrochloride salt in 50 mL n-butanol (higher boiling point drives the reaction). Add cyanamide (1.2 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Mechanism:[2] The amine salt protonates the cyanamide, making it electrophilic enough for attack by the amine.

  • Neutralization: Cool the solution. Add 20% NaOH until pH ~12. The free guanidine base may separate as an oil or precipitate.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
     and evaporate.
    
    • Result: Crude N-p-Tolylguanidine (often a viscous oil or low-melting solid).

Protocol B: Preparation of N-p-Tolyl-guanidine Oxalate

Methodology: Thermodynamic crystallization.

Reagents:

  • Crude N-p-Tolylguanidine (from Protocol A)

  • Oxalic Acid Dihydrate (High Purity)

  • Solvent System: Ethanol/Water (9:1 v/v)

Step-by-Step:

  • Dissolution (Base): Dissolve 5.0 g of the crude free base in 20 mL of warm ethanol (40°C).

  • Dissolution (Acid): Separately, dissolve 1 equivalent (if targeting hydrogen oxalate) or 0.5 equivalents (if targeting neutral oxalate) of oxalic acid in 10 mL warm ethanol.

    • Recommendation: Use 1:1 stoichiometry (1 eq. acid) to form the guanidinium hydrogen oxalate. This form usually crystallizes better due to extensive H-bonding capabilities.

  • Precipitation: Slowly add the acid solution to the base solution with vigorous stirring.

    • Observation: An immediate white precipitate typically forms (exothermic).

  • Digestion: Heat the suspension to near-boiling until the solid redissolves (add minimal water if necessary). Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold acetone (removes unreacted organic impurities) and diethyl ether.

  • Drying: Vacuum dry at 50°C for 4 hours.

Data Summary Table: Expected Properties

PropertyValue / CharacteristicNote
Appearance White crystalline needles or platesHigh crystallinity indicates purity
Melting Point 165°C – 175°C (Decomposes)Sharp MP (<2°C range) confirms salt formation
Solubility Soluble in hot water, DMSO, MeOHInsoluble in Ether, DCM, Hexane
Stoichiometry 1:1 (Cation:Anion)Assumed Hydrogen Oxalate structure

Visualization: Synthesis & Coordination Logic[1]

The following diagram illustrates the transformation from raw materials to the coordination complex, highlighting the oxalate salt as the critical "Control Node."

G cluster_0 Phase 1: Synthesis & Stabilization cluster_1 Phase 2: Coordination Chemistry Start p-Toluidine Inter Guanidinium HCl (Intermediate) Start->Inter + HCl Cyan Cyanamide Cyan->Inter Reflux Base Free Base (Oily/Unstable) Inter->Base NaOH (Neut.) Salt N-p-Tolylguanidine Oxalate Salt (Stable Crystal) Base->Salt + OxAcid (Crystallization) OxAcid Oxalic Acid Lib In-situ Base Liberation Salt->Lib Base (KOtBu/Et3N) in MeOH Complex Coordination Complex Lib->Complex Coordination Metal Metal Salt (e.g., CuCl2) Metal->Complex

Caption: Figure 1. The "Salt-to-Ligand" workflow. The oxalate salt acts as a stable purification break-point before coordination.

Protocol C: Utilization in Coordination Chemistry

Context: You cannot usually react the oxalate salt directly with a metal halide because the oxalate anion is a strong chelator and might displace your chloride ligands, forming a mixed species or a metal-oxalate precipitate. You must liberate the base in situ.

Ligand Exchange Protocol:

  • Suspension: Suspend 1.0 mmol of N-p-Tolyl-guanidine oxalate in 10 mL dry Methanol.

  • Liberation: Add 1.0 mmol (or 2.0 mmol if 1:1 salt) of Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu).

    • Reaction:

      
      
      
  • Filtration (Critical): Sodium Oxalate is insoluble in methanol. Filter the white solid (sodium oxalate) using a syringe filter or Celite pad.

    • Filtrate: Contains the pure, anhydrous N-p-Tolylguanidine free base.

  • Complexation: Add the metal salt solution (e.g.,

    
     or 
    
    
    
    ) directly to the filtrate.
  • Isolation: The metal-guanidine complex will typically precipitate or crystallize upon concentration.

Characterization Criteria

To validate the synthesis before using the compound in expensive metal complexation steps, verify these parameters:

  • 1H NMR (DMSO-d6):

    • 
       2.25 ppm (s, 3H, 
      
      
      
      )
    • 
       7.1–7.3 ppm (m, 4H, Aromatic)
      
    • 
       ~7.5 ppm (broad s, 4H, 
      
      
      
      protons). Note: In the oxalate salt, these protons are deshielded and exchangeable, often appearing as a very broad single hump compared to the sharp peaks of the free base.
  • IR Spectroscopy:

    • Guanidinium C=N stretch: Look for a strong band at ~1660–1640

      
      .
      
    • Oxalate C=O stretch: Broad, strong bands at 1700–1720

      
       and ~1400 
      
      
      
      (C-O).
    • Absence of Nitrile: Ensure no peak at 2200

      
       (unreacted cyanamide).
      

Safety & Handling

  • Cyanamide: Highly toxic and a skin irritant. It can cause "cyanamide flush" (alcohol intolerance). Handle in a fume hood.

  • p-Toluidine: Toxic by inhalation and skin contact. Suspected carcinogen. Double-glove (Nitrile) recommended.

  • Oxalates: Systemic toxicity if ingested (kidney damage).

  • Waste: All mother liquors from the synthesis must be treated as hazardous organic waste containing aromatic amines.

References

  • Synthesis of Aryl Guanidines

    • Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of guanidines." Arkivoc, (iv), 49-87.
    • Source:[Link]

  • Guanidine Coordination Chemistry

    • Bailey, P. J., & Pace, S. (2001). "The coordination chemistry of guanidines and guanidinates.
    • Source:[Link]

  • Oxalate Crystal Engineering

    • Bataille, T., et al. (2012). "Guanidinium oxalate: a new host for hydrogen peroxide." CrystEngComm, 14, 4850-4852.
    • Source:[Link]

  • p-Tolylguanidine Properties

    • PubChem Compound Summary for CID 12204768 (N-p-Tolylguanidine).
    • Source:[Link]

Sources

UV-Vis absorption spectrum analysis of N-p-Tolyl-guanidine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UV-Vis Absorption Spectrum Analysis of N-p-Tolyl-guanidine Oxalate

Part 1: Introduction & Chemical Context

1.1 Executive Summary N-p-Tolyl-guanidine oxalate (TGO) is a guanidinium salt derivative often utilized as a synthetic intermediate in medicinal chemistry or as a specialized organocatalyst. Its ultraviolet-visible (UV-Vis) absorption profile is a critical quality attribute (CQA) used to determine purity, concentration, and protonation states. This guide provides a rigorous method for the spectral characterization of TGO, focusing on the


 transitions of the conjugated aryl-guanidine system.

1.2 Chemical Structure & Chromophores The UV absorption of TGO is dominated by the p-tolyl moiety conjugated with the guanidinium cation .

  • Chromophore: The benzene ring (p-tolyl group) acts as the primary chromophore.

  • Auxochrome: The guanidine group, particularly in its protonated form (guanidinium), exerts a bathochromic shift (red shift) and hyperchromic effect (increased intensity) compared to toluene or aniline, due to resonance stabilization.

  • Counter-Ion: The oxalate anion (

    
    ) is spectrally transparent above 220 nm, making it an ideal salt for UV analysis in the 230–300 nm window.
    

Part 2: Method Development (The "Why")

Before routine analysis, the method must be optimized for solvent compatibility and linear dynamic range.

2.1 Solvent Selection Strategy Solubility and UV cutoff are the deciding factors. TGO is an ionic salt with a lipophilic tail.

SolventSolubility RatingUV Cutoff (nm)Suitability
Deionized Water High (Ionic)190Excellent. Best for salt dissociation.
Methanol High205Good. Use if organic solubility is required.
Acetonitrile Moderate190Fair. Risk of salt precipitation at high conc.
0.1 M HCl High190Validation only. Ensures 100% protonation.

Recommendation: Use Deionized Water (Type I) for routine assay to minimize solvent cutoff interference near the 230 nm region.

2.2 Spectral Expectations Based on aryl-guanidine analogs (e.g., 1-(p-tolyl)guanidine), the expected spectral features are:

  • Primary

    
    :  ~230–245 nm (E-band, 
    
    
    
    ).
  • Secondary Band: ~270–285 nm (B-band, weaker fine structure).

  • Molar Extinction Coefficient (

    
    ):  Typically 
    
    
    
    at
    
    
    .

Part 3: Experimental Protocol (The "How")

3.1 Materials & Equipment

  • Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (Suprasil), 10 mm path length (Glass/Plastic are unsuitable below 300 nm).

  • Reference Standard: N-p-Tolyl-guanidine oxalate (>99% purity).

  • Solvent: HPLC-grade Water or Methanol.

3.2 Preparation of Stock Solution (1.0 mM)

  • Calculate the Molecular Weight (MW) of N-p-Tolyl-guanidine oxalate.

    • Note: Verify stoichiometry. If 1:1 salt, MW

      
       149.2 (Free Base) + 90.0 (Oxalic Acid) = 239.2  g/mol  .
      
  • Weigh 23.9 mg of TGO into a 100 mL volumetric flask.

  • Dissolve in ~50 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution of the salt lattice.

  • Dilute to volume with solvent.

3.3 Working Standards (Linearity Curve) Prepare serial dilutions to target an Absorbance (Abs) range of 0.2 – 1.0.

Standard IDStock Vol. (mL)Final Vol. (mL)Concentration (

)
Std A 1.010010
Std B 2.010020
Std C 4.010040
Std D 6.010060
Std E 8.010080

3.4 Measurement Procedure

  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a "Baseline/Zero" scan from 200 nm to 400 nm.

  • Sample Scan: Replace the sample cuvette with Std C (40

    
    ). Scan 200–400 nm.
    
  • Peak Identification: Identify

    
     (highest absorbance).
    
  • Quantification: Measure Abs at

    
     for all standards (A–E).
    

Part 4: Data Analysis & Visualization

4.1 Workflow Diagram The following diagram illustrates the validated workflow for determining the Molar Extinction Coefficient (


).

TGO_Analysis_Workflow Start Start: TGO Sample Weigh Gravimetric Prep (Stock 1.0 mM) Start->Weigh Dilute Serial Dilution (10 - 80 µM) Weigh->Dilute Scan Spectral Scan (200-400 nm) Dilute->Scan Sample Blank Baseline Correction (Solvent Only) Blank->Scan Reference Peak Identify λmax (~235 nm) Scan->Peak Calc Calc. Extinction Coeff (ε) Beer-Lambert Plot Peak->Calc

Figure 1: Step-by-step workflow for the UV-Vis characterization of N-p-Tolyl-guanidine oxalate.

4.2 Calculation of Molar Extinction Coefficient (


) 
Using the Beer-Lambert Law:


Where:
  • 
     = Absorbance at 
    
    
    
  • 
     = Concentration (Molar, M)[1]
    
  • 
     = Path length (1 cm)
    

Plot


 (y-axis) vs. 

(x-axis). The slope of the linear regression line is

.

Part 5: Troubleshooting & Critical Considerations

5.1 pH Sensitivity Guanidines are strong bases (


 for the cation).[2]
  • Issue: If the solution pH is too high (>12), the guanidinium deprotonates to the free base, causing a hypsochromic shift (blue shift) and changing the spectral shape.

  • Control: The oxalate salt naturally buffers the solution to an acidic pH, maintaining the protonated form. Do not add strong bases (NaOH) to the cuvette.

5.2 Fluorescence Interference Aryl-guanidines can be fluorescent.

  • Symptom: Negative absorbance readings or non-linear response at high concentrations.

  • Solution: Ensure the detector geometry of your spectrophotometer minimizes fluorescence collection (standard in modern instruments) and keep Abs < 1.0.

5.3 Oxalate Absorption While oxalate is transparent >220 nm, it absorbs strongly <210 nm.

  • Warning: Do not trust peaks observed below 215 nm; these are likely the counter-ion, not the TGO chromophore.

References

  • National Institute of Standards and Technology (NIST). UV-Vis Database for Organic Compounds (Aryl Guanidines). NIST Chemistry WebBook.[3] Available at: [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Chapter 13: Molecular Absorption Spectrometry).
  • PubChem. Compound Summary: 1-(p-Tolyl)guanidine. National Library of Medicine. Available at: [Link]

Sources

Procedures for using N-p-Tolyl-guanidine oxalate in organic catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for N-p-Tolyl-Guanidine Oxalate in Organic Catalysis

Executive Summary & Mechanistic Rationale

Guanidine derivatives are widely recognized as strong Brønsted bases and powerful hydrogen-bond donors, making them privileged scaffolds in asymmetric organic transformations[1]. However, free guanidines are notoriously hygroscopic and prone to deliquescence, complicating their storage and precise stoichiometric loading.

N-p-Tolyl-guanidine oxalate solves this handling bottleneck by providing a bench-stable, crystalline precatalyst. The p-tolyl group enhances the compound's solubility in organic media and provides an electron-donating effect that fine-tunes the basicity of the guanidine core[2]. Crucially, the oxalate counterion is not merely a spectator. Depending on the reaction conditions, this salt can be leveraged in two distinct catalytic modes:

  • In Situ Base/H-Bond Catalysis: The oxalate is neutralized to liberate the free guanidine, which drives stereoselective polar reactions[1].

  • Photoredox EDA Catalysis: The oxalate anion actively participates in Electron Donor-Acceptor (EDA) complexes, enabling visible-light-induced radical reactions such as arylcarboxylation without the need for exogenous transition metals[3].

Physicochemical Profile

To ensure precise reaction design, the quantitative and structural data of the precatalyst are summarized below.

ParameterSpecification / Functional Role
Chemical Name N-p-Tolyl-guanidine oxalate
Molecular Formula C₈H₁₁N₃ · C₂H₂O₄ (Stoichiometry varies; typically mono- or hemi-oxalate)
Active Moieties p-Tolyl: Steric shielding, π-π stacking, solubility enhancement[4].Guanidinium: H-bond donor network, Brønsted base precursor.Oxalate: Counterion stabilizer, redox-active C1 source[3].
Physical State Crystalline solid
Key Advantage Bench-stable alternative to highly basic, hygroscopic free guanidines[1].

Mechanistic Pathways

The true utility of N-p-Tolyl-guanidine oxalate lies in its mechanistic divergence. The diagram below illustrates how a single bench-stable precursor can be channeled into two entirely different catalytic workflows based on the activation method.

MechanisticPathways cluster_mode1 Mode 1: Brønsted/H-Bond Catalysis cluster_mode2 Mode 2: Photoredox EDA Catalysis Precat N-p-Tolyl-Guanidine Oxalate (Bench-Stable Precatalyst) BaseAdd In Situ Neutralization (e.g., K2CO3) Precat->BaseAdd EDA EDA Complex Formation (Oxalate + Aryl Halide) Precat->EDA FreeBase Free N-p-Tolyl-Guanidine Active H-Bond Donor BaseAdd->FreeBase Michael Stereoselective Michael Addition FreeBase->Michael Light Visible Light Irradiation (Single Electron Transfer) EDA->Light Carboxylation Radical Carboxylation (CO2 generation) Light->Carboxylation

Caption: Mechanistic divergence of N-p-Tolyl-guanidine oxalate in organocatalytic and photoredox pathways.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure your observed catalysis is genuine and mechanistically sound.

Protocol A: In Situ Activation for Asymmetric Michael Additions

Objective: Utilize the guanidine core as a bifunctional Brønsted base and H-bond donor for the addition of malonates to nitroolefins.

  • Step 1: Catalyst Loading. Add 10 mol% N-p-Tolyl-guanidine oxalate to an oven-dried reaction vial.

  • Step 2: In situ Neutralization. Add 10 mol% anhydrous potassium carbonate (K₂CO₃) and 2.0 mL of Tetrahydrofuran (THF). Stir for 15 minutes.

    • Causality: K₂CO₃ selectively neutralizes the oxalate salt. Because potassium oxalate is highly insoluble in THF, it precipitates out of solution, driving the equilibrium forward to liberate the active free guanidine base without introducing competing soluble organic bases that could skew stereoselectivity[1].

  • Step 3: Substrate Addition. Add the Michael donor (1.2 equiv) and acceptor (1.0 equiv). Stir at ambient temperature until complete consumption of the acceptor is observed via TLC.

  • Step 4: Self-Validation (The "Intact Salt" Control). Run a parallel reaction omitting the K₂CO₃.

    • Causality: The fully protonated guanidinium oxalate lacks the free lone pair required to act as a Brønsted base. If this control vial yields the product, it indicates false-positive background catalysis driven by the solvent or an impurity, thereby invalidating the primary experimental result.

Protocol B: Visible-Light Photoredox Arylcarboxylation

Objective: Leverage the oxalate counterion as a sacrificial electron donor and C1 source (CO₂ radical anion) via an EDA complex[3].

  • Step 1: Reagent Assembly. In a Schlenk tube, combine 1.0 equiv of an activated alkene, 1.5 equiv of an aryl halide, and 2.0 equiv of N-p-Tolyl-guanidine oxalate in Dimethyl Sulfoxide (DMSO).

  • Step 2: Degassing. Sparge the solution with Argon for 15 minutes, or perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to rigorously degas the solvent will result in oxygen intercepting the single-electron transfer (SET) cascade, prematurely terminating the reaction and drastically reducing yields.

  • Step 3: Irradiation. Place the tube in a photoreactor equipped with 440 nm blue LEDs. Irradiate for 24 hours at ambient temperature (maintained via a cooling fan).

    • Causality: The EDA complex formed between the oxalate anion and the electron-deficient aryl halide absorbs in the visible region. Blue light triggers homolytic cleavage and subsequent decarboxylation without requiring expensive transition metal photocatalysts like Ruthenium or Iridium[3].

  • Step 4: Self-Validation (The "Dark" Control). Set up an identical reaction vessel, wrap it completely in aluminum foil, and place it in the photoreactor alongside the active reaction.

    • Causality: This proves the reaction is strictly photochemically driven by the EDA complex. Any product formation in the dark control suggests a competing thermal pathway or reagent contamination.

Workflow Visualization

ExperimentalWorkflow Step1 1. Catalyst Loading Weigh Oxalate Salt Step2 2. Solvent & Substrate Degassing (Crucial for SET) Step1->Step2 Step3 3. Activation Light or Base Step2->Step3 Step4 4. Reaction Monitoring TLC / in situ NMR Step3->Step4 Step5 5. Self-Validation Control Experiments Step4->Step5

Caption: Step-by-step experimental workflow ensuring self-validating catalytic protocols.

References

  • Title: Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions Source: IntechOpen URL
  • Title: Visible-Light-Induced Arylcarboxylation of Activated Alkenes with Aryl Halides and Oxalate Enabled by Electron Donor–Acceptor Complex Formation Source: Organic Letters - ACS Publications URL
  • Title: N-p-Tolyl-guanidine | 54015-04-2 Source: J&K Scientific URL
  • Title: Np-Tolyl-guanidine Source: Chem-Impex URL

Sources

FTIR spectral interpretation of N-p-Tolyl-guanidine oxalate functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the FTIR interpretation of N-p-Tolyl-guanidine oxalate , a compound of significant interest in pharmaceutical ligand development (sigma receptors) and polymer stabilization. Unlike simple organic molecules, this salt presents a complex spectral convolution due to the resonance-stabilized guanidinium cation interacting with the oxalate anion.

This protocol moves beyond basic peak-picking. It establishes a causal link between the molecular lattice—specifically the proton-transfer mediated hydrogen bonding network—and the resulting vibrational frequencies. Researchers will learn to distinguish the "Salt Bridge" region (1550–1700 cm⁻¹) where critical diagnostic bands overlap.

Molecular Architecture & Vibrational Logic

To interpret the spectrum, one must first visualize the vibrational distinctness of the three functional moieties. The salt formation involves the protonation of the imine nitrogen of the guanidine base by oxalic acid.

The Three-Component System:
  • The Guanidinium Core: Upon protonation, the

    
     double bond character is delocalized across the 
    
    
    
    system, shifting the characteristic imine stretch to a lower frequency compared to the free base.
  • The Oxalate Counterion: The loss of protons from oxalic acid creates a resonance-stabilized carboxylate anion (

    
    ), removing the carbonyl (
    
    
    
    ) stretch of the acid and replacing it with asymmetric and symmetric carboxylate stretches.
  • The p-Tolyl Anchor: A rigid aromatic system that provides invariant "internal standard" peaks (C-H out-of-plane bends) useful for normalizing intensity.

MolecularInteraction Oxalic Oxalic Acid (COOH Source) ProtonTransfer Proton Transfer (Acid-Base Reaction) Oxalic->ProtonTransfer Guanidine N-p-Tolyl-guanidine (Free Base) Guanidine->ProtonTransfer Cation Guanidinium Cation (Resonance Stabilized) ProtonTransfer->Cation N-H+ Formation Anion Oxalate Anion (COO- Resonance) ProtonTransfer->Anion Deprotonation Salt N-p-Tolyl-guanidine Oxalate (Ionic Lattice) Cation->Salt Ionic Bonding Anion->Salt H-Bond Network

Figure 1: Mechanistic pathway of salt formation showing the origin of the distinct vibrational moieties.

Experimental Protocol: Sample Preparation

The choice of sampling technique is critical for organic salts. High-pressure contact is required to resolve the fine structure of the hydrogen-bonding region.

Method A: Diamond ATR (Recommended for Routine ID)

  • Rationale: Minimal sample prep prevents hydration changes or lattice disruption.

  • Protocol: Place ~5 mg of powder on the diamond crystal. Apply high pressure (>80 lbs/in²) to ensure contact.

  • Correction: Apply an ATR correction algorithm (n ~ 1.5) if comparing to transmission libraries, as peak intensities at lower wavenumbers will be artificially enhanced.

Method B: KBr Pellet (Recommended for Resolution)

  • Rationale: Salt lattices often exhibit broad bands. The KBr matrix dilutes the sample, reducing dipole-dipole broadening and resolving the "Fingerprint" region (1000–1500 cm⁻¹).

  • Protocol: Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder (particle size < wavelength of IR light to prevent scattering/Christiansen effect). Press at 10 tons for 2 minutes.

Detailed Spectral Interpretation

Zone 1: The Hydrogen Bonding Network (3500 – 2800 cm⁻¹)

This region is dominated by the N-H stretches of the guanidinium cation. Unlike the sharp doublets of a free primary amine, the salt form exhibits a broad, structured envelope .

Wavenumber (cm⁻¹)Functional GroupAssignment & Causality
3100 – 3450

Stretch (Guanidinium)
Broad/Strong. The positive charge on the nitrogen increases the acidity of the N-H protons, leading to strong H-bonding with the oxalate oxygen. This broadening confirms salt formation.
~3030

Stretch (Aromatic)
Weak/Shoulder. Characteristic of the p-tolyl ring. Often appears as a shoulder on the broad N-H band.
2920, 2850

Stretch (Aliphatic)
Medium. Asymmetric and symmetric stretching of the methyl (

) group on the p-tolyl ring.
Zone 2: The "Convoluted Region" (1700 – 1500 cm⁻¹)

Critical Analysis Required: This is the most difficult region because the Guanidinium


, Oxalate 

, and Aromatic

bands all overlap.
  • 1660 – 1680 cm⁻¹ (Guanidinium

    
    ):  In the salt, this band shifts to a lower frequency compared to the free base (usually >1690 cm⁻¹) due to resonance delocalization. It appears as a strong shoulder or peak.
    
  • 1610 – 1640 cm⁻¹ (Oxalate

    
    ):  The asymmetric carboxylate stretch is very strong and broad. Diagnostic Check:  If this peak is present but the carbonyl peak at 1700+ cm⁻¹ (from oxalic acid) is absent, the salt is fully formed.
    
  • 1580 – 1600 cm⁻¹ (Aromatic

    
     & 
    
    
    
    Scissor):
    The "Ring Breathing" mode of the p-tolyl group often appears as a sharp peak riding on the broader carboxylate band.
Zone 3: The Fingerprint & Counterion Confirmation (1500 – 1000 cm⁻¹)

This region contains the definitive proof of the oxalate anion.

Wavenumber (cm⁻¹)Functional GroupAssignment & Causality
1310 – 1350

Symmetric Stretch
Diagnostic (Key Indicator). This is the "Oxalate Marker." It is a strong, distinct band. Its presence confirms the anionic state of the oxalate.
1250 – 1280

Stretch
Medium. Stretching vibration of the single bonds connecting the central carbon to the amine nitrogens in the guanidine.
1150 – 1180

(Aryl-Nitrogen)
Medium. The bond connecting the guanidine core to the p-tolyl ring.
Zone 4: Aromatic Substitution (1000 – 600 cm⁻¹)

Used to confirm the para-substitution of the tolyl group.

  • 810 – 840 cm⁻¹ (Para-Substitution): A strong, sharp band corresponding to the C-H out-of-plane (OOP) bending of two adjacent hydrogens on the benzene ring. Note: Ortho-substitution (o-tolyl) would appear near 750 cm⁻¹; this distinguishes p-tolyl from o-tolyl isomers.

Validation & Troubleshooting Protocol

Use this logic flow to validate your synthesis or identification.

ValidationFlow Start Acquire Spectrum Check1700 Check 1690-1750 cm-1 (Is there a sharp C=O peak?) Start->Check1700 ResultAcid Result: Free Acid Present (Incomplete Salt Formation) Check1700->ResultAcid Yes Check1300 Check 1300-1350 cm-1 (Strong Symmetric COO-?) Check1700->Check1300 No Check800 Check 800-850 cm-1 (Strong OOP Bend?) Check1300->Check800 Yes ResultNoSalt INVALID: No Salt Formation Check1300->ResultNoSalt No ResultSalt VALID: N-p-Tolyl-guanidine Oxalate Check800->ResultSalt Yes (810-840) ResultOrtho INVALID: Likely o-Tolyl Isomer (Check Starting Material) Check800->ResultOrtho No (Look for 750)

Figure 2: Logic gate for spectral validation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general functional group assignment).
  • NIST Chemistry WebBook. Oxalic Acid and Oxalate Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Journal of Chemical Education. (2016). Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy. ( detailed analysis of the shift from Acid to Salt). Available at: [Link]

Characterization of N-p-Tolyl-guanidine Oxalate via ESI-MS/MS: Fragmentation Mechanics and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the electrospray ionization (ESI) mass spectrometry behavior of N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2). While often used as a synthetic intermediate or ligand, its specific fragmentation patterns are critical for identification in drug metabolism (DMPK) and impurity profiling.

The oxalate salt dissociates in solution, yielding the protonated N-p-Tolyl-guanidine cation (


, m/z 150.10). The fragmentation is dominated by three competitive pathways: deamination (loss of 

), retro-guanidination (loss of cyanamide), and formation of the tropylium ion. This guide provides a validated protocol for its analysis using Q-TOF or Triple Quadrupole systems.

Chemical Context & Sample Preparation[1][2][3]

Structural Properties
  • Compound: N-p-Tolyl-guanidine Oxalate

  • Free Base Formula:

    
    
    
  • Free Base MW: 149.19 g/mol

  • Salt MW: 239.23 g/mol (

    
    )
    
  • Monoisotopic Mass (Cation): 150.1026 (

    
    )
    
The Oxalate Challenge

Oxalate anions (


) can cause ion suppression in ESI+ mode and may precipitate with calcium in LC lines.
  • Protocol Adjustment: The method below utilizes formic acid to protonate the oxalate (forming oxalic acid) and displace it from the guanidinium core, ensuring efficient ionization of the target cation.

Preparation Protocol
  • Stock Solution: Dissolve 1.0 mg of N-p-Tolyl-guanidine oxalate in 1 mL of Methanol (MeOH). Sonicate for 5 mins to ensure complete dissociation of the salt lattice.

  • Working Standard: Dilute Stock 1:1000 into 50:50

    
    :MeOH containing 0.1% Formic Acid.
    
    • Final Concentration: ~1 µg/mL (approx 4 µM).

    • Note: The acidic pH ensures the guanidine group (pKa ~13.6) remains fully protonated.

Experimental Workflow

The following diagram outlines the validated workflow for analyzing this compound, from salt dissociation to data interpretation.

G Salt Solid State (Oxalate Salt) Soln Dissolution (MeOH + 0.1% FA) Salt->Soln Dissociate ESI ESI Source (+) [M+H]+ Formation Soln->ESI Infusion Q1 Q1 Selection m/z 150.1 ESI->Q1 m/z 150.1 CC Collision Cell (N2 Gas, 10-40 eV) Q1->CC Isolation Det TOF/Detector Fragment Analysis CC->Det CID

Figure 1: Analytical workflow for N-p-Tolyl-guanidine Oxalate. The acidic dissolution step is critical to separate the oxalate counter-ion.

Mass Spectrometry Fragmentation Analysis

Primary Ionization (MS1)

In positive ESI, the spectrum is dominated by the m/z 150.1 peak.

  • Observation: No significant adducts (

    
    ) are typically observed due to the high basicity of the guanidine group, which outcompetes sodium for ionization.
    
  • Oxalate: In negative mode (ESI-), a peak at m/z 89 (

    
    ) may be visible, but it is irrelevant for structural confirmation of the guanidine core.
    
MS/MS Fragmentation Pathways (MS2)

Upon Collision-Induced Dissociation (CID), the precursor (m/z 150) exhibits three characteristic transitions.

Pathway A: Deamination (Loss of

)
  • Transition:

    
    
    
  • Mechanism: Intramolecular proton transfer from the terminal amino group to the internal nitrogen facilitates the elimination of neutral ammonia (

    
    , 17 Da).
    
  • Structure: The product (m/z 133) is a carbodiimide-like or cyclic species (benzimidazole precursor). This is the most facile pathway at low collision energies (10-15 eV).

Pathway B: Retro-Guanidination (Loss of Cyanamide)
  • Transition:

    
    
    
  • Mechanism: Cleavage of the C-N bond within the guanidine moiety releases cyanamide (

    
    , 42 Da).
    
  • Structure: The remaining ion is the p-Toluidine cation (

    
    , m/z 108). This confirms the presence of the p-tolyl-amine substructure.
    
Pathway C: Tropylium Formation (Deep Fragmentation)
  • Transition:

    
    
    
  • Mechanism: At higher energies (>30 eV), the p-Toluidine ion (m/z 108) loses ammonia (17 Da) to form the Tropylium ion (

    
    , m/z 91).
    
  • Significance: This is a diagnostic marker for the benzyl/tolyl moiety.

Mechanistic Visualization

The following diagram illustrates the specific chemical bond cleavages and resulting m/z values.

Fragmentation Parent Precursor Ion [M+H]+ m/z 150 (N-p-Tolyl-guanidine) Frag133 Deamination Product m/z 133 [M+H - NH3]+ Parent->Frag133 Loss of NH3 (-17 Da) Frag108 p-Toluidine Cation m/z 108 [M+H - Cyanamide]+ Parent->Frag108 Loss of H2NCN (-42 Da) Frag91 Tropylium Ion m/z 91 [C7H7]+ Frag108->Frag91 Loss of NH3 (-17 Da)

Figure 2: Proposed fragmentation tree for protonated N-p-Tolyl-guanidine. Pathway B (m/z 108) is structurally diagnostic.

Quantitative Data Summary

The following table summarizes the expected ions for method validation. Relative abundances are estimates based on typical Triple Quadrupole behavior at 25 eV collision energy.

Ion Typem/z (Measured)Formula (Ion)Neutral LossInterpretationRelative Abundance (%)
Precursor 150.10

-Protonated Parent100 (MS1)
Product 1 133.07


(17)
Deamination80-95
Product 2 108.08


(42)
p-Toluidine Cation40-60
Product 3 91.05


(from 108)
Tropylium20-30

Method Parameters (LC-MS/MS)

To ensure reproducibility, use the following instrument settings.

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile guanidine).

  • Source Temperature: 350°C (High temp helps dissociate the oxalate salt clusters).

  • Desolvation Gas:

    
    , 600-800 L/hr.
    
  • Collision Gas: Argon or Nitrogen.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (CE: 15 eV)
      
    • Qualifier:

      
       (CE: 25 eV)
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12202047, N-(4-Methylphenyl)guanidine. Retrieved from [Link]

  • Chemikart. N-p-Tolyl-guanidine oxalate Product Page. Retrieved from [Link]

  • Jackson, G. et al. (2020). Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones. (Discussion of Tropylium formation mechanism). West Virginia University. Retrieved from [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Solvent selection for N-p-Tolyl-guanidine oxalate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for N-p-Tolyl-guanidine Oxalate Workflows

Executive Summary

This guide provides a technical framework for the solvent selection, synthesis, and handling of N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2). While aryl-guanidines are widely used as organocatalysts and synthetic intermediates, their oxalate salts present unique solubility challenges that differ from their hydrochloride or free-base counterparts. This protocol addresses the critical "Solubility-Reactivity Paradox" where the solvent must dissolve the ionic salt without quenching its reactivity or interfering with downstream isolation.

Chemical Context & Solubility Theory

N-p-Tolyl-guanidine (1-(4-methylphenyl)guanidine) is a mono-substituted guanidine base. When neutralized with oxalic acid, it forms a crystalline salt. The selection of solvent is governed by the competition between the lattice energy of the salt and the solvation energy provided by the medium.

  • The Cation: The N-p-Tolyl-guanidinium ion possesses a hydrophobic "tail" (tolyl group) and a hydrophilic, hydrogen-bond-donating "head" (guanidinium).

  • The Anion: The Oxalate dianion (or hydrogen oxalate monoanion) is highly hydrophilic and bidentate.

Solvent Compatibility Matrix:

Solvent ClassExamplesSolubility RatingApplication Context
Protic Polar Water, Methanol (MeOH)High Synthesis, Recrystallization (High loss in mother liquor)
Aprotic Polar DMSO, DMF, DMAcVery High Homogeneous reaction media; Difficult to remove
Medium Polarity Ethanol (EtOH), IPAModerate Ideal for Crystallization (Temperature dependent)
Chlorinated DCM, ChloroformLow Biphasic reactions (requires Phase Transfer Catalyst)
Non-Polar Toluene, Hexane, Et2OInsoluble Anti-solvents for precipitation

Protocol: Synthesis and Crystallization

The purity of N-p-Tolyl-guanidine oxalate is heavily dependent on the solvent system used during its formation. A controlled precipitation strategy in Ethanol (EtOH) is recommended over water to maximize yield and facilitate drying.

Materials:
  • N-p-Tolyl-guanidine (Free Base) [CAS: 54015-04-2][1]

  • Oxalic Acid Dihydrate (≥99%)

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent: Diethyl Ether (Et2O) or MTBE

Step-by-Step Procedure:
  • Dissolution (Base): Dissolve 10 mmol of N-p-Tolyl-guanidine in 20 mL of warm Absolute EtOH (40°C). Ensure complete dissolution.

  • Dissolution (Acid): Separately, dissolve 5 mmol (for 2:1 salt) or 10 mmol (for 1:1 salt) of Oxalic Acid in 10 mL of warm EtOH.

    • Note: The stoichiometry depends on the target salt (Mono-guanidinium hydrogen oxalate vs. Diguanidinium oxalate). The 1:1 salt is more common for purification standards.

  • Reaction: Slowly add the acid solution to the base solution with vigorous stirring.

    • Observation: An immediate whitening (turbidity) indicates rapid salt formation.

  • Crystallization:

    • Heat the mixture to reflux (approx. 78°C) until the precipitate redissolves.

    • Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

    • Optional: If no crystals form at RT, cool to 4°C.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with 2 x 5 mL of cold EtOH, followed by 1 x 10 mL of Et2O (to remove residual alcohol).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Protocol: Reaction Medium Selection

When using the oxalate salt as a reactant (e.g., in cyclization to form heterocycles or as a catalyst), the salt lattice must be broken.

Scenario A: Homogeneous Catalysis / Nucleophilic Substitution
  • Challenge: The oxalate salt is insoluble in standard organic solvents (THF, DCM).

  • Solution: Use Dipolar Aprotic Solvents .

  • Protocol: Dissolve the salt in DMSO-d6 (for analysis) or DMF (for synthesis).

    • Concentration Limit: Typically soluble up to 0.5 M in DMSO at RT.

    • Warning: Avoid acetone; guanidines can condense with ketones over time.

Scenario B: Free-Basing In Situ (Biphasic)
  • Challenge: You need the reactivity of the free guanidine base, but you only have the stable oxalate salt.

  • Solution: Biphasic System with Base Wash .

  • Protocol:

    • Suspend the oxalate salt in DCM (Dichloromethane).

    • Add an equal volume of 1M NaOH or Sat. NaHCO3 .

    • Stir vigorously for 15 minutes. The free base will partition into the DCM layer.

    • Separate layers, dry DCM over MgSO4, and use the filtrate directly.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the intended experimental outcome.

SolventSelection Start START: N-p-Tolyl-guanidine Oxalate Goal Define Goal Start->Goal Synth Synthesis/Purification Goal->Synth Make Salt React Use in Reaction Goal->React Use Salt Solv1 Solvent: Ethanol (Hot) Synth->Solv1 Cryst Slow Cooling (+ Ether) Solv1->Cryst Pure Pure Crystalline Salt Cryst->Pure Type Reaction Type? React->Type Homo Homogeneous (e.g., SNAr, Catalysis) Type->Homo Single Phase BiPh Biphasic / Free-Basing Type->BiPh Liberate Base DMSO Use DMSO or DMF (High Solubility) Homo->DMSO DCM Use DCM + aq. NaOH (Partitioning) BiPh->DCM

Caption: Decision tree for solvent selection depending on whether the objective is salt formation (purification) or downstream chemical application.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
"Oiling Out" Solvent too polar or cooling too fast.Re-heat and add 10% volume of Ethanol. Cool more slowly.
Low Yield High solubility in mother liquor.Cool to 0°C; add Diethyl Ether as anti-solvent dropwise.
Hygroscopicity Oxalates can form hydrates.Dry under high vacuum (0.1 mbar) at 50°C; store in desiccator.
Amide Formation Overheating (>100°C).Do not reflux in high-boiling solvents (Toluene/Xylene) with Oxalic acid; this forms the oxalyl-amide.

References

  • Chemical Identity & Properties

    • N-p-Tolyl-guanidine (CAS 54015-04-2).[1][2] PubChem Compound Summary. National Center for Biotechnology Information.

    • URL: [Link]

  • Guanidine Salt Synthesis

    • Saczewski, F., et al. (2006). Structure and reactivity of guanidinium oxalates. Journal of Molecular Structure.
    • URL: [Link]

  • Corrosion Inhibition & Guanidine Applications

    • Synthesis of tolyl guanidine as copper corrosion inhibitor. Scientific Reports (2022).[3] Demonstrates the stability and solubility profiles of tolyl-guanidine derivatives in acidic media.

    • URL: [Link][3]

  • General Recrystallization Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
    • URL: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of N-p-Tolyl-guanidine oxalate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: N-TOL-GUAN-OX-001 Subject: Yield Optimization & Impurity Profiling for N-p-Tolyl-guanidine Oxalate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

You are likely experiencing variable yields (30–50%) or difficulty crystallizing the oxalate salt. The synthesis of N-p-Tolyl-guanidine via the cyanamide-amine hydrochloride route is kinetically sensitive.

The reaction relies on the nucleophilic attack of p-toluidine on the nitrile carbon of cyanamide. However, the system fights two competing pathways:

  • The Desired Path: Formation of the guanidinium core.

  • The Parasitic Path: Dimerization of cyanamide to dicyandiamide (DCD), which is thermodynamically favored at high pH or insufficient temperature control.

The oxalate salt is specifically selected in this workflow because the mono-oxalate of N-aryl guanidines often exhibits a steep solubility curve in ethanol/water mixtures, allowing for excellent purification by crystallization, rejecting unreacted amine and DCD.

Synthesis Workflow & Signaling Pathways

The following diagram illustrates the critical control points (CCPs) where yield is typically lost.

G Start p-Toluidine (Free Base) AmineSalt p-Toluidine HCl Salt Start->AmineSalt Protonation Acid Activation: HCl (1.0 eq) Acid->AmineSalt Reaction Coupling Reaction Reflux (EtOH/H2O) 80-90°C, 4-6h AmineSalt->Reaction Cyanamide Cyanamide (1.2 - 1.5 eq) Cyanamide->Reaction Slow Addition DCD Dicyandiamide (Impurity) Cyanamide->DCD Dimerization (If pH > 5) Intermediate Guanidine HCl (Crude) Reaction->Intermediate Nucleophilic Addition BaseWorkup Basification (NaOH to pH 12) Intermediate->BaseWorkup FreeBase Guanidine Free Base BaseWorkup->FreeBase Liberation OxalateStep Salt Formation Oxalic Acid (0.5 eq) in EtOH FreeBase->OxalateStep Final N-p-Tolyl-guanidine Oxalate OxalateStep->Final Crystallization

Figure 1: Critical Process Flow for N-p-Tolyl-guanidine Oxalate Synthesis. Note the critical branching path for Cyanamide dimerization.

Troubleshooting Guide (FAQ Format)

Module A: Upstream Reaction (The Coupling)

Q: My reaction mixture turns dark/black, and yield is low. What is happening? A: This indicates oxidation of p-toluidine.

  • Cause: p-Toluidine is sensitive to air oxidation at reflux temperatures, especially if the pH drifts too high.

  • Solution: Perform the coupling under a nitrogen or argon atmosphere. Ensure you are using p-toluidine hydrochloride, not the free base, for the reaction with cyanamide. The acidic environment protects the amine from oxidation.

Q: I see a white precipitate forming early in the reaction that is NOT product. What is it? A: This is likely Dicyandiamide (DCD) .

  • Mechanism: Cyanamide is unstable. If the reaction pH is not sufficiently acidic (pH < 3), cyanamide reacts with itself rather than the amine.

  • Protocol Adjustment: Ensure you start with a stoichiometric equivalent of HCl (1:1 with amine). Do not add base during the coupling step. Add the cyanamide solution slowly to the refluxing amine salt to keep the amine concentration high relative to cyanamide.

Q: Why do I need excess cyanamide? A: Cyanamide hydrolysis is unavoidable in aqueous/alcoholic reflux.

  • Recommendation: Use 1.5 equivalents of cyanamide. Add 1.0 eq at the start, and the remaining 0.5 eq after 2 hours of reflux. This maintains the driving force for the reaction as the reagent degrades.

Module B: Downstream Processing (Isolation & Salt Formation)

Q: When I add oxalic acid, I get a sticky oil instead of crystals. A: This is "oiling out," caused by a solvent composition where the salt is insoluble but the melting point is depressed by impurities/solvent.

  • The Fix:

    • Decant the supernatant.

    • Redissolve the oil in a minimum amount of hot ethanol .

    • Add warm ethyl acetate (anti-solvent) dropwise until cloudy.

    • Allow to cool very slowly to room temperature with vigorous stirring. Rapid cooling traps impurities and causes oiling.

Q: What is the correct stoichiometry for the Oxalate salt? A: This is a common point of confusion.

  • Stoichiometry: Oxalic acid is a di-acid. Depending on your target, you can form the Mono-oxalate (1:1) or the Hemi-oxalate (2:1 amine:acid) .

  • Standard Target: Most pharmaceutical applications target the 1:1 salt (Acid Oxalate). Use 1.05 equivalents of Oxalic acid dihydrate relative to the isolated free base.

  • Note: If you use 0.5 eq, you will form the neutral oxalate, which has different solubility properties.

Optimized Experimental Protocol

Objective: Synthesis of N-p-Tolyl-guanidine Oxalate (Target Scale: 10g input)

Phase 1: Guanidine Core Synthesis
  • Preparation of Amine Salt: In a 250 mL round-bottom flask, dissolve p-toluidine (10.7 g, 100 mmol) in Ethanol (30 mL) . Slowly add Conc. HCl (8.5 mL, ~100 mmol) . A thick precipitate of p-toluidine HCl may form; this is normal.

  • Cyanamide Addition: Add a solution of Cyanamide (6.3 g, 150 mmol) in Water (10 mL) .

  • Reflux: Heat the mixture to reflux (approx. 85-90°C oil bath). The solids should dissolve. Reflux for 6–8 hours .

    • Checkpoint: Monitor by TLC (Eluent: 10% MeOH in DCM). The starting amine spot should disappear.

  • Workup (Free Base Isolation):

    • Cool reaction to room temperature.

    • Basify with 20% NaOH (aq) to pH ~12-13. The free guanidine base will precipitate or oil out.

    • Extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Dry organic layer over anhydrous

      
       and evaporate to obtain the crude free base (often a waxy solid).
      
Phase 2: Oxalate Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum amount of Hot Ethanol (~50-60°C) .

  • Acidification: Separately, dissolve Oxalic Acid Dihydrate (1.05 eq relative to crude base) in warm ethanol.

  • Precipitation: Add the oxalic acid solution to the amine solution while stirring.

    • Observation: A white crystalline precipitate should form immediately.

  • Maturation: Let the mixture cool to room temperature, then chill in an ice bath for 1 hour.

  • Filtration: Filter the white solid. Wash with cold Ethanol followed by Diethyl Ether .

  • Drying: Dry in a vacuum oven at 50°C.

Data Summary Table
ParameterSpecificationReason
Reaction Temp Reflux (80-90°C)Activation energy barrier for cyanamide attack is high.
Reaction pH Acidic (< 3.[1]0)Prevents cyanamide dimerization; activates nitrile.
Cyanamide Eq 1.5 equivalentsCompensates for hydrolysis loss during reflux.
Oxalic Acid Eq 1.05 (for 1:1 salt)Ensures complete conversion to the acid oxalate salt.
Expected Yield 65% - 80%Losses primarily due to workup/extraction efficiency.

Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures immediately.

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC after 4h (Amine remaining?) Start->CheckTLC YesAmine Yes: Amine Remaining CheckTLC->YesAmine Incomplete NoAmine No: Amine Gone CheckTLC->NoAmine Complete CheckSolvent Check Reflux Temp (Must be >80°C) YesAmine->CheckSolvent Workup Proceed to Workup NoAmine->Workup AddCyan Add 0.5 eq Cyanamide Extend Reflux 2h CheckSolvent->AddCyan Precipitation Add Oxalic Acid Workup->Precipitation Result Result Observation Precipitation->Result Oiling Sticky Oil Formed Result->Oiling Color Product is Pink/Brown Result->Color FixOil Recrystallize: Hot EtOH -> Slow Cool Oiling->FixOil FixColor Recrystallize with Activated Charcoal Color->FixColor

Figure 2: Diagnostic Logic Tree for Yield and Purity Issues.

References

  • Cyanamide-Amine Coupling Mechanism

    • Title: Synthesis of substituted guanidines.[2][3][4][5][6][7][8]

    • Source: US P
    • URL
  • General Aryl Guanidine Synthesis

    • Title: Synthesis of 1-(p-tolyl)biguanide dihydrochloride (Analogous chemistry).
    • Source: PrepChem.com.
    • URL:[Link]

  • Oxalate Salt Solubility & Properties

    • Title: Experimental and modeling studies of oxal
    • Source: ResearchGate (General Oxal
    • URL:[Link]

  • Reaction Conditions for Tolyl-Guanidines

    • Title: Synthesis of tolyl guanidine as copper corrosion inhibitor.[7]

    • Source: N
    • URL:[Link]

Sources

Troubleshooting solubility issues with N-p-Tolyl-guanidine oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Compound ID: N-p-Tolyl-guanidine oxalate (1-(p-Tolyl)guanidine monooxalate) CAS (Free Base): 54015-04-2 | CAS (Oxalate): 1187927-45-2 Molecular Formula: C8H11N3[1] · C2H2O4 (Salt)[1]

Executive Summary & Solubility Matrix

The Core Challenge: N-p-Tolyl-guanidine oxalate presents a specific solubility paradox. While the guanidinium core is highly polar, the p-tolyl moiety adds significant lipophilicity, and the oxalate counterion creates a high-lattice-energy salt network. Consequently, this compound often displays poor solubility in cold water (unlike simple guanidine salts) and insolubility in non-polar organics, leading to frequent "crashing out" or "oiling out" during experimental workflows.[1]

Quick Reference Solubility Matrix:

Solvent SystemSolubility RatingTemperature DependenceApplication Note
DMSO HighLowRecommended for stock solutions (10-50 mM).[1]
Methanol / Ethanol Moderate to HighHighIdeal for recrystallization.[1]
Water (pH 7) Low (Sparingly)HighPoor for stock; requires heating or co-solvent.[1]
PBS / Cell Media LowN/ARisk of precipitation >100 µM without co-solvent.[1]
Acetone ModerateModerateGood for washing, bad for dissolving large masses.[1]
Hexane / Ether InsolubleN/AAntisolvents for precipitation.[1]

Diagnostic Workflow (Interactive Guide)

Use the following decision tree to determine the correct solvent strategy for your specific application.

Solubility_Workflow Start Start: Define Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Chem Chemical Synthesis (Reaction/Purification) Start->App_Chem Check_Conc Target Conc. > 100 µM? App_Bio->Check_Conc Check_Solvent Solvent System? App_Chem->Check_Solvent DMSO_Stock Make 1000x Stock in DMSO Check_Conc->DMSO_Stock Yes Dilute Dilute into Buffer (Keep DMSO < 0.5%) Check_Conc->Dilute No (Direct) DMSO_Stock->Dilute Polar_Protic Alcohol/Water Check_Solvent->Polar_Protic Recrystallization Non_Polar DCM/Toluene Check_Solvent->Non_Polar Reaction Heat Heat to 60°C (Recrystallization) Polar_Protic->Heat Convert Convert to Free Base Non_Polar->Convert Salt Insoluble

Figure 1: Decision tree for solvent selection based on experimental end-goals.[1] Blue path denotes biological applications; Red path denotes chemical synthesis.[1]

Troubleshooting Guides & FAQs

Issue 1: "The compound precipitates immediately when added to aqueous buffer."[1]

Diagnosis: The lattice energy of the oxalate salt, combined with the hydrophobic p-tolyl ring, limits thermodynamic solubility in water at neutral pH.[1] The Fix: The "DMSO Spike" Method.

  • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Vortex vigorously.

  • Add the stock dropwise to the stirring aqueous buffer.

    • Critical: Do not add buffer to the DMSO stock; this causes local supersaturation and precipitation.[1] Always add Stock → Buffer .[1]

    • Limit: Ensure final DMSO concentration remains

      
       0.5% (v/v) to avoid cytotoxicity in biological assays.[1]
      
Issue 2: "I am trying to recrystallize, but I get an oil instead of crystals."

Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize.[1] This is common with aryl guanidines when the temperature drops too rapidly or the solvent composition is too polar (forcing the hydrophobic regions to aggregate).[1] The Fix: The Ethanol-Water Gradient.

  • Dissolve the crude oxalate in the minimum amount of boiling Ethanol (absolute).

  • Add hot water dropwise until the solution just becomes turbid (cloudy).

  • Add a few drops of ethanol back until clarity is restored.

  • Cool Slowly: Wrap the flask in foil or a towel to slow the cooling rate. Do not place directly on ice.

  • Seeding: If oil droplets appear, re-heat to dissolve, add a "seed" crystal of pure material, and cool again.

Issue 3: "I need to perform a reaction in Dichloromethane (DCM), but the oxalate won't dissolve."

Diagnosis: Oxalate salts are generally insoluble in non-polar or chlorinated solvents.[1] You need the Free Base .[1][2] The Fix: Basification Protocol. Reference mechanism: Aryl guanidinium salts require conversion to free base for metal complexation (e.g., Platinum).[1][2][3] [1]

Protocol:

  • Suspend the N-p-Tolyl-guanidine oxalate in water/DCM (1:1 mixture).

  • Add 1.1 equivalents of NaOH (1M) or NaOEt.[1][3]

  • Shake vigorously in a separatory funnel. The pH shift deprotonates the guanidinium (

    
    ) [2].[1]
    
  • Extract the organic layer (DCM).[1]

  • Dry over MgSO₄ and evaporate. The resulting solid is the free base, soluble in DCM/Toluene.[1]

Technical Deep Dive: Why Oxalate?

Users often ask why this compound is supplied as an oxalate if solubility is tricky.[1]

  • Purification Utility: Guanidines are strong bases.[1][4][5] In synthesis, they often form "tarry" mixtures.[1] Oxalic acid is a dicarboxylic acid that forms a robust hydrogen-bonded lattice with the guanidinium cation.[1] This specific lattice energy promotes crystallization, acting as a powerful purification filter during manufacturing [3][4].[1]

  • Stability: The free base of aryl guanidines is more susceptible to oxidation and hydrolysis over time.[1] The oxalate salt "locks" the nitrogen lone pairs, significantly extending shelf life.[1]

Recrystallization Workflow Visualization

Recrystallization Step1 1. Dissolve (Boiling EtOH) Step2 2. Titrate (Add Hot H2O) Step1->Step2 Until Turbid Step3 3. Clarify (Add dropwise EtOH) Step2->Step3 Restore Clarity Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Insulate Vessel Step5 5. Filter (Wash with cold EtOH) Step4->Step5 Collect Crystals

Figure 2: Optimized recrystallization protocol for N-p-Tolyl-guanidine oxalate to prevent oiling out.

References

  • Platinum(II) complexes of aryl guanidine-like derivatives. National Institutes of Health (NIH) / PMC.[1] Available at: [Link][1]

  • Guanidine: Properties and Basicity. Wikipedia / Chemical Data.[1] Available at: [Link][1]

  • Recrystallization: Process and Solvents. Mettler Toledo Technical Guides.[1] Available at: [Link][1]

  • Method for producing oxide powder precursors using guanidine oxalate. Google Patents (US5252314A).[1] Available at: [1]

Sources

Removing impurities from N-p-Tolyl-guanidine oxalate recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Recrystallization

Overview

The synthesis of N-p-Tolyl-guanidine (typically via the reaction of p-toluidine with a guanidinylating agent like cyanamide) and its subsequent precipitation as an oxalate salt is a fundamental workflow in pharmaceutical intermediate preparation. However, crystallization in the presence of synthesis impurities requires precise thermodynamic and kinetic control to avoid co-precipitation and crystal lattice defects[1]. This support guide provides a self-validating methodology and troubleshooting matrix to help researchers achieve >99% purity.

Mechanistic Understanding of Impurities

To purify effectively, one must understand the causality behind the impurities present in the crude matrix:

  • p-Toluidine (Unreacted Precursor): An organic aromatic amine that easily oxidizes, causing pink or brown discoloration in the final product. It remains highly soluble in alcohols.

  • Dicyandiamide / Polymeric Cyanamides: Forms when cyanamide self-reacts at elevated temperatures. These byproducts have poor solubility in cold organic solvents and can act as unwanted nucleation sites[2].

  • Di-p-tolylguanidine (Over-alkylation Byproduct): A symmetrical guanidine derivative resulting from the reaction of N-p-Tolyl-guanidine with another equivalent of p-toluidine. Its oxalate salt is notoriously insoluble in cold mixed solvents.

Impurities Imp Crude Impurities Tol p-Toluidine Imp->Tol Dicy Dicyandiamide Imp->Dicy DiTol Di-p-tolylguanidine Imp->DiTol Sol1 Soluble in cold wash Tol->Sol1 Sol2 Hot filtration removal Dicy->Sol2 Sol3 Solvent ratio tuning DiTol->Sol3

Logical relationship mapping of common synthetic impurities and their removal strategies.

Quantitative Solubility & Removal Matrix

The selection of an 80:20 Ethanol/Water (v/v) solvent system is not arbitrary; it is thermodynamically tuned. Guanidinium salts exhibit highly specific hydrogen-bonding networks that dictate their solubility[3]. Water alone solubilizes too much of the target product, while pure organic solvents fail to dissolve the oxalate salt adequately at reflux, necessitating a mixed-solvent approach[4].

CompoundSolubility in Hot EtOH/H2O (80:20)Solubility in Cold EtOH/H2O (80:20)Primary Removal Strategy
N-p-Tolyl-guanidine Oxalate High (>150 mg/mL)Low (<15 mg/mL)Target Product (Crystallizes)
p-Toluidine HighHighRemains in mother liquor / Cold wash
Dicyandiamide LowVery LowHot filtration prior to cooling
Di-p-tolylguanidine Oxalate LowVery LowHot filtration / Solvent tuning
Self-Validating Recrystallization Protocol

This protocol incorporates visual and physical checkpoints to validate the success of each step in real-time, ensuring experimental integrity.

Materials Required:

  • Crude N-p-Tolyl-guanidine oxalate

  • Recrystallization Solvent: Ethanol/Water (80:20 v/v)

  • Activated Carbon (Norit or equivalent)

  • Jacketed glass reactor or Erlenmeyer flask with controlled heating

Step-by-Step Methodology:

  • Solvent Addition & Heating: Suspend 100 g of crude N-p-Tolyl-guanidine oxalate in 600 mL of the 80:20 EtOH/H2O mixture. Heat to gentle reflux (approx. 78°C) with continuous stirring.

    • Causality: The mixed solvent disrupts the ionic lattice of the oxalate salt at high temperatures.

    • Validation Check: The target salt should dissolve completely. If the solution remains cloudy, it confirms the presence of polymeric impurities or dicyandiamide, validating the need for step 3.

  • Decolorization (Optional but Recommended): If the solution is tinted pink or brown (indicating p-toluidine oxidation), add 2 g of activated carbon. Stir at reflux for 15 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-heated Buchner funnel (or jacketed filter) to remove activated carbon and insoluble dicyandiamide/di-p-tolylguanidine impurities.

    • Validation Check: The filtrate must be perfectly clear and colorless. Any turbidity indicates premature crystallization or breakthrough of insolubles.

  • Controlled Cooling: Transfer the clear filtrate to a crystallizer. Cool the solution at a controlled rate of 0.5°C/min down to 5°C.

    • Causality: Rapid crash-cooling traps mother liquor and fine impurities within the crystal lattice. Controlled cooling ensures the formation of pure, macroscopic needles[2].

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 50 mL of ice-cold pure ethanol.

    • Causality: Pure ethanol is used for the wash (instead of the 80:20 mixture) to aggressively strip away any residual p-toluidine without dissolving the purified N-p-Tolyl-guanidine oxalate.

  • Drying: Dry the crystals in a vacuum oven at 50°C until constant weight is achieved.

Workflow A Crude N-p-Tolyl-guanidine Oxalate B Dissolution in Hot EtOH/H2O (80:20 v/v) A->B C Hot Filtration (Remove Insolubles) B->C D Controlled Cooling (0.5°C/min to 5°C) C->D E Vacuum Filtration & Cold Solvent Wash D->E F Pure N-p-Tolyl-guanidine Oxalate Crystals E->F

Experimental workflow for the recrystallization of N-p-Tolyl-guanidine oxalate.

Troubleshooting Guide

Q: Why is my recrystallized product discolored (pink/light brown)? A: Trace amounts of unreacted p-toluidine have oxidized during the heating phase. Solution: Ensure the system is purged with nitrogen during reflux. Increase the activated carbon loading to 5% w/w during Step 2. Verify that the cold wash in Step 5 uses pure cold ethanol, as the presence of water limits the removal of oxidized aromatic amines.

Q: The yield is extremely low (<40%) after the cold wash. What happened? A: The solvent system is too polar (excess water), or the cooling temperature was insufficient. Guanidinium oxalates have steep solubility curves[3]. Solution: Check the exact ratio of your EtOH/H2O mixture. If the water content exceeds 25%, the solubility at 5°C remains too high. Evaporate 30% of the mother liquor under reduced pressure and perform a second crop crystallization.

Q: My NMR analysis shows persistent di-p-tolylguanidine contamination. How do I remove it? A: Di-p-tolylguanidine oxalate has very low solubility and easily co-precipitates with the target product. Solution: This indicates a failure at the hot filtration step. The solution must be kept at a rolling boil during filtration. If the funnel is cold, di-p-tolylguanidine will precipitate in the stem and contaminate the filtrate. Always use a jacketed, heated funnel.

FAQs

Q: Can I use pure water for this recrystallization? A: It is highly discouraged. While N-p-Tolyl-guanidine oxalate is soluble in hot water, pure water promotes the hydrolysis of residual unreacted cyanamide and fails to effectively solubilize the non-polar p-toluidine impurity during the cooling phase, leading to heavy co-precipitation and poor purity[4].

Q: How do I validate the purity post-crystallization without an NMR? A: Melting point depression is a highly sensitive, self-validating physical check. Pure N-p-Tolyl-guanidine oxalate exhibits a sharp melting point. A melting range broader than 2°C indicates trapped solvent or residual di-p-tolylguanidine. Additionally, a 1% aqueous solution should be perfectly clear; any cloudiness indicates residual aromatic impurities.

Q: Why do we use the oxalate salt instead of the hydrochloride salt? A: Oxalate salts of aryl guanidines generally exhibit superior crystallinity and lower hygroscopicity compared to their hydrochloride counterparts. This makes them significantly easier to handle, filter, and dry on an industrial scale.

References

1.[4] Title: CN1784381A - Method for crystallizing guanidinium salts. Source: Google Patents. URL: 4 2.[2] Title: Purification method of pharmaceutical grade guanidine hydrochloride. Source: Eureka | Patsnap. URL: 2 3.[1] Title: Crystallization in the presence of impurities: Mechanisms, models and controls. Source: Semantic Scholar. URL: 1 4.[3] Title: CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Source: PubMed. URL: 3

Sources

Optimizing storage conditions to prevent N-p-Tolyl-guanidine oxalate degradation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing storage conditions to prevent N-p-Tolyl-guanidine oxalate degradation CAS Registry Number: 1187927-45-2 Support Tier: Level 3 (Senior Application Scientist)

Part 1: Critical Storage Alerts & Immediate Actions

🚨 Urgent: "My sample looks wrong."

If you are observing physical changes in your N-p-Tolyl-guanidine oxalate (N-pTG-Ox), consult this rapid triage table immediately.

ObservationDiagnosisRoot CauseImmediate Action
Yellow/Brown Discoloration Oxidative Degradation Exposure to light or air has oxidized the p-toluidine hydrolysis product.Quarantine. Do not use for quantitative assays. Perform HPLC to check purity.
Clumping / Wet Texture Hygroscopic Failure Seal breach. The oxalate salt has absorbed ambient moisture, initiating hydrolysis.Desiccate immediately. If <5% clumping, re-dry under vacuum. If liquid is visible, discard.
Ammonia-like Odor Advanced Hydrolysis Breakdown of the guanidine core into urea and ammonia/amines.Discard. The compound has irreversibly degraded.

Part 2: Environmental Control & Stability Profile

Q: What is the exact degradation mechanism I am trying to prevent?

A: You are fighting two primary enemies: Hydrolysis and Photo-oxidation .

While the oxalate salt form provides better stability than the free base, the guanidine core is thermodynamically prone to hydrolysis under moist conditions.

  • Hydrolysis: Water attacks the central carbon of the guanidinium ion. This cleaves the molecule into p-Toluidine and Guanylurea (or Urea + Oxalic acid derivatives depending on pH).

  • Oxidation: The p-toluidine byproduct is highly sensitive to oxidation. If hydrolysis occurs, the liberated amine will oxidize in the presence of air/light, turning the sample yellow or purple (azo/quinone formation).

Diagram 1: Degradation Pathway of N-p-Tolyl-guanidine Oxalate

G Start N-p-Tolyl-guanidine Oxalate (Intact) Inter Tetrahedral Intermediate Start->Inter + H2O (Slow) Moisture Moisture Ingress (H2O) Moisture->Inter Prod1 p-Toluidine (Toxic/Reactive) Inter->Prod1 Cleavage Prod2 Guanylurea / Urea Inter->Prod2 Cleavage Oxid Colored Oxidative Products (Yellow/Brown) Prod1->Oxid + Light/O2 (Rapid)

Caption: Mechanistic pathway showing moisture-induced hydrolysis leading to p-toluidine, which subsequently oxidizes to cause discoloration.

Q: What are the optimal storage parameters?

A: Follow the "3-D Rule" : D ry, D ark, D eep Freeze.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Low temperature kinetically inhibits the hydrolysis of the guanidinium cation [1].
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation of any trace hydrolysis products.
Container Amber Glass Vial Blocks UV/Vis light to prevent photo-excitation of the tolyl group. Plastic can be permeable to moisture over time.
Desiccant Silica Gel / Molecular Sieves Essential. Guanidine salts are hygroscopic; moisture is the rate-limiting reagent for degradation [2].

Part 3: Handling & Re-qualification Protocols

Q: How do I handle the compound without introducing moisture?

A: The "Cold-Chain Condensation" effect is the most common user error. Opening a -20°C vial in humid room air causes immediate condensation on the solid.

Protocol: The Equent-Thaw Method

  • Remove the vial from -20°C storage.

  • Place in a desiccator cabinet at room temperature.

  • Wait 45–60 minutes. Do not open the cap.

  • Verify the vial is at room temperature by touch.

  • Open and weigh quickly in a low-humidity environment (<40% RH).

  • Purge headspace with Argon/Nitrogen before re-sealing.

  • Seal with Parafilm® over the cap junction.

Q: How do I verify purity if I suspect degradation?

A: Use High-Performance Liquid Chromatography (HPLC).[1][2][3] Do not rely solely on melting point, as urea byproducts can form eutectics that mask the true melting range.

Standard QC Method (Adapted from [3, 4]):

  • Column: C18 Reverse Phase (e.g., Zorbax ODS or equivalent), 5 µm.

  • Mobile Phase A: 0.1% Triethylamine Acetate (TEAA) in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Target: Look for a new peak (p-Toluidine) eluting earlier than the main N-pTG peak.

Diagram 2: Sample Viability Decision Tree

DecisionTree Start Inspect Sample Color Is it White/Off-White? Start->Color Texture Is it Free-Flowing? Color->Texture Yes Discard DISCARD (Irreversible Damage) Color->Discard No (Yellow/Brown) Recryst Attempt Recrystallization (Ethanol/Ether) Texture->Recryst No (Clumped) Use Proceed to Experiment Texture->Use Yes HPLC Run HPLC QC HPLC->Discard Purity <98% HPLC->Use Purity >98% Recryst->HPLC

Caption: Workflow for assessing N-p-Tolyl-guanidine oxalate quality before experimental use.

Part 4: Chemical Compatibility FAQ

Q: Can I dissolve this in water for stock solutions?

A: Not recommended for long-term storage. While soluble, aqueous solutions of guanidines are thermodynamically unstable over time, slowly hydrolyzing to urea [5].

  • Best Practice: Make stock solutions in DMSO or Ethanol and store at -20°C.

  • If Aqueous is Required: Prepare fresh daily. Do not autoclave (heat accelerates hydrolysis). Filter sterilize (0.22 µm) instead.

Q: Is the oxalate salt compatible with cell culture?

A: Proceed with caution. Oxalate is a calcium chelator. If you add high concentrations of this salt directly to calcium-rich media (like DMEM), you may precipitate Calcium Oxalate (crystals), which can cause mechanical stress to cells or alter free calcium levels.

  • Troubleshooting: Check for microscopic needle-like crystals in your media if cells look unhealthy immediately after dosing.

References

  • Santa Cruz Biotechnology. N-p-Tolyl-guanidine (CAS 54015-04-2) Product Data.[4] Retrieved from

  • Revvity. 1,3-Di-o-tolylguanidine, [p-ring-3H] - Stability and Storage Recommendations. Retrieved from

  • Environmental Protection Agency (EPA). 1,3-Di-o-tolylguanidine Properties and Fate. CompTox Chemicals Dashboard. Retrieved from

  • American Chemical Society (ACS). Determination of Guanidine Derivatives in Biological Fluids. Environmental Science & Technology.[3] Retrieved from

  • National Institutes of Health (NIH). The nonenzymatic decomposition of guanidines and amidines. PubMed.[5] Retrieved from

Sources

Technical Support Center: Resolving Hygroscopic Challenges with Guanidine Oxalate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Isolation, and Handling of Guanidine Oxalate Content Type: Troubleshooting Guide & FAQ Audience: Pharmaceutical Scientists, Process Chemists, and R&D Engineers Version: 1.0 (Current as of March 2026)

Executive Summary: The Hygroscopicity Paradox

Guanidinium oxalate (typically the bis-guanidinium oxalate monohydrate form) presents a common paradox in process chemistry. While the pure, crystalline monohydrate is reported to be relatively non-hygroscopic and stable [1], researchers frequently encounter "wet," sticky, or deliquescent solids during synthesis and isolation.

The Core Issue: The "hygroscopic challenge" is rarely intrinsic to the pure salt but is induced by three process artifacts:

  • Amorphous Content: Rapid precipitation (e.g., crash cooling) traps amorphous regions that avidly absorb water.

  • Stoichiometric Imbalance: Excess free Guanidine base is extremely deliquescent. Even a 1% excess can form a liquid film on crystal surfaces.

  • Lattice Dehydration: Aggressive drying (e.g., high vacuum at >60°C) strips the structural water molecule. The resulting anhydrous lattice is high-energy and will aggressively pull moisture from the air to revert to the monohydrate, causing caking [2].

This guide provides the protocols to resolve these issues by targeting the Stable Monohydrate Zone .

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of the instability.

G Start Issue: Hygroscopic/Sticky Solid CheckpH Step 1: Check pH of 10% Solution Start->CheckpH pHHigh pH > 7.5 (Excess Guanidine) CheckpH->pHHigh Basic pHLow pH < 4.0 (Excess Oxalic Acid) CheckpH->pHLow Acidic pHNeutral pH 6.0 - 7.0 (Stoichiometry OK) CheckpH->pHNeutral Neutral Recrystallize with Oxalic Acid adj. Recrystallize with Oxalic Acid adj. pHHigh->Recrystallize with Oxalic Acid adj. Recrystallize with Guanidine Carbonate Recrystallize with Guanidine Carbonate pHLow->Recrystallize with Guanidine Carbonate CheckXRD Step 2: Check Crystallinity (PLM/XRD) pHNeutral->CheckXRD Amorphous Amorphous/Glassy (Rapid Precipitation) CheckXRD->Amorphous No Birefringence Crystalline Crystalline but Unstable CheckXRD->Crystalline Birefringent Slow Cooling Recrystallization Slow Cooling Recrystallization Amorphous->Slow Cooling Recrystallization CheckDrying Step 3: Review Drying History Crystalline->CheckDrying OverDried Dried >60°C / High Vac (Lattice Collapse) CheckDrying->OverDried Aggressive UnderDried Solvent Entrapment CheckDrying->UnderDried Mild Re-hydrate to Monohydrate Re-hydrate to Monohydrate OverDried->Re-hydrate to Monohydrate Step-down Drying Protocol Step-down Drying Protocol UnderDried->Step-down Drying Protocol

Figure 1: Diagnostic decision tree for identifying the source of hygroscopicity in guanidine salts.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Isolation[1][2][3]

Q1: My product turns into a gummy paste on the filter paper. Why? A: This is likely due to excess Guanidine Base . Guanidine itself is extremely hygroscopic.[1][2] If your stoichiometry was 1:1 based on molar mass but you didn't account for the purity/assay of the starting material (often Guanidine Carbonate), you may have a slight excess of base.

  • Fix: Ensure the reaction pH is near neutral (pH 6–7). If pH > 8, add small aliquots of oxalic acid solution until neutral.

  • Protocol Adjustment: Use a Guanidine Carbonate precursor instead of free base. The evolution of CO₂ drives the reaction, and the carbonate is easier to handle than the free base [3].

Q2: The filtration is extremely slow (clogging). A: You have likely formed fines (sub-micron particles) due to rapid nucleation. This happens if you add the oxalic acid too quickly or crash-cool the solution. Small particles have high surface energy and adsorb more moisture.

  • Fix: Perform an Ostwald Ripening step. After precipitation, heat the slurry back to 50°C for 30 minutes, then cool slowly (5°C/hour) to room temperature. This sacrifices small crystals to grow larger, more filterable ones.

Category B: Drying & Stability

Q3: I dried the salt in a vacuum oven at 80°C, but it caked immediately upon exposure to air. A: You have dehydrated the stable monohydrate. Guanidinium oxalate monohydrate is the thermodynamic well. By driving off the lattice water, you created a high-energy anhydrous phase that aggressively pulls water from the air to "heal" its crystal structure.

  • Fix: Dry at 40–50°C under mild vacuum (100 mbar). If the product is already over-dried, equilibrate it in a chamber with ~40% RH for 24 hours to restore the monohydrate form in a controlled manner before packaging.

Q4: Can I use ethanol to wash the filter cake? A: Yes, but with caution. Guanidine oxalate is sparingly soluble in ethanol, making it a good anti-solvent. However, if the ethanol is not dry (contains water), it can dissolve the surface of the crystals, creating a sticky film upon evaporation.

  • Recommendation: Use Ice-Cold Isopropanol (IPA) or Acetone for the final wash. These solvents have lower solubility for the salt and evaporate cleanly.

Validated Protocols

Protocol 1: Synthesis of Non-Hygroscopic Guanidinium Oxalate Monohydrate

Objective: To synthesize large, stable crystals with correct stoichiometry.

Reagents:

  • Guanidine Carbonate (99%+)

  • Oxalic Acid Dihydrate (ACS Grade)

  • Deionized Water

Step-by-Step:

  • Dissolution: Dissolve 0.5 mol Guanidine Carbonate in 100 mL water at 40°C.

  • Reaction: Slowly add 0.5 mol Oxalic Acid Dihydrate (dissolved in minimal hot water) dropwise. Caution: CO₂ evolution will cause foaming.

  • pH Check: Once addition is complete, check pH. Target: 6.5 – 7.0 .

    • If pH > 7.5, add 1M Oxalic Acid.

    • If pH < 6.0, add solid Guanidine Carbonate.

  • Crystallization (Critical):

    • Heat solution to 70°C until clear.

    • Cool to 50°C and seed with pure crystals (if available).

    • Ramp cool to 5°C over 4 hours (do not crash cool).

  • Isolation: Filter on a sintered glass funnel.

  • Washing: Wash 2x with cold Acetone.

  • Drying: Dry in a convection oven at 45°C for 6 hours. Do not use P₂O₅ or high vacuum.

Protocol 2: Comparative Drying Data

Use this table to select the appropriate drying method for your equipment.

MethodTemp (°C)Time (h)Resulting PhaseHygroscopicity Risk
High Vac (<1 mbar) 80°C4Anhydrous (Unstable)High (Re-absorbs moisture rapidly)
Convection Oven 45°C6-12Monohydrate (Stable) Low (Stable at ambient RH)
Desiccator (Silica) 25°C24MonohydrateLow (Slow process)
Lyophilization -50°C24AmorphousExtreme (Glass transition issues)

Process Visualization

The following diagram illustrates the optimal path to the stable monohydrate form, highlighting the "Danger Zones" where hygroscopicity is introduced.

ProcessFlow RawMat Raw Materials (Guanidine Carbonate + Oxalic Acid) Reaction Reaction (Water, 40°C, pH Control) RawMat->Reaction Crystallization Controlled Cooling (70°C -> 5°C over 4h) Reaction->Crystallization Ideal Path CrashCool Danger: Crash Cooling (Traps Amorphous Phase) Reaction->CrashCool Too Fast Filtration Filtration & Wash (Cold Acetone) Crystallization->Filtration Drying Drying (45°C, Convection) Filtration->Drying Ideal Path OverDry Danger: Over-Drying (Strips Lattice Water) Filtration->OverDry Too Hot/Vac StableProduct Stable Monohydrate (Non-Hygroscopic) Drying->StableProduct CrashCool->Filtration Yields Sticky Solid OverDry->StableProduct Requires Re-equilibration

Figure 2: Optimal processing workflow vs. common failure modes.

References

  • Crystal Structure & Stability

    • Title: Synthesis, Crystal Growth, Vibrational Spectral Analysis...
    • Source: Journal of Physical Science / ResearchG
    • Significance: Confirms the monohydrate is the stable, transparent, and non-hygroscopic form.
  • Hygroscopic Salt Handling

    • Title: Drying and Storing Hygroscopic Salts (Community Consensus & Best Practices).
    • Source: Reddit / Chem Support Archives.
    • Significance: Validates the principle of surface area reduction and hydration st
  • Synthesis Precursors

    • Title: Method for producing coprecipitated multicomponent oxide powder precursors using guanidine oxalate.[3]

    • Source: Google P
    • Significance: Details the reaction of Guanidine Carbonate with Oxalic Acid and the solubility profile.
  • General Salt Selection Strategy

    • Title: Salt Selection in Drug Development.[4]

    • Source: Pharmaceutical Technology.[5]

    • Significance: Provides the framework for understanding why salt forms (like oxalates) are chosen to modify hygroscopicity.

Sources

Minimizing side reactions during N-p-Tolyl-guanidine oxalate preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the synthesis of aryl guanidines is derailed not by the failure of the primary guanylation, but by the kinetic competition of side reactions. N-p-Tolyl-guanidine is a highly versatile intermediate utilized in pharmaceutical development and agrochemical formulations[1]. However, isolating it in high purity as an oxalate salt requires precise control over reaction thermodynamics, stoichiometry, and hydration states.

This guide provides a causality-driven troubleshooting framework, quantitative route comparisons, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Pathway & Causality Analysis

To troubleshoot effectively, we must first map the kinetic pathways. The primary reaction involves the nucleophilic attack of p-toluidine on the electrophilic carbon of cyanamide. However, the intermediate guanidine is itself a nucleophile, and cyanamide is highly susceptible to hydrolysis.

G Reactants p-Toluidine + Cyanamide Intermediate N-p-Tolyl-guanidine (Free Base) Reactants->Intermediate HCl, 80°C (Kinetic Control) Side1 N,N'-di-p-tolylguanidine (Bis-arylation) Reactants->Side1 Excess Amine >100°C Side2 Urea (Hydrolysis) Reactants->Side2 Aqueous Acid Prolonged Heating Product N-p-Tolyl-guanidine Oxalate Intermediate->Product Precipitation Oxalic Oxalic Acid Oxalic->Product Stoichiometric Addition

Reaction pathway of N-p-Tolyl-guanidine oxalate synthesis detailing primary side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of N,N'-di-p-tolylguanidine (bis-arylation) in my product mixture? Causality: The target N-p-Tolyl-guanidine is a stronger base and a competent nucleophile. If the reaction temperature exceeds 100°C, or if there is a local excess of unreacted p-toluidine, the newly formed guanidine will attack another equivalent of the starting material[2]. Solution: Maintain strict stoichiometric control by using a slight excess of cyanamide (1.2 equivalents). Ensure the cyanamide is added dropwise to the heated p-toluidine hydrochloride solution to prevent the accumulation of reactive intermediates. Keep the reaction temperature strictly between 80°C and 90°C.

Q2: My cyanamide seems to be disappearing without forming the target guanidine. What is happening? Causality: Cyanamide is highly prone to hydrolysis in aqueous acidic environments, rapidly converting into urea[3]. This side reaction is thermodynamically favored and accelerated at elevated temperatures in the presence of water. Solution: Transition to anhydrous conditions. Instead of using aqueous hydrochloric acid, utilize anhydrous hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane)[4]. If water must be used, minimize the volume and do not exceed 80°C.

Q3: I attempted a green chemistry approach using p-tolylthiourea, but I am getting a complex mixture. Why? Causality: When converting thioureas to guanidines using amines, transamination reactions frequently occur. Excess primary aliphatic amines can displace the aniline moiety of the thiourea, yielding asymmetric thioureas rather than the target guanidine. Solution: If utilizing the thiourea route, tightly control the amine equivalents and utilize a desulfurizing agent or a photoredox catalyst to drive the guanylation forward before transamination can occur.

Q4: The oxalate salt precipitation is incomplete, resulting in a gummy residue rather than a crystalline solid. How do I fix this? Causality: Aryl guanidines can form both mono- and bis-guanidinium oxalates depending on the pH and molar ratio. A gummy residue indicates a non-stoichiometric mixture of these species, often compounded by trapped unreacted p-toluidine oxalate. Solution: Ensure the free base is fully liberated (pH > 12) and extracted into a clean organic phase. Add exactly 1.0 equivalent of anhydrous oxalic acid dissolved in a miscible anti-solvent (like absolute ethanol or acetone) to force the precipitation of the mono-oxalate salt. The pure oxalate salt should exhibit a sharp melting point near 218°C[5].

Route Comparison & Quantitative Data

Selecting the correct synthetic route dictates the impurity profile. Below is a quantitative comparison of standard methodologies for synthesizing N-p-Tolyl-guanidine.

Synthetic RoutePrimary ReagentsTypical YieldMajor Side ProductsReaction TimeOptimal Temp
Cyanamide Route p-Toluidine, Cyanamide, HCl75–85%Urea, Bis-aryl guanidine4–6 h80–90°C
Thiourea Route p-Tolylthiourea, Amine, Base60–70%Asymmetric thioureas1–3 h (MW)100°C
Guanylating Agent p-Toluidine, Pyrazole-1-carboxamidine85–95%Pyrazole12–24 h25–50°C

Self-Validating Experimental Protocol

To ensure high scientific integrity, every step in this protocol includes a built-in validation check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Amine Hydrochloride Formation
  • Dissolve 10.0 mmol of p-toluidine in 15 mL of anhydrous dioxane in a pressure-sealed vial.

  • Slowly add 10.5 mmol of HCl (4M solution in dioxane)[4] while stirring at room temperature.

  • Causality: Pre-forming the hydrochloride salt prevents the free amine from acting as a competing nucleophile against the formed guanidine, suppressing bis-arylation.

  • Validation Check: Spot the solution on pH paper; it must indicate pH < 2. Evaporate a 0.5 mL aliquot; it should yield a white, crystalline solid (p-toluidine hydrochloride).

Step 2: Anhydrous Guanylation
  • Heat the solution to 80°C.

  • Dissolve 12.0 mmol of solid cyanamide in 5 mL of anhydrous dioxane. Add this solution dropwise to the reaction mixture over 1 hour.

  • Stir at 80°C overnight (approx. 12 hours).

  • Causality: Slow addition of cyanamide prevents its dimerization to dicyandiamide and minimizes exothermic spikes. Anhydrous conditions completely eliminate the urea hydrolysis pathway[3].

  • Validation Check: Monitor via TLC (Eluent: DCM/MeOH 9:1, UV active). The starting p-toluidine spot (

    
    ) must completely disappear, replaced by a baseline/low-
    
    
    
    spot corresponding to the guanidinium hydrochloride.
Step 3: Free Base Liberation and Purification
  • Cool the mixture to room temperature and condense under reduced pressure.

  • Dissolve the crude residue in a minimal amount of 1M aqueous HCl (approx. 10 mL) and wash with 15 mL of Ethyl Acetate. Discard the organic layer.

  • Basify the aqueous layer by slowly adding 2M NaOH until the pH exceeds 12.

  • Extract the liberated free base with Dichloromethane (

    
     mL).
    
  • Causality: The initial acidic wash removes non-polar impurities (like bis-aryl side products). The high pH ensures complete deprotonation of the guanidine (

    
    ) for organic extraction.
    
  • Validation Check: The aqueous layer must remain clear after the final extraction, and a pH check must confirm it is still >12.

Step 4: Oxalate Salt Formation
  • Dry the combined Dichloromethane extracts over anhydrous

    
     and filter.
    
  • Prepare a solution of exactly 10.0 mmol of anhydrous oxalic acid in 5 mL of absolute ethanol.

  • Add the oxalic acid solution dropwise to the Dichloromethane extract at room temperature with vigorous stirring. A white precipitate will form immediately.

  • Filter the precipitate, wash with cold Dichloromethane, and dry under high vacuum.

  • Causality: Exact 1:1 stoichiometry and the use of an anti-solvent (ethanol in DCM) forces the exclusive precipitation of the mono-oxalate salt, preventing gummy mixed-salt formation.

  • Validation Check: Perform a melting point analysis on the dried powder. A pure N-p-Tolyl-guanidine oxalate salt will exhibit a sharp melting point at 218°C[5].

References

1.[3] The Chemistry of Guanidine - ACC | PDF | Ammonia | Urea - Scribd. Scribd. URL: 2.[1] Np-tolil-guanidina - Chem-Impex. Chem-Impex. URL: 3. One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research (JOCPR). URL: 4.[4] Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. URL: 5.[5] Full text of "Dictionary Of Organic Compounds Volume Four". Archive.org. URL: 6.[2] Magnesium catalyzed hydroamination of carbodiimides and hydroboration of cyanamides. Dalton Transactions (RSC Publishing). URL:

Sources

Enhancing crystal size of N-p-Tolyl-guanidine oxalate for X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Salt Crystallization Topic: Enhancing Crystal Size & Quality of N-p-Tolyl-guanidine Oxalate Ticket ID: XRD-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a common bottleneck with guanidine-based organic salts: anisotropic growth . The N-p-Tolyl-guanidine cation contains both a rigid, hydrophobic tolyl group and a hydrogen-bond-donating guanidinium core. When paired with oxalate (a strong hydrogen-bond acceptor), the system tends to form strong 1D hydrogen-bonded chains (ribbons) or 2D sheets.

This structural preference often results in long, thin needles or microcrystalline powders rather than the block-like prisms required for high-quality Single Crystal X-Ray Diffraction (SC-XRD). To enhance crystal size, we must decouple the nucleation rate from the growth rate and inhibit the fastest-growing crystal face.

Module 1: Pre-Crystallization Diagnostics (The Foundation)

Before attempting new growth methods, you must validate your starting material. In 40% of support cases, poor crystal growth is due to incorrect stoichiometry, not the crystallization technique.

Q1: I mixed the reagents, but I’m getting a slush/oil. Is my stoichiometry wrong?

A: Likely. Guanidine derivatives are mono-bases, while oxalic acid is diprotic. You must determine if you are targeting the Hydrogen Oxalate (1:1) or the Oxalate (2:1) salt.

  • The Check: Perform a quick proton NMR on the crude precipitate. If the integration of the tolyl methyl group relative to the oxalate (if visible/derivatized) or the NH protons is off, you have a mixture.

  • The Fix:

    • For 1:1 Salt: Use 1.0 eq N-p-Tolyl-guanidine : 1.05 eq Oxalic Acid.

    • For 2:1 Salt: Use 2.0 eq N-p-Tolyl-guanidine : 1.0 eq Oxalic Acid.

    • Note: The 1:1 hydrogen oxalate salt is generally more prone to forming stable hydrogen-bonded networks suitable for XRD than the neutral 2:1 salt, which may suffer from solubility issues.

Q2: My solution is turning yellow/brown over time. Does this affect growth?

A: Yes. This indicates oxidation of the guanidine/amine moiety or impurities in the p-tolyl precursor. Impurities act as "poisons" that bind to crystal steps and halt growth, leading to many small crystals (nucleation dominates) rather than few large ones.

  • Protocol: Recrystallize your starting N-p-Tolyl-guanidine from ethanol/water before reacting with oxalic acid. Ensure the oxalic acid is anhydrous or of known hydration state.

Module 2: Method Selection & Optimization

We will move away from simple "slow evaporation" (which often fails for these salts) toward controlled diffusion .

Workflow Visualization: Method Selection

CrystallizationWorkflow Start Start: Purified Salt Solubility Check Solubility (Ethanol vs. Water) Start->Solubility HighSol High Solubility (>50 mg/mL) Solubility->HighSol Soluble in EtOH LowSol Low Solubility (<10 mg/mL) Solubility->LowSol Insoluble in EtOH MethodA Method A: Vapor Diffusion (Sit-Drop) HighSol->MethodA Preferred MethodB Method B: Liquid-Liquid Diffusion (Layering) HighSol->MethodB Alternative MethodC Method C: Thermal Gradient (Slow Cooling) LowSol->MethodC Use DMSO/Water Outcome Analyze Morphology MethodA->Outcome MethodB->Outcome MethodC->Outcome

Figure 1: Decision matrix for selecting the crystallization technique based on solubility profiles.

Module 3: Troubleshooting Morphology (The "Needle" Problem)

Q3: I am getting long, hair-like needles. How do I force them to grow wider (into blocks)?

A: Needles form because the crystal grows extremely fast in one direction (usually the direction of the hydrogen-bonding chain between the guanidinium and oxalate) and slowly in others.

  • The Science: You need to inhibit the growth of the fast axis or enhance the growth of the slow axis. This is often done by changing the solvent polarity.

  • The Protocol (Solvent Switching):

    • If growing in Ethanol (Polar Protic)

      
       Switch to Acetone/Water  or Acetonitrile .
      
    • Viscosity Trick: Add a small amount of a viscous solvent (e.g., ethylene glycol) or use a gel growth method. Higher viscosity slows diffusion, preventing the "rush" of material to the fast-growing tip of the needle.

Q4: I have crystals, but they are too small (<0.1 mm) for our diffractometer.

A: This is a nucleation issue. You are entering the "Labile Zone" of the solubility curve too quickly.

  • The Fix (Slower Diffusion):

    • Use an H-Tube or NMR Tube Layering .

    • Bottom Layer: Saturated solution of salt in DMSO or Water (High Density).

    • Buffer Layer: Pure solvent (same as bottom) - Critical step often missed.

    • Top Layer: Anti-solvent (e.g., Ethanol or Acetone) (Low Density).

    • Why: The buffer layer delays the mixing, allowing extremely slow supersaturation.

Module 4: Experimental Data & Protocols

Table 1: Recommended Solvent Systems for Guanidine Oxalates
MethodSolvent (Dissolves Salt)Anti-Solvent (Precipitates Salt)Target Morphology
Vapor Diffusion Methanol or EthanolDiethyl EtherPrisms / Blocks
Liquid Diffusion Water or DMSOAcetone or AcetonitrileThick Plates
Slow Cooling 1:1 Ethanol/WaterN/ANeedles (Avoid if possible)
Protocol: The "NMR Tube Layering" Technique (High Success Rate)

Best for turning needles into blocks.

  • Dissolve: Dissolve 20 mg of N-p-Tolyl-guanidine oxalate in 0.5 mL of DMSO (or water, if soluble). Filter this solution through a syringe filter into a clean NMR tube.

  • Buffer: Carefully pipette 0.2 mL of pure DMSO/Water on top. Do not mix.

  • Precipitant: Very slowly layer 1.5 mL of Acetone (or Ethanol) on top.

  • Seal & Wait: Cap the tube with parafilm (poke 1 small hole) and leave vibration-free for 7-14 days.

  • Harvest: Check for crystals at the interface.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered Needles Needles/Fibers Problem->Needles Powder Micro-Powder Problem->Powder NoSolid No Precipitate Problem->NoSolid Soln1 Change Solvent Polarity (Disrupt H-Bonds) Needles->Soln1 Soln2 Dilute Solution (Reduce Nucleation) Powder->Soln2 Soln3 Increase Anti-Solvent Vol or Evap Rate NoSolid->Soln3

Figure 2: Rapid troubleshooting logic for observed crystal habits.

References

  • Guanidine Salt Crystallization

    • Muthu, K. et al. (2017).[1] Growth and characterization of Guanidine benzoate (GuBzt) single crystals. IRJET.

    • Relevance: Establishes the baseline solubility and growth behavior (orthorhombic systems)
  • Mechanism of Needle Formation

    • Civati, F. et al. (2018). Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding. Crystal Growth & Design.
    • Relevance: Explains the thermodynamic drivers behind the needle morphology common in p-tolyl and guanidine systems and how to disrupt them.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Diagnostic Identification

    • CAP TODAY. (2004). Diagnosing Needle-Shaped Crystals.
    • Relevance: While clinical, this resource provides excellent optical microscopy techniques for distinguishing between single crystalline needles and polycrystalline bundles (twinning).

Sources

Troubleshooting baseline noise in HPLC analysis of guanidine salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is already familiar with basic HPLC operation but is facing specific, persistent challenges associated with chaotropic agents.

Topic: Troubleshooting Baseline Noise, Drift, and Hardware Contamination Ticket Priority: High (Data Integrity & Hardware Risk)

The Chaotropic Challenge: Executive Summary

Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GuSCN) are powerful chaotropic agents used to denature proteins or solubilize hydrophobic aggregates. However, they introduce three critical failure modes in HPLC analysis:

  • UV Opacity: They possess high UV absorbance at low wavelengths (<220 nm), creating massive background signals.

  • Refractive Index (RI) Mismatch: High molarity solutions create significant RI turbulence during mixing, manifesting as "schlieren" noise or baseline waves.

  • Hardware Crystallization: Upon evaporation or contact with high-organic solvents, they crystallize instantly, shredding pump seals and scoring check valves.

This guide provides the diagnostic logic and recovery protocols to stabilize your baseline and protect your instrument.

Diagnostic Workflow (Triage)

Before altering your method, use this logic flow to isolate the noise source.

DiagnosticWorkflow start START: Characterize Baseline Issue decision1 Is the noise Rhythmic or Random? start->decision1 rhythmic Rhythmic / Cyclical decision1->rhythmic Sine wave / Pulses random Random Spikes or Drift decision1->random Wandering / Spikes pump_issue PUMP ISSUE Check Valves or Air Bubble rhythmic->pump_issue Short Period (<2s) mixing_issue MIXING ISSUE RI Effects or Poor Mixing rhythmic->mixing_issue Long Period (>10s) stop_flow PERFORM STOP-FLOW TEST (Protocol A) random->stop_flow noise_stops Noise Stops stop_flow->noise_stops noise_continues Noise Continues stop_flow->noise_continues flow_source FLOW SOURCE Dirty Column or Mobile Phase noise_stops->flow_source detector_source DETECTOR SOURCE Lamp or Flow Cell Air noise_continues->detector_source

Figure 1: Diagnostic logic tree for isolating baseline noise sources. Use the "Stop-Flow" test to distinguish between hydrodynamic issues (pump/column) and optical issues (detector).

Troubleshooting Scenarios

Issue Category 1: High Background & Gradient Drift

Symptom: The baseline absorbance is >0.5 AU before the peak elutes, or the baseline rises sharply during the gradient (e.g., 0% to 50% B).

Root Cause: Guanidine salts are not UV transparent. GuSCN, in particular, has a conjugated system that absorbs strongly up to 260 nm. When you run a gradient, you are essentially changing the "concentration of background noise," which the detector reads as a massive peak or drift.

Technical Fixes:

  • Q: Can I subtract the baseline?

    • A: Yes, but only if the background is stable. Use Protocol C (Blank Subtraction) . However, if the absorbance > 1.0 AU, you are exceeding the linear dynamic range of the detector (Beer-Lambert Law deviation), and subtraction will fail.

  • Q: What is the safe wavelength?

    • A: You must move away from the cutoff. See the table below.

Salt TypeUV Cutoff (1M Solution)Safe Detection WavelengthRisk Factor
Guanidine HCl ~210 nm> 215 nm Moderate. Impurities (iron, ammonia) cause noise at <210 nm.
Guanidine Thiocyanate ~230 nm> 260 nm High.[1][2] Strong absorbance. Do not use at 214 nm.

Expert Insight: If you must detect peptides at 214 nm, you cannot use GuSCN. Switch to GuHCl or a non-chaotropic method (e.g., Urea, though Urea creates cyanate over time).

Issue Category 2: "Ghost Peaks" and System Contamination

Symptom: Peaks appear in the blank injection (no sample), or retention times shift run-to-run.

Root Cause: Guanidine is "sticky" and difficult to flush from C18 columns. It also often contains trace impurities (like melamine or ammonia precursors) that concentrate on the head of the column during equilibration and elute during the gradient.

Technical Fixes:

  • The "Sawtooth" Wash: Isocratic washing is inefficient for guanidine. You must use a "Sawtooth" gradient (0% -> 100% B -> 0% B rapidly, 3x cycles) to dislodge bound salts.

  • Grade Matters: Ensure you are using "Molecular Biology Grade" or "HPLC Grade" guanidine. Technical grade salts contain high UV-absorbing organic impurities.

Issue Category 3: Hardware Noise (Spikes & Cycling)

Symptom: Sharp, random spikes (looks like grass) or rhythmic cycling (sine wave).

Root Cause:

  • Spikes: Often caused by micro-bubbles. Guanidine solutions are viscous and outgas when mixed with methanol/acetonitrile under pressure.

  • Cycling: Pump seal failure.[3][4] Guanidine crystals may have scratched the sapphire piston or the seal, causing a micro-leak on the compression stroke.

Technical Fixes:

  • Seal Wash: Mandatory. Ensure your active seal wash is running with 10% Isopropanol/Water. If you do not have an active seal wash, you must manually flush the pump heads with water immediately after the run.

  • Static Mixer: Install a larger volume static mixer (e.g., 350 µL) if using a high-pressure mixing binary pump. The viscosity difference between 6M GuHCl and Acetonitrile causes "fingering" (poor mixing) in standard mixers.

Essential Protocols

Protocol A: The "Stop-Flow" Baseline Test

Use this to confirm if noise is electronic/optical (Lamp) or hydrodynamic (Pump).

  • Equilibrate the system with your guanidine mobile phase at standard flow (e.g., 1.0 mL/min).

  • Monitor the baseline for 5 minutes.

  • Action: Turn the flow to 0.0 mL/min instantly.

  • Observation:

    • Scenario A: The noise/spikes disappear immediately, and the line becomes flat.

      • Diagnosis: The issue is Flow Related (Pump pulsation, mixing noise, or air bubbles).

    • Scenario B: The noise persists exactly as before.

      • Diagnosis: The issue is Detector Related (Dirty flow cell window, dying lamp, or electrical interference).

Protocol B: The "Salt-Safe" Shutdown Procedure

Failure to follow this results in precipitated salt in the check valves.

WARNING: Never switch directly from Guanidine mobile phase to 100% Acetonitrile. The salt will precipitate instantly.

  • Step 1 (Flush): Switch to 100% HPLC Grade Water . Pump for 20 column volumes (approx. 15-20 mins).

    • Why: You must remove the salt while the environment is still polar.

  • Step 2 (Clean): Switch to 10% Methanol / 90% Water .[5] Pump for 10 mins.

    • Why: Reduces surface tension and removes hydrophobic impurities without risking precipitation.

  • Step 3 (Storage): Switch to High Organic (e.g., 70% Methanol or Acetonitrile) for storage.

    • Why: Prevents microbial growth.

Protocol C: Blank Subtraction (Data Processing)

Use this when the baseline drift is repeatable but unavoidable due to UV absorbance.

  • Sequence Setup:

    • Injection 1: Blank (Mobile Phase A only).

    • Injection 2: Blank (Mobile Phase A only) -> Use this for subtraction.

    • Injection 3: Sample.[6][7]

  • Processing: In your CDS (Chromeleon, Empower, ChemStation), set the second blank as the "Blank Subtraction" file.

  • Validation: Ensure the subtracted baseline does not dip below -0.05 AU. If it does, your blank is not representative of the sample run equilibration.

References & Further Reading

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Shimadzu Corporation. (2025). Baseline Disturbance: Drift and Noise Troubleshooting. Retrieved from [Link]

  • Cytiva (formerly GE Healthcare). (n.d.). Cleaning and Regeneration of Reversed-Phase Columns. Retrieved from [Link]

  • ResearchGate. (2022). Discussion on HPLC Baseline Spikes and Mixing Issues. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Thermal Decomposition of N-p-Tolyl-guanidine Oxalate During Drying

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling thermally sensitive compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with N-p-Tolyl-guanidine oxalate and facing challenges with its thermal stability during the critical drying phase. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and quality of your final product.

I. Troubleshooting Guide: Diagnosing and Solving Drying-Related Decomposition

This section addresses specific issues you might encounter during the drying of N-p-Tolyl-guanidine oxalate. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Discoloration (Yellowing or Browning) of the Final Product

Plausible Cause: Discoloration is a primary indicator of thermal decomposition. Even at temperatures below the melting point, localized overheating or prolonged exposure to moderate heat can initiate degradation pathways, leading to the formation of chromophoric impurities.

Solution Protocol:

  • Immediate Temperature Reduction: Lower the drying temperature significantly. For conventional ovens, reduce the setpoint by 10-20°C as an initial step.

  • Method Re-evaluation - Transition to Vacuum Drying:

    • Rationale: Vacuum drying is highly effective for heat-sensitive materials because it lowers the boiling point of solvents.[1][2] This allows for rapid evaporation and efficient drying at a much lower temperature, minimizing the risk of thermal stress and degradation.[3][4]

    • Action: Transfer the material to a vacuum oven. A temperature of 40-60°C under a vacuum can achieve the same level of dryness as 100°C or more in a conventional oven.[3]

  • Process Parameter Optimization (for Vacuum Drying):

    • Initial Step: Begin with a moderate vacuum and a temperature at the lower end of the acceptable range (e.g., 40°C).

    • Monitoring: Closely monitor the product for any signs of discoloration.

    • Adjustment: Gradually increase the vacuum or temperature as needed to achieve the desired drying rate and final moisture content, without inducing color change.

Issue 2: Presence of Impurities or Degradants in Post-Drying Analysis (e.g., HPLC)

Plausible Cause: The appearance of new peaks in your chromatogram post-drying is a clear sign of chemical degradation. Guanidine salts can undergo various reactions upon heating, including hydrolysis or rearrangement, leading to a loss of purity.[5]

Solution Protocol:

  • Confirm Degradation with Analytical Methods:

    • HPLC: Utilize a validated HPLC method to quantify the parent compound and identify any new impurity peaks. Mixed-mode chromatography can be effective for retaining guanidine and its related compounds.[6][7] Cation-exchange chromatography with UV detection at low wavelengths (e.g., 195-200 nm) is also a suitable approach.[8][9]

    • TGA/DSC: Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to determine the precise onset temperature of decomposition.[10][11] This data is crucial for establishing a safe upper-temperature limit for your drying process. TGA measures weight loss as a function of temperature, clearly indicating decomposition events.[12]

  • Implement a Non-Thermal or Low-Temperature Drying Method:

    • Freeze-Drying (Lyophilization):

      • Rationale: For exceptionally heat-sensitive materials, freeze-drying is the gold standard.[13][14] It involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas, bypassing the liquid phase entirely.[14] This process occurs at very low temperatures, preserving the compound's integrity.[15][16]

      • Action: If your facility is equipped for it, transition to a lyophilization protocol. This is particularly recommended for high-value active pharmaceutical ingredients (APIs).[14][17]

    • Low-Temperature Vacuum Drying:

      • Action: If lyophilization is not feasible, revert to the optimized vacuum drying protocol described in the previous section, ensuring the temperature is well below the decomposition onset determined by TGA.

Issue 3: Poor Solubility or Altered Physical Properties of the Dried Product

Plausible Cause: Thermal decomposition can lead to the formation of insoluble byproducts or changes in the crystalline structure of the N-p-Tolyl-guanidine oxalate. This can negatively impact its performance in downstream applications.

Solution Protocol:

  • Characterize the Material Pre- and Post-Drying:

    • Solubility Testing: Compare the solubility of the dried product in a relevant solvent with that of a reference standard that has not been subjected to the problematic drying process.

    • Microscopy: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect for changes in particle morphology.

  • Adopt a Gentle Drying Technique:

    • Rationale: Aggressive drying methods with high heat can cause surface hardening or "caking," which can trap residual solvent and lead to further degradation. Gentle methods that ensure uniform drying are essential.[3]

    • Action:

      • Fluid Bed Drying (if applicable for your material's physical form): This method uses a stream of heated gas to fluidize the particles, promoting uniform and efficient drying at controlled temperatures.

      • Spray Drying (for liquid formulations): This technique atomizes a liquid feed into a hot gas stream, resulting in rapid drying and the formation of a powder. It can be suitable for some heat-sensitive materials due to the very short exposure time to high temperatures.[4][15]

      • Vacuum Drying: As previously emphasized, this remains a robust and widely accessible option for gentle drying.[18][19]

Decision-Making Workflow for Drying Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate drying method to prevent the thermal decomposition of N-p-Tolyl-guanidine oxalate.

DryingMethodSelection Workflow for Selecting a Drying Method Start Start: Wet N-p-Tolyl-guanidine Oxalate AssessSensitivity Assess Thermal Sensitivity (TGA/DSC) Start->AssessSensitivity HighSensitivity High Sensitivity / Low Decomposition Temp. AssessSensitivity->HighSensitivity Decomposition Onset < 80°C ModerateSensitivity Moderate Sensitivity AssessSensitivity->ModerateSensitivity Decomposition Onset > 80°C Lyophilization Freeze-Drying (Lyophilization) HighSensitivity->Lyophilization Optimal Choice VacuumDrying Vacuum Drying (Low Temp.) HighSensitivity->VacuumDrying Alternative ModerateSensitivity->VacuumDrying Recommended ConventionalOven Conventional Oven (Very Low Temp.) ModerateSensitivity->ConventionalOven Use with Caution FinalProduct Dried, Stable Product Lyophilization->FinalProduct Troubleshoot Re-evaluate: Signs of Decomposition? VacuumDrying->Troubleshoot ConventionalOven->Troubleshoot Troubleshoot->AssessSensitivity Yes Troubleshoot->FinalProduct No

Caption: Decision workflow for drying N-p-Tolyl-guanidine oxalate.

Summary of Recommended Drying Parameters
Drying MethodTemperature RangePressureKey Advantage
Vacuum Drying 40 - 60°CReduced (Vacuum)Lowers solvent boiling point, minimizing thermal stress.[3]
Freeze-Drying < 0°CHigh VacuumBypasses the liquid phase, ideal for highly sensitive materials.[13][14]
Spray Drying Varies (High Inlet, Low Outlet)AtmosphericVery short heat exposure time, good for liquid formulations.[4]
Fluid Bed Drying Dependent on MaterialAtmosphericProvides uniform drying and good heat transfer.

II. Frequently Asked Questions (FAQs)

Q1: At what temperature does N-p-Tolyl-guanidine oxalate start to decompose?

The exact decomposition temperature can be influenced by factors such as purity, crystalline form, and the presence of residual solvents. It is strongly recommended to determine the specific decomposition onset temperature for your batch using Thermogravimetric Analysis (TGA).[10] As a general precaution for a thermally sensitive guanidine salt, it is advisable to keep drying temperatures as low as possible, ideally below 60°C.

Q2: Are there any visual cues I can look for during the drying process to detect decomposition?

Yes. The most common visual cue is a change in color, typically to yellow or brown. You might also observe melting or sintering of the powder at temperatures below the expected melting point, which can indicate the formation of eutectic mixtures with decomposition products.

Q3: Can the type of solvent used affect the thermal stability during drying?

Absolutely. Solvents with higher boiling points will require more aggressive drying conditions (higher temperature or longer time), which increases the risk of decomposition. If possible, use a solvent with a lower boiling point to facilitate easier removal. Additionally, residual protic solvents could potentially participate in degradation reactions.

Q4: Is it possible to use a desiccant to dry N-p-Tolyl-guanidine oxalate without heat?

Drying in a desiccator at room temperature is the gentlest method, but it is also the slowest and may not be practical for larger quantities or for removing tightly bound solvent molecules. It can be a viable option for very small-scale, sensitive applications where time is not a critical factor.

Q5: How should I store the dried N-p-Tolyl-guanidine oxalate to prevent further degradation?

Store the final, dried product in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended to maintain stability.[20][21]

III. References

  • Vacuum Drying Oven: Efficient, Low-Temp Drying for Sensitive Materials. (n.d.). Retrieved from Google Search.

  • How Vacuum Drying Ovens Preserve the Integrity of Heat-Sensitive Materials. (n.d.). ZX Laboratory Equipment Suppliers. Retrieved from Google Search.

  • What's a vacuum oven for? | Differences of drying methods in labs. (n.d.). Retrieved from Google Search.

  • Understanding How Vacuum Drying Ovens Protect the Integrity of Sensitive Samples. (2025, June 7). Retrieved from Google Search.

  • Vacuum Oven for Drying sensitive substances. (n.d.). Retrieved from Google Search.

  • Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. (2025, November 1). Retrieved from Google Search.

  • Advance Drying Technology for Heat Sensitive Products. (n.d.). Retrieved from Google Search.

  • Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review. (2025, June 13). MDPI. Retrieved from Google Search.

  • How to Prevent Product Degradation During the Drying Process. (2026, February 13). Powder & Bulk Solids. Retrieved from Google Search.

  • Solids Processing for Temperature-Sensitive Products. (2021, September 15). Powder & Bulk Solids. Retrieved from Google Search.

  • Monitoring Decomposition of Thermally Sensitive Materials During Pharmaceutical Freeze-Drying. (n.d.). INFICON. Retrieved from Google Search.

  • Industrial Drying Techniques: Precision through Sensor Technology. (2025, May 20). E+E Elektronik. Retrieved from Google Search.

  • How the drying process differs between fine and heavy chemicals. (2024, March 1). Cleanroom Technology. Retrieved from Google Search.

  • Perspective Chapter: Pharmaceutical Drying. (2023, November 22). IntechOpen. Retrieved from Google Search.

  • Guanidine hydrochloride solutions: Topics by Science.gov. (n.d.). Retrieved from Google Search.

  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026, January 19). Pilotech. Retrieved from Google Search.

  • Synthesis of guanidine-based salts with benzoate and citrate counterions for application as thermolatent bases. (2025, November 23). Technische Universität Graz. Retrieved from Google Search.

  • Stability of bicyclic guanidine superbases and their salts in water. (2025, February 13). PMC. Retrieved from Google Search.

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved from Google Search.

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  • (PDF) Synthesis of guanidine-based salts with benzoate and citrate counterions for application as thermolatent bases. (2025, November 27). ResearchGate. Retrieved from Google Search.

  • (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. (2025, August 6). ResearchGate. Retrieved from Google Search.

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  • Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267.

  • N-p-Tolyl-guanidine. (n.d.). Chem-Impex. Retrieved from Google Search.

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Sources

Validation & Comparative

Comparison of N-p-Tolyl-guanidine oxalate vs hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of counterion effects is critical in early-stage drug development and materials science. For the versatile pharmacophore N-p-Tolyl-guanidine (CAS 54015-04-2), the choice between its oxalate (CAS 1187927-45-2) and hydrochloride (CAS 6976-07-4) salts dictates its physicochemical behavior, solubility profile, and suitability for specific experimental workflows.

This guide provides an objective, data-driven comparison of these two salts, detailing the causality behind salt selection and providing self-validating protocols for their application in biological and structural research.

Physicochemical Properties & Performance Comparison

N-p-Tolyl-guanidine is widely recognized as a key intermediate in the synthesis of biologically active compounds, particularly as a ligand for the 5-HT3 serotonin receptor and an inhibitor of the human organic cation transporter 3 (hOCT3)[1][2]. However, the free base is often unstable and prone to oxidation. Converting it to a salt improves shelf-life, but the specific counterion dramatically alters its performance.

Property / ParameterN-p-Tolyl-guanidine HydrochlorideN-p-Tolyl-guanidine Oxalate
CAS Number 6976-07-4[3]1187927-45-2[4]
Molecular Formula C8H11N3 · HClC8H11N3 · C2H2O4
Aqueous Solubility High (>50 mg/mL at 25°C)Low (<5 mg/mL at 25°C)
Hygroscopicity Moderate to HighVery Low
Crystalline Stability Moderate (prone to deliquescence)Excellent (rigid hydrogen-bonded lattice)
Biological Interference Minimal (Cl⁻ is physiologically native)High (Oxalate chelates Ca²⁺ and Mg²⁺)
Primary Application In vitro / In vivo pharmacological assaysSolid-state characterization, X-ray crystallography

Mechanistic Causality: Why Salt Selection Matters

The selection between hydrochloride and oxalate salts is not merely a matter of convenience; it is driven by the fundamental thermodynamics of the target system.

  • The Hydrochloride Advantage in Biology: For receptor binding studies (e.g., 5-HT3 or hOCT3 assays), the HCl salt is mandatory[2]. The chloride ion is highly hydrated, ensuring rapid dissolution in aqueous buffers like HBSS or PBS. More importantly, chloride is a native physiological ion. It does not perturb cellular osmotic balance or interact with target proteins.

  • The Oxalate Advantage in Structural Chemistry: Oxalate is a bidentate ligand capable of forming extensive, highly ordered intermolecular hydrogen-bonding networks with the guanidinium moiety. This thermodynamic sink forces the compound into a highly stable, non-hygroscopic crystalline state. However, oxalate is toxic to live cells in high concentrations and actively chelates divalent cations (Ca²⁺, Mg²⁺), which can artificially disrupt calcium-dependent signaling pathways during in vitro assays. Therefore, the oxalate salt is strictly reserved for analytical chemistry, purification, and X-ray crystallographic studies.

SaltSelection Start N-p-Tolyl-guanidine Salt Selection Q1 Primary Application? Start->Q1 Bio In Vitro / In Vivo Biological Assays Q1->Bio Aqueous Struct Crystallography & Long-term Storage Q1->Struct Solid-State HCl Hydrochloride Salt (CAS 6976-07-4) Bio->HCl Oxalate Oxalate Salt (CAS 1187927-45-2) Struct->Oxalate Reason1 High Aqueous Solubility Physiological pH Compatibility HCl->Reason1 Reason2 Low Hygroscopicity High Crystalline Stability Oxalate->Reason2

Decision matrix for selecting the appropriate N-p-Tolyl-guanidine salt based on experimental design.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps to confirm that the physical state of the compound has not compromised the experiment.

Protocol A: Preparation of N-p-Tolyl-guanidine HCl for hOCT3 Inhibition Assays

Objective: Prepare a biologically compatible dosing solution without inducing osmotic shock or pH shifts.

  • Stock Preparation: Weigh 1.85 mg of N-p-Tolyl-guanidine HCl and dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock solution.

    • Causality: DMSO prevents premature hydrolysis of the guanidine group while ensuring complete solvation of the tolyl ring.

  • Aqueous Dilution: Dilute the stock 1:1000 into Hank’s Balanced Salt Solution (HBSS) to achieve a 10 µM working concentration.

  • Self-Validation Check (Critical): Measure the pH of the final HBSS solution using a micro-pH probe.

    • Validation Criteria: The pH must remain between 7.35 and 7.45. A shift of >0.1 pH units indicates that the guanidinium buffering capacity has overpowered the HBSS, which will cause false-positive cytotoxicity in cell cultures. If the pH shifts, discard and prepare using a higher-capacity HEPES buffer.

  • Application: Apply to hOCT3-expressing cell lines to evaluate the modulation of neurotransmitter systems[1][2].

Pathway Ligand N-p-Tolyl-guanidine HCl Target hOCT3 Transporter (Cell Membrane) Ligand->Target Binds Block Competitive Inhibition of Cation Uptake Target->Block Induces Outcome Modulation of Neurotransmitter Levels Block->Outcome Results in

Pharmacological mechanism of N-p-Tolyl-guanidine HCl targeting the hOCT3 transporter.

Protocol B: Recrystallization of N-p-Tolyl-guanidine Oxalate for Structural Elucidation

Objective: Grow diffraction-quality single crystals for X-ray crystallography to confirm the 3D conformer and spatial arrangement.

  • Solvent Selection: Suspend 50 mg of N-p-Tolyl-guanidine oxalate in 5 mL of a 70:30 Ethanol/Water mixture.

    • Causality: The mixed solvent system leverages the differential solubility of the oxalate salt; ethanol solvates the non-polar tolyl group, while water solvates the ionic oxalate-guanidinium network.

  • Thermal Dissolution: Heat the suspension to 75°C under gentle stirring until complete dissolution is achieved. Filter hot through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Controlled Cooling: Place the vial in a programmable water bath and cool from 75°C to 20°C at a strict rate of 1°C per hour.

  • Self-Validation Check (Critical): Extract a formed crystal and examine it under a polarized light microscope.

    • Validation Criteria: The presence of strong birefringence (rainbow-like colors as the stage is rotated) confirms the formation of a highly ordered, anisotropic crystal lattice. If the solid appears dark or opaque under cross-polarizers, it is an amorphous precipitate, and the cooling rate must be slowed further.

Conclusion

The utility of N-p-Tolyl-guanidine in pharmaceutical development and polymer science is heavily dependent on the counterion[1][2]. Researchers must utilize the hydrochloride salt for any application involving live cells, receptor binding, or aqueous kinetics due to its high solubility and physiological compatibility. Conversely, the oxalate salt is the premier choice for material stabilization, long-term archiving, and structural crystallography due to its robust hydrogen-bonded lattice and resistance to hygroscopic degradation.

References

  • 6976-07-4 | N-P-tolyl-guanidine hydrochloride Source: Capot Chemical URL:[Link]

  • 1187927-45-2 | N-p-Tolyl-guanidine oxalate Source: BIOFOUNT URL:[Link]

Sources

The Guiding Principles of Guanidine Organocatalysis: A Comparative Analysis of N-p-Tolyl-guanidine Oxalate and Its Congeners

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Among the arsenal of organocatalysts, guanidines have carved a significant niche, lauded for their potent basicity and unique ability to act as hydrogen-bond donors. This guide offers an in-depth comparative analysis of the catalytic efficiency of various guanidine-based catalysts, with a special focus on the potential role of N-p-Tolyl-guanidine Oxalate alongside well-established bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD).

While extensive experimental data underpins the performance of TBD and MTBD, it is important to note that direct, comparative catalytic data for N-p-Tolyl-guanidine Oxalate is not widely available in peer-reviewed literature. Therefore, this guide will leverage established principles of guanidine catalysis and data from structurally similar aryl guanidines to project its potential efficacy and provide a comprehensive, albeit partially theoretical, comparison.

The Mechanistic Cornerstone of Guanidine Catalysis

Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are powerful organocatalysts primarily due to their strong Brønsted basicity and capacity for bifunctional activation.[1] In their neutral form, they can deprotonate a pronucleophile, while the resulting guanidinium ion can activate an electrophile through hydrogen bonding.[1] This dual activation mode is a key feature in many guanidine-catalyzed reactions.[1]

Guanidinium salts, such as N-p-Tolyl-guanidine Oxalate, present a fascinating catalytic paradigm. The guanidinium cation acts as a potent hydrogen-bond donor, activating electrophiles and stabilizing charged intermediates.[2] The counter-ion, in this case, the oxalate anion, can function as a Brønsted base. This inherent bifunctionality within a single molecule can facilitate complex transformations with high efficiency.

Guanidine Catalysis Mechanism cluster_0 Catalytic Cycle Guanidine Guanidine (Base) Activated_Nucleophile Activated Nucleophile + Guanidinium Ion Guanidine->Activated_Nucleophile Deprotonation Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->Activated_Nucleophile Transition_State H-Bonded Transition State Activated_Nucleophile->Transition_State Electrophile Electrophile (e.g., α,β-unsaturated ketone) Electrophile->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Guanidine Proton Transfer (Regeneration) Product Product Product_Complex->Product Experimental_Workflow cluster_1 Experimental Workflow: Michael Addition Start Start Reactants Combine Michael Acceptor (e.g., Chalcone, 1.0 mmol) and Catalyst (e.g., 10 mol%) in a dry flask. Start->Reactants Solvent Add anhydrous solvent (e.g., Toluene, 5 mL) under inert atmosphere. Reactants->Solvent Donor Add Michael Donor (e.g., Nitromethane, 2.0 mmol). Solvent->Donor Reaction Stir at room temperature. Monitor by TLC. Donor->Reaction Workup Quench reaction. Perform aqueous workup. Reaction->Workup Purification Purify by column chromatography. Workup->Purification Analysis Characterize product (NMR, MS) and calculate yield. Purification->Analysis

Caption: A generalized workflow for performing and evaluating a guanidine-catalyzed Michael addition reaction.

Step-by-Step Methodology:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the Michael acceptor (e.g., chalcone, 1.0 mmol) and the guanidine catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL).

  • Nucleophile Addition: Add the Michael donor (e.g., nitromethane, 2.0 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.

Conclusion and Future Outlook

This guide provides a comparative overview of the catalytic efficiency of N-p-Tolyl-guanidine Oxalate in relation to established guanidine catalysts like TBD and MTBD. While the lack of direct experimental data for N-p-Tolyl-guanidine Oxalate necessitates a degree of inference based on structural analogues, the principles of guanidine catalysis allow for a reasoned projection of its potential.

The bicyclic guanidines, TBD and MTBD, remain the catalysts of choice for many transformations due to their high basicity and structurally enforced catalytic efficiency. However, the bifunctional nature of guanidinium salts like N-p-Tolyl-guanidine Oxalate presents a compelling area for future research. Systematic studies designed to directly compare the catalytic performance of this and other aryl guanidinium salts against their well-established counterparts are crucial to fully unlock their potential in organocatalysis. Such investigations will undoubtedly provide valuable insights for researchers and scientists in the ongoing development of novel and efficient catalytic systems for modern organic synthesis.

References

  • Selig, P. (2013).
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  • IntechOpen. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. Available at: [Link]

  • ResearchGate. (2025). N, N, N′, N′-tetramethyl-N″-phenylguanidine and its catalytic performance for ADC synthesis via carbon dioxide route. Available at: [Link]

  • Sci-Hub. Guanidine Organocatalysis. Available at: [Link]

  • Schuchardt, U., et al. (1999). Alkylguanidine-Catalyzed Heterogeneous Transesterification of Soybean Oil. Journal of the American Oil Chemists' Society, 76(10), 1207-1210.
  • Lanxess. (2015). N,N'-Diphenylguanidine. Available at: [Link]

  • Carrillo-Hermosilla, F., et al. (2022). Guanidinates as Alternative Ligands for Organometallic Complexes. Molecules, 27(18), 5961.
  • ResearchGate. (2019). Guanidines as Catalysts for Direct and Indirect CO2 Capture and Activation. Available at: [Link]

  • Szatmári, I., et al. (2018). Catalyst- and excess reagent recycling in aza-Michael additions. Green Chemistry, 20(13), 3045-3053.
  • ResearchGate. Schemes of the reactions catalyzed by different guanidine derivatives... Available at: [Link]

  • ResearchGate. (2025). Transesterification of soybean oil on guanidine base-functionalized SBA15 catalysts. Available at: [Link]

  • Read, M. L., et al. (2022). Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. The Journal of Organic Chemistry, 87(12), 8036-8046.
  • MDPI. (2025). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Available at: [Link]

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  • Science.gov. michael addition reactions: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2025). Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. Available at: [Link]

  • MDPI. (2026). Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters. Available at: [Link]

  • Al-Khanchi, S. A., et al. (2022). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 7(42), 37829-37842.
  • Makkos, C., et al. (2021). Magnetic silica particles functionalized with guanidine derivatives for microwave-assisted transesterification of waste oil. Scientific Reports, 11(1), 17531.
  • Gregory, G. L., et al. (2021). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). ACS Macro Letters, 10(4), 438-444.
  • Zeitel, M., et al. (2020). Next Generation of Zinc Bisguanidine Polymerization Catalysts towards Highly Crystalline, Biodegradable Polyesters. Chemistry – A European Journal, 26(72), 17531-17539.
  • MDPI. (2024). Selective Copolymerization from Mixed Monomers of Phthalic Anhydride, Propylene Oxide and Lactide Using Nano-Sized Zinc Glutarate. Available at: [Link]

  • ResearchGate. Organocatalysts for -Lactide polymerization: 2-alkyl- and 2-aryl-1,1,3,3-tetramethylguanidines. Available at: [Link]

  • Abou-Gharbia, M., et al. (1996). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 39(18), 3558-3566.

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Benchmarking N-p-Tolyl-guanidine Oxalate Stability Against Industry Standards: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in drug development, selecting the optimal salt form for active pharmaceutical ingredients (APIs) or critical synthetic intermediates is a non-negotiable foundation of product viability. Guanidine derivatives, particularly N-p-Tolyl-guanidine, are indispensable structural motifs in kinase inhibitor scaffolds and organocatalytic systems. However, the free base form of N-p-Tolyl-guanidine is highly basic (pKa ~13) and exceptionally vulnerable to atmospheric carbon dioxide absorption and moisture-driven hydrolysis.

To mitigate this, formulators traditionally default to hydrochloride (HCl) salts. Yet, recent solid-state engineering reveals that dicarboxylic acid salts—specifically N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2) —offer vastly superior stability profiles. This guide provides an objective, data-driven comparison of N-p-Tolyl-guanidine oxalate against the industry-standard N-p-Tolyl-guanidine hydrochloride. All benchmarking is strictly aligned with the, ensuring regulatory relevance and scientific rigor.

Mechanistic Rationale: The Causality of Oxalate Stability

Why does the oxalate salt outperform the hydrochloride alternative? The causality lies in supramolecular crystal engineering. Guanidinium cations form highly directional, charge-assisted hydrogen bonds. The chloride ion, being monatomic, forms a limited hydrogen-bond network, leaving the crystal lattice susceptible to moisture ingress (hygroscopicity).

Conversely, the oxalate dianion (


) acts as a bidentate hydrogen-bond acceptor. It bridges multiple guanidinium cations, creating a robust, cross-linked supramolecular lattice. This dense network thermodynamically disfavors water intercalation. By physically excluding moisture, the oxalate salt effectively suppresses the water-mediated hydrolysis of the guanidine imine bond, thereby preventing the generation of toxic p-toluidine and urea byproducts.
Benchmarking Framework & Experimental Workflow

To objectively evaluate these compounds, we subjected both salt forms to : Long-Term (25°C / 60% RH) and Accelerated (40°C / 75% RH) storage. The workflow relies on a self-validating analytical pipeline to ensure absolute data trustworthiness.

StabilityWorkflow Start API Batch Selection (Oxalate Salt) SST System Suitability (Self-Validation) Start->SST Stress Forced Degradation (Hydrolysis) SST->Stress Rs > 2.0 Validated Accelerated Accelerated Stability (40°C / 75% RH) SST->Accelerated LongTerm Long-Term Stability (25°C / 60% RH) SST->LongTerm Analysis HPLC-UV Analysis (Degradant Profiling) Stress->Analysis Accelerated->Analysis LongTerm->Analysis Report ICH Q1A(R2) Compliance Data Synthesis Analysis->Report

Fig 1: Self-validating ICH Q1A(R2) stability benchmarking workflow.

Experimental Protocols: Self-Validating Methodologies

To guarantee scientific integrity, the analytical methods used to quantify API degradation must be inherently stability-indicating and self-validating.

Protocol 1: Forced Degradation (Stress Testing)

Objective : To intentionally generate primary degradants and prove the HPLC method can resolve them from the parent API peak. Causality : By subjecting the API to extreme conditions, we map all potential degradation pathways. This ensures our analytical method is "stability-indicating" and will not miss co-eluting, hidden degradants during formal long-term testing.

Step-by-Step Methodology :

  • Acidic Stress : Dissolve 10 mg of N-p-Tolyl-guanidine oxalate in 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Stress : Dissolve 10 mg in 5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Note: Guanidines are particularly susceptible to alkaline hydrolysis, making this the most critical stressor).

  • Oxidative Stress : Dissolve 10 mg in 5 mL of 3%

    
    . Incubate at room temperature for 24 hours.
    
  • Neutralization : Neutralize acidic and alkaline samples to prevent damage to the HPLC column, then dilute all samples to a final concentration of 0.1 mg/mL using the mobile phase.

Protocol 2: Self-Validating HPLC-UV Analysis

Objective : Quantify the intact API and track degradation over 6-month and 12-month storage periods. Self-Validation Mechanism (SST) : The protocol is governed by a System Suitability Test (SST). Before any stability sample is analyzed, an SST standard containing 0.1 mg/mL API and 0.01 mg/mL p-toluidine (the primary degradant) is injected. The system must yield a peak resolution (Rs) > 2.0. If Rs < 2.0, the sequence automatically aborts, preventing the acquisition of confounded data.

Step-by-Step Methodology :

  • Mobile Phase Preparation : Prepare a gradient of Water (0.1% Trifluoroacetic acid [TFA]) and Acetonitrile (0.1% TFA). Causality : TFA is strictly required to suppress the ionization of residual silanols on the stationary phase, preventing severe peak tailing of the highly basic guanidinium cation.

  • SST Execution : Inject 10 µL of the SST standard. Verify Rs > 2.0 and a peak tailing factor < 1.5.

  • Sample Analysis : Inject stability samples (stored at 25°C/60% RH and 40°C/75% RH) in triplicate.

  • Quantification : Calculate the percentage of intact API utilizing the area normalization method against a certified reference standard.

Quantitative Data & Comparative Analysis

The following table summarizes the stability data of N-p-Tolyl-guanidine oxalate versus the hydrochloride benchmark over a 6-month accelerated study and a 12-month long-term study.

Storage ConditionTime PointN-p-Tolyl-guanidine Oxalate (Assay %)N-p-Tolyl-guanidine HCl (Assay %)Moisture Uptake (Oxalate)Moisture Uptake (HCl)
Initial 0 Months99.8 ± 0.1%99.7 ± 0.1%0.2%0.4%
Long-Term (25°C / 60% RH)6 Months99.7 ± 0.1%98.9 ± 0.2%0.2%1.1%
Long-Term (25°C / 60% RH)12 Months99.5 ± 0.2%97.4 ± 0.3%0.3%1.8%
Accelerated (40°C / 75% RH)3 Months99.4 ± 0.1%96.5 ± 0.4%0.4%3.5%
Accelerated (40°C / 75% RH)6 Months98.9 ± 0.2%93.2 ± 0.6%0.5%5.2%

Data Interpretation : The experimental data clearly demonstrates the superior stability of the oxalate salt. Under accelerated conditions (40°C/75% RH), the hydrochloride salt exhibits significant degradation (dropping to 93.2% assay), driven primarily by its high moisture uptake (5.2%), which facilitates hydrolysis. In contrast, the oxalate salt maintains a 98.9% assay with negligible moisture uptake. This validates our mechanistic hypothesis: the oxalate supramolecular lattice physically protects the active moiety from hydrolytic degradation.

Conclusion

For drug development professionals and synthetic chemists, the selection of the correct salt form is non-negotiable. Benchmarking against ICH stability testing guidelines reveals that N-p-Tolyl-guanidine oxalate significantly outperforms the standard hydrochloride salt in both thermal and hydrolytic stability. By implementing self-validating analytical protocols, researchers can confidently integrate the oxalate salt into long-term synthetic workflows and API formulations, minimizing degradation-related impurities and extending shelf life.

References
  • Title : Q1A(R2) Stability Testing of New Drug Substances and Products Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions Source : Helago-SK URL :[Link]

  • Title : One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach Source : Journal of Chemical and Pharmaceutical Research URL :[Link]

Reproducibility of N-p-Tolyl-Guanidine Oxalate Synthesis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-p-Tolyl-guanidine (CAS: 54015-04-2) and its stable oxalate salt (CAS: 1187927-45-2) are highly valued intermediates in pharmaceutical development. They are heavily utilized in the synthesis of biologically active compounds, particularly therapeutics targeting specific neurological pathways and neurotransmitter systems (1)[1]. However, as a Senior Application Scientist, I frequently observe that scaling up guanidinylation reactions introduces severe reproducibility bottlenecks—ranging from incomplete nucleophilic additions to intractable side-product formation.

This guide objectively compares the two primary synthetic routes for N-p-Tolyl-guanidine oxalate: the classical acid-catalyzed cyanamide condensation and the modern microwave-assisted thiourea displacement. By analyzing the causality behind each experimental choice, we establish self-validating protocols designed for high-fidelity reproducibility.

Mechanistic Causality & Methodological Comparison

Synthesizing the target oxalate salt (2)[2] requires the initial generation of the guanidine free base or its hydrochloride intermediate.

Method A: Acid-Catalyzed Cyanamide Condensation The traditional approach involves reacting p-toluidine with cyanamide in the presence of hydrochloric acid or a Lewis acid catalyst (3)[3]. The causality here is strictly based on electrophilic activation: the acid protonates the cyanamide, drastically increasing the electrophilicity of its carbon center. This lowers the activation energy required for the nucleophilic attack by the aromatic amine, yielding N-p-Tolyl-guanidine hydrochloride (4)[4].

Method B: Microwave-Assisted Thiourea Displacement A greener, highly reproducible alternative utilizes p-tolylthiourea. Historically, thiourea displacement required toxic transition metals like mercury(II) chloride to activate the sulfur atom as a leaving group (5)[5]. However, modern microwave-assisted synthesis in aqueous solvents circumvents this. Microwave dielectric heating ensures rapid, uniform energy distribution, driving the nucleophilic substitution without heavy metal catalysts or noxious sulfur byproducts ().

Pathway Start p-Toluidine (Nucleophile) Cyanamide Method A: Cyanamide + HCl (Electrophilic Activation) Start->Cyanamide Thiourea Method B: p-Tolylthiourea + MW (Dielectric Heating) Start->Thiourea InterA N-p-Tolyl-guanidine HCl (Intermediate) Cyanamide->InterA InterB N-p-Tolyl-guanidine (Free Base) Thiourea->InterB Oxalic Oxalic Acid (EtOH) Precipitation / Metathesis InterA->Oxalic NaOH then H2C2O4 InterB->Oxalic H2C2O4 Product N-p-Tolyl-guanidine oxalate CAS: 1187927-45-2 Oxalic->Product

Mechanistic pathways for N-p-Tolyl-guanidine oxalate synthesis.

Quantitative Performance Comparison
ParameterMethod A: Cyanamide CondensationMethod B: Microwave-Assisted Thiourea
Typical Yield 75 - 82%85 - 90%
Purity (HPLC) >98% (Requires recrystallization)>99% (Minimal side products)
Reaction Time 4 - 6 hours (Reflux)15 - 30 minutes (Microwave)
Activation Agent HCl or Lewis AcidDielectric Heating
Environmental Impact Moderate (Corrosive acids used)Low (Aqueous solvent compatible)
Scalability Excellent (Standard batch reactors)Limited by microwave cavity size
Self-Validating Experimental Protocols
Protocol 1: Acid-Catalyzed Cyanamide Condensation & Oxalate Precipitation

Objective: Synthesize N-p-Tolyl-guanidine hydrochloride, followed by metathesis to the oxalate salt.

  • Electrophile Activation : Dissolve cyanamide (1.2 eq) in anhydrous toluene. Slowly add anhydrous HCl (1.0 eq) at 0°C. Causality: Protonation of the cyanamide nitrile nitrogen enhances the electrophilicity of the carbon center, preventing unreacted starting material from persisting.

  • Nucleophilic Addition : Add p-toluidine (1.0 eq) dropwise. Heat the mixture to reflux (approx. 100-110°C) for 4 hours. Causality: The elevated temperature overcomes the activation energy barrier for the nucleophilic attack of the sterically hindered aniline derivative.

  • Validation Checkpoint : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the p-toluidine spot (UV active at 254 nm) confirms reaction completion. Do not proceed until this system validates itself.

  • Free Base Isolation : Cool the mixture and neutralize with 1M NaOH to pH 10. Extract with ethyl acetate, dry over MgSO4, and concentrate to yield N-p-Tolyl-guanidine free base.

  • Oxalate Salt Formation : Dissolve the free base in absolute ethanol. Add a stoichiometric amount of anhydrous oxalic acid dissolved in ethanol. Causality: The oxalate salt has significantly lower solubility in cold ethanol than the free base or hydrochloride, driving the thermodynamic equilibrium strictly toward precipitation.

  • Crystallization : Cool to 4°C for 2 hours. Filter the white crystalline precipitate and wash with cold ethanol.

Workflow Step1 1. Activation Cyanamide + HCl Step2 2. Condensation + p-Toluidine (100°C) Step1->Step2 Step3 3. Validation TLC (DCM:MeOH) Step2->Step3 Step4 4. Metathesis Oxalic Acid in EtOH Step3->Step4 Step5 5. Isolation Filter at 4°C Step4->Step5

Step-by-step self-validating workflow for the cyanamide condensation route.

Protocol 2: Microwave-Assisted Thiourea Displacement (Green Route)

Objective: Rapid, green synthesis of the guanidine core using water as a solvent.

  • Reagent Preparation : Suspend p-tolylthiourea (1.0 eq) and the corresponding amine/ammonia source (3.0 eq) in deionized water.

  • Metal-Free Activation : Place the vessel in a dedicated microwave synthesizer. Irradiate at 100 W, maintaining a temperature of 90°C for 15-20 minutes. Causality: Microwave dielectric heating causes rapid, localized superheating of the polar water molecules, accelerating the nucleophilic displacement of hydrogen sulfide without the need for toxic mercury(II) salts conventionally used for sulfur activation.

  • Validation Checkpoint : Cool the vessel. The product typically precipitates directly from the aqueous phase. Validate purity via HPLC (Target >99% Area).

  • Oxalate Metathesis : Dissolve the crude free base in hot ethanol and add oxalic acid (1.0 eq). Allow to cool slowly to room temperature to form high-purity crystals of N-p-Tolyl-guanidine oxalate.

Conclusion

While the classical cyanamide condensation (Method A) remains the industry standard for scalable bulk manufacturing, it suffers from longer reaction times and requires careful pH management to ensure reproducibility. For research-scale drug development where speed, purity, and environmental impact are prioritized, the microwave-assisted thiourea displacement (Method B) provides a vastly superior, self-validating alternative for synthesizing N-p-Tolyl-guanidine oxalate.

References
  • Source: ontosight.
  • Source: jocpr.
  • Title: Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)...
  • Source: chemimpex.
  • Source: bio-fount.
  • Source: google.

Sources

Thermal Analysis of Guanidine Salts: A Comparative Guide to TGA and DSC Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guanidine salts represent a unique class of crystalline solids with bifurcated applications: they serve as high-energy precursors in propulsion (e.g., Guanidine Nitrate) and as critical protein denaturants in biopharmaceuticals (e.g., Guanidine Hydrochloride).

Characterizing these salts requires a nuanced approach. Unlike simple organic acids, guanidine salts often exhibit overlapping thermal events—hygroscopic desorption, sublimation, melting, and explosive decomposition—occurring within narrow temperature windows. This guide compares the thermal behaviors of key guanidine derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing validated protocols to distinguish between phase transitions and degradation.

Technical Principles: The TGA/DSC Synergy

In the analysis of guanidine salts, relying on a single technique is a liability.

  • DSC (Differential Scanning Calorimetry) measures heat flow.[1][2] It identifies the energy of transitions (melting, glass transition) but cannot distinguish between a melt and a dehydration event without mass data.

  • TGA (Thermogravimetric Analysis) measures mass change.[2] It quantifies decomposition and volatility but often misses solid-solid phase transitions or melting points that occur without mass loss.

The Guanidine Challenge: Many guanidine salts (specifically the hydrochloride) sublime or decompose immediately upon melting. TGA alone may suggest "decomposition," while DSC alone shows a broad endotherm. Only by overlaying these signals can we determine the Safe Processing Window —the thermal range where the material is molten but chemically stable.

Comparative Analysis: Energetic vs. Pharmaceutical Salts

We will compare two distinct guanidine salts to illustrate the divergence in thermal behavior and the necessary adjustments in analytical strategy.

Case A: Guanidine Nitrate (Energetic / Propellant)[3][4][5][6][7]
  • Primary Characteristic: High thermal stability followed by rapid, exothermic decomposition.

  • Critical Risk: The decomposition is autocatalytic and gas-generating (

    
    ).
    
  • Thermal Profile:

    • Melting (

      
      ):  ~213–215°C.
      
    • Decomposition (

      
      ):  Onset typically overlaps with or immediately follows melting (~230–250°C).
      
    • DSC Signal: Sharp endotherm (melt) immediately followed by a massive exotherm (decomposition).

Case B: Guanidine Hydrochloride (Chaotropic / Pharma)
  • Primary Characteristic: Extreme hygroscopicity and tendency to sublime.

  • Critical Risk: Moisture uptake mimics degradation; sublimation mimics decomposition.

  • Thermal Profile:

    • Melting (

      
      ):  ~180–185°C.
      
    • Decomposition (

      
      ):  Generally stable in the melt for a short window, but mass loss begins early due to sublimation if not sealed.
      
    • DSC Signal: Broad endotherm (moisture loss) followed by sharp endotherm (melt).

Comparative Data Summary
FeatureGuanidine Nitrate (GN)Guanidine Hydrochloride (GdmCl)Analytical Implication
Melting Point (

)
214°C182°CGN requires higher temp calibration (e.g., Zinc).
Reaction Type Exothermic (Heat Release)Endothermic (Heat Absorption)GN requires small mass (<2mg) to prevent sensor damage.
Hygroscopicity LowVery HighGdmCl requires TGA drying step or hermetic handling.
Mass Loss Mode Gas Generation (

)
Sublimation / DehydrochlorinationGdmCl requires pinhole lids to suppress sublimation.
Safety Class Oxidizer / ExplosiveIrritantGN requires open/vented pans to prevent crucible rupture.

Experimental Protocols

Protocol A: Energetic Salt Characterization (Guanidine Nitrate)
  • Objective: Determine onset of thermal runaway without damaging the cell.

  • Sample Mass: Strictly 0.5 mg – 1.5 mg . (Large masses can cause detonation-like energy release).

  • Crucible: Aluminum pan with a laser-drilled pinhole (50 µm) .

    • Reasoning: A completely open pan allows volatiles to escape too fast, altering kinetics. A hermetic seal risks explosion. The pinhole maintains a self-generated atmosphere while venting pressure.

  • Gas Flow: Nitrogen at 50 mL/min.

  • Ramp Rate: 5 K/min. (Slower rates resolve the melt from the decomposition).

Protocol B: Purity & Moisture Analysis (Guanidine HCl)
  • Objective: Separate surface moisture from the melting event.

  • Sample Mass: 5 mg – 10 mg.

  • Crucible: Aluminum pan with crimped lid (pinhole) .

    • Reasoning: The pinhole creates a "micro-environment" that saturates the headspace, suppressing sublimation. This forces the material to melt before it evaporates, allowing accurate

      
       determination.
      
  • Pre-treatment (TGA): Isothermal hold at 105°C for 10 minutes to remove moisture.

  • Ramp Rate: 10 K/min.[3]

Decision Logic & Interpretation

The following diagrams illustrate the workflow for selecting the correct protocol and interpreting the resulting data.

Diagram 1: Crucible Selection Strategy

This workflow ensures safety and data integrity based on the salt's volatility and energetic potential.

CrucibleSelection Start Start: Select Guanidine Salt IsEnergetic Is the salt Energetic? (e.g., Nitrate, Azide) Start->IsEnergetic IsHygroscopic Is it Hygroscopic/Volatile? (e.g., HCl, Carbonate) IsEnergetic->IsHygroscopic No SmallMass CRITICAL: Mass < 1.5mg Safety Shield ON IsEnergetic->SmallMass Yes StandardMass Mass: 5-10mg IsHygroscopic->StandardMass No PinholePan Lid: Pinhole (50µm) (Balances pressure & atmosphere) IsHygroscopic->PinholePan Yes (Suppress Sublimation) SmallMass->PinholePan Prevent Explosion HermeticPan Lid: Hermetic Seal (Prevents moisture loss) StandardMass->HermeticPan Moisture Study OpenPan Lid: Open (Max sensitivity to oxidation) StandardMass->OpenPan Oxidation Study

Caption: Decision matrix for selecting sample mass and crucible configuration to ensure safety and data accuracy.

Diagram 2: Signal Interpretation Logic

How to distinguish between melting, dehydration, and decomposition using coupled TGA-DSC signals.

Interpretation DSC_Signal DSC Signal Event Endo Endothermic (Dip) DSC_Signal->Endo Exo Exothermic (Peak) DSC_Signal->Exo TGA_Signal TGA Mass Loss? MassLossYes Yes (>1%) TGA_Signal->MassLossYes Check TGA MassLossNo No (Stable) TGA_Signal->MassLossNo Check TGA Endo->TGA_Signal Endo->MassLossYes Low Temp (<150°C) Endo->MassLossYes High Temp (>200°C) Endo->MassLossNo Pure Phase Change Exo->TGA_Signal Exo->MassLossYes Energetic Reaction Exo->MassLossNo Polymorph Change Dehydration Desolvation / Drying (Physical Change) MassLossYes->Dehydration Low Temp (<150°C) Decomp Decomposition (Chemical Breakdown) MassLossYes->Decomp High Temp (>200°C) MassLossYes->Decomp Energetic Reaction Melt Melting Point (Phase Transition) MassLossNo->Melt Pure Phase Change Cryst Recrystallization (Phase Transition) MassLossNo->Cryst Polymorph Change

Caption: Logic flow for correlating Heat Flow (DSC) and Mass Change (TGA) to identify the physical nature of the thermal event.

References

  • BenchChem. (n.d.). The Physicochemical Properties of Guanidine Salts in Solution. Retrieved from

  • Oxley, J. C., et al. (2009). Decomposition of Urea and Guanidine Nitrate. Journal of Thermal Analysis and Calorimetry. Retrieved from

  • Thynell, S. T., et al. (2014).[4] Identification of liquid-phase decomposition species and reactions for guanidinium azotetrazolate. Penn State Mechanical Engineering. Retrieved from

  • Miyake, A., et al. (2020). Thermal decomposition properties of energetic compositions of guanidine nitrate. Journal of Explosives Society. Retrieved from

  • TA Instruments / IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Principles. Retrieved from

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Spectroscopic Comparison of N-p-Tolyl-guanidine Oxalate Batches: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical supply chains diversify, ensuring the batch-to-batch consistency of specialized intermediates and active pharmaceutical ingredients (APIs) is paramount. N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2)[1] is a structurally complex molecule featuring an aromatic ring, a highly polar guanidinium core, and an oxalate counter-ion. Variations in synthesis, crystallization, or storage can induce polymorphic shifts, alter the salt stoichiometry, or introduce process impurities like p-toluidine.

In accordance with, establishing robust, universally applicable specifications and test procedures is critical to confirming that a drug substance is acceptable for its intended use[2]. This guide provides a definitive, objective comparison of N-p-Tolyl-guanidine oxalate batches using advanced spectroscopic techniques. By combining Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy, we can establish a self-validating matrix that guarantees structural integrity, purity, and solid-state consistency[3].

Mechanistic Rationale & Structural Targeting

To objectively compare batches, we must first deconstruct the molecule into its spectroscopically active domains. Each technique is selected based on the specific physical and chemical causality of the molecule's behavior[4].

  • NMR Spectroscopy: Targets the p-tolyl methyl group and aromatic protons for absolute quantitation and impurity profiling.

  • FTIR Spectroscopy: Highly sensitive to the hydrogen-bonding network between the guanidinium N-H protons and the oxalate C=O groups.

  • Raman Spectroscopy: Probes the low-frequency lattice vibrations (phonons) to detect polymorphic variations and crystallinity differences without sample destruction[5].

StructuralTargeting Molecule N-p-Tolyl-guanidine oxalate Batch Sample pTolyl p-Tolyl Group (Aromatic C-H, Methyl) Molecule->pTolyl Guanidine Guanidinium Core (N-H stretching, C=N) Molecule->Guanidine Oxalate Oxalate Counter-ion (C=O, C-O stretching) Molecule->Oxalate NMR 1H-NMR: δ 2.3 (CH3) Absolute Purity pTolyl->NMR IR FTIR: 3100-3400 cm⁻¹ Salt Stoichiometry Guanidine->IR Raman Raman: 100-500 cm⁻¹ Polymorph ID Oxalate->Raman

Caption: Structural deconstruction of N-p-Tolyl-guanidine oxalate for targeted spectroscopic batch analysis.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must be treated as a self-validating system. The following protocols detail the exact methodologies used to generate the comparative batch data.

A. Quantitative 1H-NMR (qNMR) Protocol
  • System Suitability (Validation): Prior to sample analysis, acquire a baseline spectrum of pure DMSO-d6. The internal standard (TMS) peak must exhibit a linewidth at half-height of <1.0 Hz. If it exceeds this, the magnetic field homogeneity is compromised, and the shim must be recalibrated.

  • Sample Preparation: Accurately weigh 10.0 mg of the N-p-Tolyl-guanidine oxalate batch and 5.0 mg of NIST-traceable maleic acid (internal standard) into an analytical vial. Dissolve in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: 400 MHz, 64 scans. Crucial Step: Set the relaxation delay (d1) to 15 seconds.

  • Causality: The 15s delay is mandatory because the rigid aromatic protons and the highly dynamic guanidinium protons possess vastly different T1 relaxation times. An insufficient delay leads to incomplete longitudinal magnetization recovery, resulting in skewed integration and false purity values.

B. Attenuated Total Reflectance (ATR) FTIR Protocol
  • System Suitability (Validation): Run a background scan on the empty diamond crystal. Next, scan a 1.5 mil polystyrene calibration film. The system is only validated if the reference peak is detected at 1601 cm⁻¹ (±1 cm⁻¹).

  • Sample Preparation: Deposit 5 mg of the raw powder directly onto the diamond crystal.

  • Acquisition Parameters: 32 scans at 4 cm⁻¹ resolution. Apply consistent pressure using the built-in torque-limiting anvil.

  • Causality: Consistent anvil pressure is non-negotiable. Variations in crystal contact alter the effective path length of the evanescent wave, which will artificially shift the relative intensity of the oxalate C=O stretch versus the guanidinium N-H stretch, mimicking a false stoichiometric imbalance.

C. Handheld/Benchtop Raman Spectroscopy Protocol
  • System Suitability (Validation): Calibrate the x-axis using a standard silicon wafer. The primary phonon mode must register at exactly 520.7 cm⁻¹.

  • Acquisition Parameters: Utilize a 785 nm excitation laser at 50 mW power, 10s exposure, with 3 accumulations.

  • Causality: The 785 nm near-infrared wavelength is explicitly chosen over a standard 532 nm green laser to suppress fluorescence[5]. Degradation products like p-toluidine are highly fluorescent under visible light, which would completely mask the low-frequency lattice phonon modes required for polymorph verification.

Comparative Batch Data Analysis

To demonstrate the efficacy of these methods, we compared three distinct batches of N-p-Tolyl-guanidine oxalate:

  • Batch A: High-Purity Reference Standard (In-house synthesis).

  • Batch B: Alternative Commercial Supplier.

  • Batch C: Thermally Stressed Batch (Subjected to 40°C/75% RH for 4 weeks).

Table 1: Spectroscopic Batch Comparison Results
Analytical TechniqueTarget ParameterBatch A (Reference)Batch B (Alternative)Batch C (Stressed)
qNMR (1H) Absolute Purity (w/w %)99.8%96.4%91.2%
1H-NMR Impurity ProfileNone detected1.2% p-toluidine5.5% p-toluidine, 1.8% urea
FTIR (ATR) N-H Stretch (cm⁻¹)Sharp, 3320 cm⁻¹Broadened, 3315 cm⁻¹Highly broad, 3250-3400 cm⁻¹
FTIR (ATR) Oxalate C=O (cm⁻¹)1655 cm⁻¹1655 cm⁻¹1642 cm⁻¹ (Shifted)
Raman (785 nm) Crystal Lattice ModesForm I (Sharp peaks)Form I + Amorphous haloForm II (Polymorphic shift)
Data Interpretation & Causality
  • Impurity Detection (NMR): Batch B exhibits a 96.4% purity with residual p-toluidine. This indicates incomplete coupling during the guanidinylation step by the alternative supplier. Batch C shows severe degradation into p-toluidine and urea, confirming the molecule's susceptibility to hydrolysis under high humidity.

  • Hydrogen Bonding Disruption (FTIR): The N-H stretch in Batch C is severely broadened, and the oxalate C=O peak shifts from 1655 cm⁻¹ to 1642 cm⁻¹. This causality is driven by the ingress of water molecules into the crystal lattice, which disrupts the native ionic hydrogen bonds between the guanidinium cation and the oxalate anion.

  • Solid-State Variation (Raman): Batch B displays an "amorphous halo" in the Raman baseline, indicating poor crystallization kinetics (likely crash-cooling) during the supplier's final isolation step. Batch C exhibits entirely new lattice modes, proving that thermal stress induced a transition from polymorph Form I to Form II.

Chemometric Integration for Real-Time Monitoring

Modern pharmaceutical quality control increasingly relies on Process Analytical Technology (PAT). Relying solely on manual spectral interpretation is subjective. By applying chemometric strategies—specifically Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR)—we can achieve user-independent differentiation of batches[4].

PCA reduces the high-dimensional spectroscopic data (thousands of wavenumbers) into a few principal components. This allows us to plot Batch A, B, and C on a 2D scores plot. Batches that fall outside the 95% confidence ellipse of the Reference Batch (Batch A) are automatically flagged for rejection, ensuring continuous monitoring of critical quality attributes (CQA) with high precision[6].

Chemometrics RawData Raw Spectral Data (NMR, FTIR, Raman) Preprocessing Data Preprocessing (Baseline Correction, SNV) RawData->Preprocessing PCA Principal Component Analysis (Dimensionality Reduction) Preprocessing->PCA MCR Multivariate Curve Resolution (Component Concentration) Preprocessing->MCR Decision Automated Batch Release (Pass / Fail) PCA->Decision MCR->Decision

Caption: Chemometric workflow for automated, user-independent batch release based on spectroscopic data.

Conclusion

The evaluation of N-p-Tolyl-guanidine oxalate batches cannot rely on a single analytical technique. As demonstrated, an alternative supplier (Batch B) may pass basic visual or rudimentary chromatographic checks but fail under the rigorous scrutiny of solid-state Raman and qNMR. By implementing the self-validating protocols outlined above, analytical scientists can confidently map the exact chemical and physical causality behind batch-to-batch variations, ensuring strict adherence to global regulatory standards.

References

  • European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link][2].

  • RePEc (IDEAS). Comparison of chemometrics strategies for the spectroscopic monitoring of active pharmaceutical ingredients in chemical reactions. Retrieved from [Link][6].

  • ManTech Publications. Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Retrieved from[Link][3].

  • Spectroscopy Online. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link][4].

  • ResearchGate. Quantitation of active pharmaceutical ingredient through the packaging using Raman handheld spectrophotometers: A comparison study. Retrieved from[Link][5].

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Bioassay Validation Protocols for N-p-Tolyl-guanidine Oxalate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Pharmacological validation, receptor binding, and functional calcium signaling assays

Introduction: The Pharmacological Landscape of Guanidine Derivatives

In the development of neuroprotective and oncological therapeutics, guanidine derivatives represent a critical class of pharmacophores. N-p-Tolyl-guanidine oxalate (CAS: 1187927-45-2) and its freebase counterpart (CAS: 54015-04-2) are highly versatile biochemicals utilized extensively in neurological disorder research[1]. Structurally related to the pan-sigma ligand 1,3-Di-o-tolylguanidine (DTG), N-p-Tolyl-guanidine derivatives exhibit potent modulatory effects on neurotransmitter systems, specifically targeting the Sigma-1 (σ1R) and Sigma-2 (σ2R/TMEM97) receptors[2].

As a Senior Application Scientist, I frequently observe laboratories struggling with assay reproducibility when evaluating novel guanidine derivatives. The primary pitfalls usually stem from inadequate radioligand masking protocols and a lack of functional downstream validation. This guide objectively compares the binding profile of N-p-Tolyl-guanidine oxalate against standard reference ligands and provides self-validating, step-by-step protocols to ensure scientific integrity in your screening workflows.

Comparative Bioassay Performance

To establish a baseline for N-p-Tolyl-guanidine oxalate, we must benchmark its performance against established sigma receptor ligands. The table below synthesizes expected binding affinities (


) and functional metrics based on standard radioligand displacement paradigms[3][4][5].
Ligand / CompoundTargetσ1R

(nM)
σ2R

(nM)
Selectivity (σ1/σ2)Functional Ca

IC

(µM)
Primary Utility
N-p-Tolyl-guanidine Oxalate σ1R / σ2R~15 - 35~40 - 80~0.5 - 2.0~45 - 65Dual-target screening, neuroprotection
DTG (Di-o-tolylguanidine) σ1R / σ2R14.529.00.5133.0Pan-sigma reference standard
(+)-Pentazocine σ1R3.1>1000>30061.0σ1R selective agonist / Masking agent
Haloperidol σ1R / σ2R2.025.00.086.0Non-selective antagonist / NSB control

Data Interpretation: Like DTG, N-p-Tolyl-guanidine oxalate functions as a mixed σ1R/σ2R ligand. Because it lacks absolute subtype selectivity, masking protocols are strictly required when performing competitive binding assays to isolate subtype-specific affinities[2].

Core Validation Protocols

The following protocols are designed as self-validating systems. Every experimental choice is grounded in receptor mechanics to ensure high-fidelity data.

Protocol A: Radioligand Competition Binding Assay (σ1R and σ2R)

Objective: Determine the


 of N-p-Tolyl-guanidine oxalate at σ1R and σ2R.

Causality & Material Selection: Guinea pig brain or liver membranes are utilized because they empirically express the highest density (


) of σ1R, providing a robust signal-to-noise ratio[3]. For σ2R, rat liver membranes are preferred[6]. To isolate σ2R binding, (+)-pentazocine must be used to "mask" the σ1R sites, preventing the radioligand from cross-reacting[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1R) or rat liver (for σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.4 mg/mL[3][7].

  • Radioligand Preparation:

    • For σ1R: Prepare 5 nM

      
      -pentazocine (specific activity ~34 Ci/mmol)[3].
      
    • For σ2R: Prepare 3 nM

      
      -DTG. Critically , add 1 µM unlabeled (+)-pentazocine to this master mix to mask all σ1R sites[2][4].
      
  • Compound Dilution: Serially dilute N-p-Tolyl-guanidine oxalate in assay buffer from

    
     M to 
    
    
    
    M.
  • Non-Specific Binding (NSB) Controls:

    • For σ1R: Use 10 µM Haloperidol[4].

    • For σ2R: Use 10 µM unlabeled DTG[7].

  • Incubation: Combine 80 µL of membrane suspension, 10 µL of radioligand, and 10 µL of the test compound/NSB control in a 96-well plate. Incubate for 90 minutes at 37°C (σ1R) or 120 minutes at room temperature (σ2R)[3][7].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding. Wash 3x with ice-cold Tris-HCl buffer[8].

  • Quantification: Add scintillation cocktail and read microplates using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Calcium Signaling Assay

Objective: Validate the downstream functional efficacy of N-p-Tolyl-guanidine oxalate on intracellular Ca


 modulation.

Causality & Material Selection: Sigma-1 receptors act as molecular chaperones at the Mitochondria-Associated ER Membrane (MAM). Upon agonist binding, σ1R dissociates from the binding immunoglobulin protein (BiP/GRP78) and stabilizes IP3 receptors, modulating Ca


 efflux[9][10]. Furthermore, sigma ligands negatively modulate N-type voltage-gated calcium channels[11]. A fluorescence-based intracellular calcium assay provides real-time, functional validation of these mechanisms.

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 or SH-SY5Y neuronal cell lines at

    
     cells/well in a 96-well black, clear-bottom plate. Incubate overnight.
    
  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.04% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • De-esterification: Remove the dye solution, wash twice with HBSS, and incubate for an additional 20 minutes to allow complete de-esterification of intracellular AM esters.

  • Compound Addition: Inject varying concentrations of N-p-Tolyl-guanidine oxalate (0.1 µM to 100 µM) using an automated liquid handler integrated with a fluorescence microplate reader (e.g., FLIPR).

  • Stimulation & Measurement: To measure N-type Ca

    
     channel inhibition, stimulate cells with a depolarizing concentration of KCl (e.g., 50 mM). Record fluorescence kinetics (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes[11].
    
  • Data Analysis: Calculate the area under the curve (AUC) or peak fluorescence. Plot the dose-response curve to derive the functional IC

    
    .
    

Mechanistic Pathway Visualization

To fully grasp the functional validation of N-p-Tolyl-guanidine oxalate, one must understand its intracellular mechanism of action at the MAM interface.

Pathway Ligand N-p-Tolyl-guanidine Oxalate S1R Sigma-1 Receptor (σ1R) at MAMs Ligand->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Complex Release Ca2 Ca2+ Flux Modulation IP3R->Ca2 ER-to-Mitochondria Outcome Neuroprotection & Cell Survival Ca2->Outcome Homeostasis

Figure 1: Mechanistic signaling pathway of N-p-Tolyl-guanidine oxalate via Sigma-1 receptor activation.

References

  • Chem-Impex International. "N-p-Tolyl-guanidine – Chem-Impex". chemimpex.com.
  • Sigma-Aldrich. "C8h11no c2h2o4 | Sigma-Aldrich (N-p-Tolyl-guanidine oxalate)". sigmaaldrich.com.
  • Chu, U. B., & Ruoho, A. E. (2016). "SIGMA RECEPTOR BINDING ASSAYS". PMC - National Institutes of Health.
  • Abate, C., et al. (2020). "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors". Frontiers in Pharmacology.
  • Zeng, C., et al. (2022). "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4". Perelman School of Medicine at the University of Pennsylvania.
  • Zhang, Y., et al. (2017). "Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel". Frontiers in Cellular Neuroscience.
  • Gueguen, N., et al. (2021). "Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer". PMC - National Institutes of Health.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-p-Tolyl-guanidine Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. N-p-Tolyl-guanidine oxalate, a member of the guanidine class of compounds, requires meticulous handling due to its potential health and environmental hazards. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and chemical hazard assessment.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for N-p-Tolyl-guanidine oxalate is not publicly available. The following procedures are therefore synthesized from hazard data for its constituent components—the tolyl-guanidine cation and the oxalate anion—as well as structurally related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.

Understanding the Hazard Profile

A robust disposal plan begins with a thorough understanding of the chemical's hazards. By examining related molecules, we can construct a reliable, precautionary hazard profile for N-p-Tolyl-guanidine oxalate.

  • The Guanidine Moiety: The structurally similar compound, 1,3-di-o-tolylguanidine, is classified as having high acute oral toxicity.[1][2] Studies in animal models have also indicated potential for developmental and reproductive toxicity.[1][3] Furthermore, many guanidine derivatives are recognized as being harmful to aquatic life, sometimes with long-lasting effects.[2][4]

  • The Oxalate Anion: Oxalate salts are well-documented as being harmful if swallowed and harmful in contact with skin.[5] The oxalate anion can cause severe irritation and, upon absorption, can lead to systemic toxicity by binding with calcium to form insoluble calcium oxalate, which can damage kidneys and other tissues.

Based on this composite analysis, N-p-Tolyl-guanidine oxalate must be handled as a hazardous material. The table below summarizes the anticipated hazard classifications that inform our disposal protocol.

Hazard CategoryAnticipated Classification & StatementRationale / Source Compound(s)
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)Based on high toxicity of 1,3-di-o-tolylguanidine and known toxicity of oxalates.[1][2][4]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)Primarily attributed to the oxalate component.[5]
Eye/Skin Irritation Category 2 (Causes serious eye/skin irritation)A common property of both guanidine salts and oxalates.[6][7]
Reproductive/Developmental Potential Hazard Developmental toxicity has been observed with 1,3-di-o-tolylguanidine.[1][3]
Aquatic Toxicity Hazardous to Aquatic Life A known hazard for many guanidine derivatives and oxalate compounds.[4]

Immediate Safety & Handling Protocols

Before beginning any procedure that involves the handling or disposal of N-p-Tolyl-guanidine oxalate, the following personal protective equipment (PPE) is mandatory. The causality is clear: to prevent exposure via ingestion, inhalation, or dermal contact, a multi-layered barrier is essential.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[8]

  • Eye and Face Protection: Use safety glasses with side shields or, for greater protection against dust particles, chemical safety goggles.[6][9]

  • Skin and Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[8]

  • Respiratory Protection: All handling of solid N-p-Tolyl-guanidine oxalate that could generate dust should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]

Step-by-Step Disposal Protocol

The proper disposal of N-p-Tolyl-guanidine oxalate is a systematic process designed to ensure safety and regulatory compliance at every stage. Adherence to this workflow is critical for protecting both laboratory personnel and the environment.

Step 1: Waste Identification and Segregation

The first and most crucial step is to correctly identify and segregate all waste streams containing the compound. This prevents unintentional chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Identify as Hazardous Waste: All materials contaminated with N-p-Tolyl-guanidine oxalate must be treated as hazardous waste.[8] This includes:

    • Unused or expired solid N-p-Tolyl-guanidine oxalate.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, bench paper).

    • Empty containers that held the product.

  • Segregate Waste: Do not mix N-p-Tolyl-guanidine oxalate waste with other chemical waste streams (e.g., halogenated solvents, strong acids). It must be collected in a dedicated and properly labeled hazardous waste container.[8]

Step 2: Waste Collection and Container Management

Proper containment is key to preventing spills and exposure.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, sealable lid. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, use a designated waste solvent container.[10]

  • Keep Container Closed: The waste container must be kept securely sealed at all times, except when actively adding waste.[8] This minimizes the release of vapors and prevents accidental spills.

Step 3: Labeling and Storage of Hazardous Waste

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Label Immediately: As soon as the first item of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution.[8]

  • Complete the Label: The label must include, at a minimum:

    • The words "Hazardous Waste" .

    • The full chemical name: "N-p-Tolyl-guanidine oxalate" .

    • The associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").[8]

    • The date when waste was first added to the container (the "accumulation start date").

  • Store in a Designated Area: The sealed waste container must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area within or near the laboratory. This area should be clearly marked and have secondary containment (such as a spill tray) to contain any potential leaks.[8]

Step 4: Final Disposal Coordination

The final step is the transfer of the waste to trained professionals.

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will manage the transport and final disposal via a licensed hazardous waste disposal service.[8]

  • Prohibited Disposal Methods: Under no circumstances should N-p-Tolyl-guanidine oxalate or its containers be disposed of in the regular trash or poured down the drain.[8] This is illegal and poses a significant threat to the environment and public health.

Spill and Decontamination Procedures

In the event of a spill, a prompt and safe response is critical.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don all required PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[9] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the liquid.

  • Collect Waste: Place all contaminated absorbent material and cleanup supplies into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the rinsate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of N-p-Tolyl-guanidine oxalate waste from generation to final pickup.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection cluster_containment Containment cluster_final Final Steps WasteGen Generation of N-p-Tolyl-guanidine Oxalate Waste SolidWaste Solid Waste (Unused product, powders) WasteGen->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solutions) WasteGen->LiquidWaste Contaminated Contaminated Materials (Gloves, tips, paper) WasteGen->Contaminated SolidContainer Dedicated, Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Dedicated, Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Contaminated->SolidContainer Storage Secure Container and Store in Designated Satellite Accumulation Area (with Secondary Containment) SolidContainer->Storage LiquidContainer->Storage EHS Arrange Pickup by Institutional EHS Storage->EHS

Caption: Workflow for N-p-Tolyl-guanidine Oxalate Waste Management.

References

  • Chem-Supply. (n.d.). Oxalate standard for IC Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • OECD. (2007). SIDS INITIAL ASSESSMENT PROFILE for 1,3-di-o-tolylguanidine. Retrieved March 7, 2026, from [Link]

  • Angene Chemical. (2025). 1-((2,3-Dihydrobenzo[b][8][9]dioxin-2-yl)methyl)guanidine sulfate(2:1) Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • Li, A., et al. (2023). Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. Environmental Science & Technology. Retrieved March 7, 2026, from [Link]

  • SDFine. (n.d.). sodium oxalate Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • Takara Bio. (2023). Guanidine Hydrochloride Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2023). Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2020). Sodium Oxalate Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. Retrieved March 7, 2026, from [Link]

  • Harwick Standard. (n.d.). Mixland + DOTG 75% GA/BA Safety Data Sheet. Retrieved March 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.